Linearmycin B
Description
This compound has been reported in Streptomyces with data available.
Properties
IUPAC Name |
(2E,4E,6E,8E,10E,14E,20E,22E,24E,26E,28E,40E,50E,54E)-62-amino-17,19,31,35,37,39,43,45,47,49,53,57,59-tridecahydroxy-2,16,18,32-tetramethyl-33-oxodohexaconta-2,4,6,8,10,14,20,22,24,26,28,40,50,54-tetradecaenoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H103NO16/c1-48(29-21-17-13-9-6-5-7-10-14-18-22-30-49(2)66(82)83)65(81)51(4)63(79)39-24-20-16-12-8-11-15-19-23-38-62(78)50(3)64(80)47-61(77)46-60(76)44-56(72)36-27-35-55(71)43-59(75)45-58(74)42-54(70)34-26-32-52(68)31-25-33-53(69)41-57(73)37-28-40-67/h5-12,14-16,18-27,29-31,34,36,39,48,50-63,65,68-79,81H,13,17,28,32-33,35,37-38,40-47,67H2,1-4H3,(H,82,83)/b7-5+,9-6+,12-8+,14-10+,15-11+,20-16+,22-18+,23-19+,29-21+,31-25+,34-26+,36-27+,39-24+,49-30+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFLEVLIHWJIAE-OTPULODUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CCCC=CC=CC=CC=CC=C(C)C(=O)O)C(C(C)C(C=CC=CC=CC=CC=CCC(C(C)C(=O)CC(CC(CC(C=CCC(CC(CC(CC(C=CCC(C=CCC(CC(CCCN)O)O)O)O)O)O)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C=C/CC/C=C/C=C/C=C/C=C/C=C(\C)/C(=O)O)C(C(C)C(/C=C/C=C/C=C/C=C/C=C/CC(C(C)C(=O)CC(CC(CC(/C=C/CC(CC(CC(CC(/C=C/CC(/C=C/CC(CC(CCCN)O)O)O)O)O)O)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H103NO16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1166.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Linearmycin B: A Technical Guide to its Discovery, Isolation, and Biosynthesis from Streptomyces
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linearmycin B is a polyketide antibiotic produced by Streptomyces sp. Mg1, a bacterium isolated from soil.[1] Initially identified alongside its analog Linearmycin A, this class of compounds originally garnered attention for its antifungal properties.[2][3] Subsequent research has revealed potent antibacterial activity, particularly against Gram-positive bacteria such as Bacillus subtilis, through a lytic mechanism that targets the cell membrane.[4][5][6] This document provides a comprehensive technical overview of the discovery, isolation, and biosynthesis of this compound, intended to serve as a resource for researchers in natural product discovery and antibiotic development.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₆₆H₁₀₃NO₁₆ |
| Average Molecular Weight | 1166.5 g/mol |
| Monoisotopic Mass | 1165.72768620 Da |
| Appearance | Solid |
| Solubility | Predominantly insoluble in aqueous solutions |
Production of this compound
Cultivation of Streptomyces sp. Mg1
The production of this compound is achieved through the fermentation of Streptomyces sp. Mg1. While specific media compositions for maximizing this compound yield have not been extensively published, general cultivation media for Streptomyces can be employed and optimized.
Experimental Protocol: Fermentation of Streptomyces sp. Mg1
-
Inoculum Preparation:
-
Prepare a seed culture by inoculating a suitable liquid medium, such as Tryptone Soya Broth (TSB) or a specialized Streptomyces seed medium (e.g., ISP-2), with spores or a mycelial suspension of Streptomyces sp. Mg1.
-
Incubate the seed culture at 28-30°C with shaking at 200 rpm for 2-3 days, or until sufficient growth is observed.
-
-
Production Culture:
-
Inoculate a production medium with the seed culture. A variety of production media can be tested for optimal this compound yield, including those with soy flour, glucose, and other complex nutrients.
-
Incubate the production culture at 28-30°C with shaking at 200 rpm for 7-10 days. The optimal fermentation time should be determined by monitoring the production of this compound at regular intervals.
-
Workflow for Streptomyces sp. Mg1 Fermentation
Caption: Workflow for the fermentation of Streptomyces sp. Mg1 to produce this compound.
Isolation and Purification of this compound
This compound is primarily located within the mycelia and is also found in extracellular vesicles.[3] The isolation and purification process involves extraction from the fermentation broth followed by chromatographic separation.
Experimental Protocol: Extraction and Purification
-
Extraction:
-
Separate the mycelia from the culture broth by centrifugation or filtration.
-
Extract the mycelial cake with an organic solvent such as methanol or ethyl acetate. The choice of solvent and the number of extractions should be optimized for maximum recovery.
-
Combine the solvent extracts and evaporate to dryness under reduced pressure to obtain a crude extract.
-
-
Purification:
-
The crude extract can be subjected to preliminary purification using techniques like solid-phase extraction (SPE) to remove highly polar and non-polar impurities.
-
Final purification is typically achieved using High-Performance Liquid Chromatography (HPLC). A reverse-phase C18 column is commonly used with a gradient of water and an organic solvent like acetonitrile or methanol, often with a modifier such as formic acid or trifluoroacetic acid to improve peak shape.
-
Fractions are collected and analyzed for the presence of this compound, and those containing the pure compound are pooled and concentrated.
-
Quantitative Data (Illustrative)
| Parameter | Value |
| Fermentation Titer | Not explicitly reported in literature |
| Extraction Yield | Not explicitly reported in literature |
| Purity (Post-HPLC) | >95% (as commercially available) |
Workflow for this compound Isolation and Purification
Caption: General workflow for the isolation and purification of this compound from Streptomyces sp. Mg1 culture.
Structure Elucidation
The structure of this compound has been determined using a combination of spectroscopic techniques.
| Technique | Data |
| Mass Spectrometry | High-resolution mass spectrometry confirms the molecular formula C₆₆H₁₀₃NO₁₆. |
| NMR Spectroscopy | 1D (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are used to elucidate the complex polyketide backbone and the connectivity of the various functional groups. Specific chemical shift data for this compound is not readily available in the public domain. |
Biosynthesis of this compound
This compound is synthesized via a type I polyketide synthase (PKS) pathway. The biosynthetic gene cluster (BGC) responsible for the production of linearmycins in Streptomyces sp. Mg1 has been identified (MIBiG accession: BGC0002072).[2] This cluster contains the necessary genes for the assembly of the polyketide chain and its subsequent modifications.
The biosynthesis is initiated with an aminoalkyl starter unit derived from arginine, a process involving the enzymes LnyI, LnyN, LnyO, and LnyT.[4] The polyketide chain is then assembled by a series of PKS modules. The final linear polyketide product is released from the acyl carrier protein by a terminal thioesterase.[4]
Linearmycin Biosynthetic Gene Cluster in Streptomyces sp. Mg1
Caption: Proposed biosynthetic pathway for this compound in Streptomyces sp. Mg1.
Conclusion
This compound represents a promising class of antibiotics with a distinct mechanism of action. This technical guide provides a foundational overview of its discovery, production, and biosynthesis. Further research is warranted to optimize fermentation and purification processes to improve yields and facilitate more extensive biological evaluation. The elucidation of the complete biosynthetic pathway and the characterization of the tailoring enzymes will open avenues for biosynthetic engineering to generate novel Linearmycin analogs with enhanced therapeutic properties.
References
- 1. researchgate.net [researchgate.net]
- 2. BGC0002072 [mibig.secondarymetabolites.org]
- 3. A Link between Linearmycin Biosynthesis and Extracellular Vesicle Genesis Connects Specialized Metabolism and Bacterial Membrane Physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genome Analysis of Streptomyces nojiriensis JCM 3382 and Distribution of Gene Clusters for Three Antibiotics and an Azasugar across the Genus Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stubbendiecklab.com [stubbendiecklab.com]
- 6. Linearmycins are lytic membrane-targeting antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Linearmycin B: Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Linearmycin B is a linear polyketide natural product with notable antifungal and antibacterial activities. Produced by Streptomyces species, this complex molecule has garnered interest for its unique structure and its mechanism of action, which involves the disruption of the cytoplasmic membrane of susceptible organisms. This technical guide provides a comprehensive overview of the current knowledge on this compound, detailing its chemical structure, physicochemical properties, and biological activities. The document includes a summary of available quantitative data, detailed experimental methodologies for its study, and visual representations of its known signaling pathway interactions to facilitate further research and development.
Chemical Structure and Properties
This compound is a very long-chain fatty acid derivative characterized by a polyene backbone, multiple hydroxyl groups, and a terminal amino group. Its complex structure is a product of a type I polyketide synthase pathway.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C66H103NO16 | PubChem |
| Molecular Weight | 1166.5 g/mol | PubChem |
| Appearance | Solid | Inferred from literature |
| Solubility | Predominantly insoluble in aqueous solutions. Soluble in organic solvents like DMSO and methanol. | --INVALID-LINK--, --INVALID-LINK-- |
Spectroscopic Data
Detailed NMR and mass spectrometry data are crucial for the structural confirmation and identification of this compound. While complete peak lists and spectra are not consistently available in public databases, the following provides a general overview of expected spectroscopic characteristics.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H and 13C NMR spectra of this compound are expected to be complex due to its large size and numerous stereocenters. Key features would include:
-
1H NMR: Signals in the olefinic region (δ 5.0-7.0 ppm) corresponding to the polyene chain, multiple signals in the carbinol region (δ 3.0-4.5 ppm) from protons attached to hydroxylated carbons, and aliphatic signals (δ 0.8-2.5 ppm) from the long carbon backbone and methyl groups.
-
13C NMR: A large number of signals corresponding to the 66 carbon atoms, with distinct regions for sp2 carbons of the polyene system, sp3 carbons bearing hydroxyl groups, and aliphatic carbons.
Specific 1H and 13C NMR chemical shift data for this compound are not available in the reviewed literature.
2.2. Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is a key technique for determining the molecular weight of this compound. Tandem mass spectrometry (MS/MS) can provide structural information through fragmentation analysis.
Biological Activity and Mechanism of Action
This compound exhibits potent activity against Gram-positive bacteria and also has antifungal properties. Its primary mechanism of action is the disruption of the cytoplasmic membrane.[1]
3.1. Antimicrobial Spectrum
Linearmycins, including this compound, are known to inhibit the growth of various Gram-positive bacteria.[1] Lysis, however, appears to be more restricted to certain species, particularly within the Bacillus genus.[1]
Table 2: Minimum Inhibitory Concentration (MIC) Data
| Organism | MIC (µg/mL) | Source |
| Bacillus subtilis | Data not specifically available for this compound. Linearmycin A has reported activity. | General literature |
| Staphylococcus aureus | Data not specifically available for this compound. Linearmycin A has reported activity. | General literature |
| Fungi | Data not specifically available for this compound. Linearmycin A has reported activity against Candida albicans. | General literature |
3.2. Mechanism of Action: Membrane Disruption
This compound acts by inserting into the cytoplasmic membrane of susceptible bacteria, leading to a loss of membrane integrity. This disruption results in the dissipation of the membrane potential, leakage of cellular contents, and ultimately cell death.[1][2] This mode of action is independent of cell growth and metabolism.[1]
Signaling Pathway Interactions
In Bacillus subtilis, exposure to linearmycins activates the YfiJK two-component signaling system (also referred to as LnrJK).[3][4] This system is involved in the bacterial stress response and contributes to linearmycin resistance.
Upon membrane stress induced by this compound, the sensor histidine kinase YfiJ is activated.[3] YfiJ then phosphorylates the response regulator YfiK.[3] Phosphorylated YfiK acts as a transcriptional activator, binding to the promoter of the yfiLMN operon and inducing its expression.[3] The yfiLMN operon encodes an ABC transporter that is thought to function as an efflux pump, contributing to linearmycin resistance.[3]
Experimental Protocols
The following sections provide generalized protocols for the isolation, purification, and characterization of this compound, based on methods used for similar natural products from Streptomyces.
5.1. Isolation and Purification of this compound
This protocol outlines a general procedure for the extraction and purification of linearmycins from Streptomyces sp. culture.
References
- 1. Linearmycins Activate a Two-Component Signaling System Involved in Bacterial Competition and Biofilm Morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Linearmycins are lytic membrane-targeting antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Linearmycins Activate a Two-Component Signaling System Involved in Bacterial Competition and Biofilm Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unveiling the Blueprint: A Technical Guide to the Identification of the Linearmycin B Biosynthetic Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the identification and characterization of the Linearmycin B biosynthetic gene cluster (BGC). This compound, a member of the linearmycin family of polyketide antibiotics, is produced by Streptomyces sp. Mg1 and exhibits both antifungal and antibacterial activities. Understanding the genetic basis of its biosynthesis is crucial for harnessing its therapeutic potential and for future bioengineering efforts to create novel analogs.
The this compound Biosynthetic Gene Cluster: A Quantitative Overview
The biosynthesis of this compound is orchestrated by a large, contiguous set of genes organized in a single Type I polyketide synthase (PKS) cluster. Genomic analysis of Streptomyces sp. Mg1 has revealed a significant genetic locus dedicated to the production of the linearmycin family of compounds.
A detailed examination of the linearmycin BGC (designated BGC0002072 in the MIBiG database) reveals a cluster spanning approximately 175.4 kilobase pairs (kb) and containing 27 open reading frames (ORFs).[1][2] This includes nine core polyketide synthase genes, alongside genes encoding tailoring enzymes, regulatory proteins, and transport functions.[1][2] The table below summarizes the key quantitative data associated with the identified genes in the linearmycin cluster.
| Gene (lny) | Locus Tag (Ex.) | Predicted Function |
| lnyA-G, lnyI-T | M444_04750 etc. | Tailoring enzymes (e.g., hydroxylases, methyltransferases) |
| lnyHA, lnyHI | - | Core Polyketide Synthase (PKS) modules |
Note: A detailed annotation with specific ORF sizes and protein molecular weights for all 27 genes is a subject of ongoing research and has not been fully published in the reviewed literature. The gene names are based on published diagrams of the cluster.[3]
Experimental Protocols for BGC Identification and Characterization
The identification and functional validation of the this compound biosynthetic gene cluster involve a multi-step process combining bioinformatics, molecular biology, and analytical chemistry. Below are detailed methodologies for the key experiments.
Genomic DNA Library Construction
This protocol outlines the creation of a genomic DNA library from Streptomyces sp. Mg1, a crucial first step for sequencing and screening for the target BGC.
Materials:
-
Streptomyces sp. Mg1 culture
-
Lysis buffer (e.g., containing lysozyme, proteinase K)
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol and isopropanol
-
Cosmid or fosmid vector (e.g., pOJ446)
-
Restriction enzymes (e.g., BamHI, HindIII)
-
T4 DNA ligase
-
E. coli packaging extract
-
Host E. coli strain
Procedure:
-
Genomic DNA Isolation:
-
Culture Streptomyces sp. Mg1 in a suitable liquid medium to mid-log phase.
-
Harvest mycelia by centrifugation.
-
Resuspend the pellet in lysis buffer and incubate to degrade the cell wall and proteins.
-
Perform phenol:chloroform extractions to remove proteins and other cellular debris.
-
Precipitate the genomic DNA with isopropanol, wash with 70% ethanol, and resuspend in TE buffer. The expected size of the isolated DNA should be over 30 kb.[4]
-
-
Partial Restriction Digest:
-
Partially digest the high-molecular-weight genomic DNA with a suitable restriction enzyme to generate large fragments (30-40 kb).
-
Perform a time course or enzyme dilution series to find the optimal digestion conditions.
-
Separate the digested DNA on a pulsed-field gel electrophoresis (PFGE) or a low-percentage agarose gel.
-
-
Ligation and Packaging:
-
Excise the desired size range of DNA fragments from the gel and purify.
-
Ligate the size-selected DNA fragments into the prepared cosmid or fosmid vector using T4 DNA ligase.
-
Package the ligation mixture into lambda phage particles using an in vitro packaging extract.
-
-
Transduction and Library Plating:
-
Transduce the host E. coli strain with the packaged cosmids.
-
Plate the transduced cells on selective agar plates to obtain a library of colonies, each containing a different fragment of the Streptomyces sp. Mg1 genome.
-
Gene Knockout via CRISPR-Cas9
To confirm the function of the identified gene cluster, a targeted gene knockout of a key biosynthetic gene (e.g., a PKS gene) is performed. This protocol is adapted for Streptomyces.[5][6][7][8]
Materials:
-
Streptomyces sp. Mg1 wild-type strain
-
CRISPR-Cas9 delivery vector for Streptomyces (e.g., pCRISPomyces-2)
-
sgRNA expression cassette
-
Homology repair template (HRT) with flanking regions of the target gene
-
E. coli conjugation donor strain (e.g., ET12567/pUZ8002)
-
Appropriate antibiotics for selection
Procedure:
-
sgRNA Design and Plasmid Construction:
-
Design a specific single-guide RNA (sgRNA) targeting a conserved and essential domain within a core PKS gene of the lny cluster.
-
Clone the sgRNA expression cassette into the CRISPR-Cas9 vector.
-
Construct the HRT by PCR amplifying and ligating the upstream and downstream flanking regions of the target gene.
-
-
Transformation of E. coli Donor Strain:
-
Transform the final CRISPR-Cas9 construct into the E. coli conjugation donor strain.
-
-
Intergeneric Conjugation:
-
Grow the E. coli donor strain and Streptomyces sp. Mg1 recipient strain to the appropriate growth phase.
-
Mix the donor and recipient cells on a suitable agar medium for conjugation.
-
Overlay the conjugation plate with antibiotics to select for Streptomyces exconjugants that have received the CRISPR-Cas9 plasmid.
-
-
Screening and Verification of Mutants:
-
Isolate individual exconjugant colonies and screen for the desired gene deletion by PCR using primers flanking the target gene.
-
Confirm the deletion by Sanger sequencing of the PCR product.
-
Analyze the mutant strain for the loss of this compound production using techniques like HPLC or LC-MS.
-
Heterologous Expression of the Biosynthetic Gene Cluster
To definitively prove that the identified gene cluster is responsible for this compound production, the entire BGC can be expressed in a heterologous host. Streptomyces coelicolor is a commonly used host for this purpose.[9][10][11][12][13]
Materials:
-
Genomic DNA of Streptomyces sp. Mg1
-
A suitable bacterial artificial chromosome (BAC) or cosmid vector
-
Streptomyces coelicolor as a heterologous host (e.g., a strain with deleted native polyketide clusters to reduce background metabolites)
-
E. coli strain for cloning and conjugation
Procedure:
-
Cloning the Entire BGC:
-
Identify a BAC or cosmid clone from the genomic library that contains the entire this compound gene cluster. This can be achieved by screening the library with probes designed from known lny gene sequences.
-
-
Transfer to the Heterologous Host:
-
Introduce the BAC/cosmid containing the lny cluster into a suitable E. coli donor strain.
-
Perform intergeneric conjugation between the E. coli donor and the S. coelicolor recipient strain.
-
Select for S. coelicolor exconjugants carrying the BGC.
-
-
Analysis of Metabolite Production:
-
Cultivate the heterologous host under various fermentation conditions to induce the expression of the lny gene cluster.
-
Extract the secondary metabolites from the culture broth and mycelium.
-
Analyze the extracts by HPLC and LC-MS/MS and compare the metabolic profile to that of the wild-type Streptomyces sp. Mg1 and a negative control (S. coelicolor without the BGC).
-
Confirm the production of this compound in the heterologous host by comparing retention times and mass spectra with an authentic standard.
-
Visualizing the Biosynthetic and Experimental Logic
To better understand the complex processes involved in this compound biosynthesis and its identification, the following diagrams have been generated using the DOT language.
Caption: Proposed biosynthetic pathway for this compound.
References
- 1. Genome Analysis of Streptomyces nojiriensis JCM 3382 and Distribution of Gene Clusters for Three Antibiotics and an Azasugar across the Genus Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. CRISPR/Cas9-mediated genome editing - ActinoBase [actinobase.org]
- 6. CRISPR-Cas9, CRISPRi and CRISPR-BEST-mediated genetic manipulation in streptomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | CRISPR/Cas9-Based Editing of Streptomyces for Discovery, Characterization, and Production of Natural Products [frontiersin.org]
- 8. CRISPR-Cas9 strategy for activation of silent Streptomyces biosynthetic gene clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Streptomyces coelicolor host for the heterologous expression of Type III polyketide synthase genes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. A Streptomyces coelicolor host for the heterologous expression of Type III polyketide synthase genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Biosynthesis of Polyketides in Heterologous Hosts - PMC [pmc.ncbi.nlm.nih.gov]
Mechanism of Action of Linearmycin B on Bacterial Membranes: A Technical Guide
Abstract
Linearmycin B, a member of the linearmycin family of polyketide antibiotics, exhibits potent activity against Gram-positive bacteria. Originally identified for its antifungal properties, its antibacterial mechanism has been elucidated as a direct assault on the cytoplasmic membrane. This technical guide provides an in-depth analysis of this compound's mode of action, detailing its interaction with the bacterial membrane, the resulting physiological consequences, and the bacterial response to this attack. We present a synthesis of current research, including quantitative data on its efficacy, detailed experimental protocols for studying its effects, and visual representations of the key pathways and workflows involved. This document is intended for researchers, scientists, and drug development professionals working on novel antimicrobial agents.
Core Mechanism of Membrane Disruption
The primary antibacterial target of the linearmycin family is the cytoplasmic membrane.[1][2][3] Unlike antibiotics that inhibit cell wall synthesis or intracellular processes, linearmycins physically compromise the membrane's integrity, a mechanism that is rapid and largely independent of the cell's metabolic state.[1][2][3]
Direct Interaction with the Lipid Bilayer
This compound directly interacts with and disrupts the lipid bilayer of bacterial membranes. This has been demonstrated conclusively using in vitro models, such as liposomes, where linearmycins induce lysis in the absence of any other cellular components like proteins or specific receptors.[1][2][3]
Structurally, linearmycins share similarities with antifungal polyenes, which interact with ergosterol in fungal membranes.[3] However, bacterial membranes lack sterols. The activity of linearmycin against bacteria, therefore, proceeds via a different mechanism. A proposed model suggests that the long, non-polar polyene backbone of the linearmycin molecule anchors into the membrane.[3] The estimated length of this polyene region (~30Å) is sufficient to span at least a single leaflet of the phospholipid bilayer (~20Å), leading to structural disorganization and loss of barrier function.[3]
Membrane Depolarization
A critical and immediate consequence of linearmycin exposure is the rapid depolarization of the cytoplasmic membrane.[1][2][3] The bacterial membrane maintains a crucial electrochemical gradient, known as the membrane potential, which drives essential processes like ATP synthesis, nutrient transport, and motility. By disrupting the lipid bilayer, linearmycins likely form transient pores or channels, causing an uncontrolled efflux of ions (such as K+) down their concentration gradients. This dissipates the membrane potential, leading to a swift loss of cellular viability.[1][2]
Cellular Lysis
While linearmycins inhibit the growth of all tested Gram-positive bacteria, they induce complete cellular lysis only in certain species, most notably some Bacillus species.[1][2][3][4] This lytic activity occurs even when cellular metabolism, growth, and cell wall synthesis are inhibited, highlighting that the intrinsic, direct action on the membrane is sufficient to cause cell rupture.[1][2][3] The precise factors that differentiate a lytic outcome from static inhibition in different bacterial species are still under investigation but may relate to differences in membrane composition or cell wall architecture.
Quantitative Analysis of Antibacterial Activity
The antibacterial efficacy of linearmycins can be quantified through various metrics, primarily the Minimum Inhibitory Concentration (MIC) and measurements of membrane potential changes.
Table 1: Minimum Inhibitory Concentrations (MICs) of Linearmycin-Containing Extracts
The following table summarizes the MIC values for extracellular vesicle preparations containing linearmycins against various bacterial strains. These values represent the lowest concentration required to inhibit visible growth.[5][6][7]
| Bacterial Strain | Gram Status | MIC (µg/mL) | Lytic Effect | Reference |
| Bacillus subtilis 3610 | Gram-Positive | 16 | Yes | [3] |
| Bacillus cereus | Gram-Positive | 32 | Yes | [3] |
| Bacillus anthracis Sterne | Gram-Positive | 16 | Yes | [3] |
| Staphylococcus aureus | Gram-Positive | 32 | No | [3] |
| Streptococcus pyogenes | Gram-Positive | > 64 | No | [3] |
| Escherichia coli | Gram-Negative | > 64 | No | [3] |
| Pseudomonas aeruginosa | Gram-Negative | > 64 | No | [3] |
Note: Data is derived from experiments using linearmycin-laden extracellular vesicles isolated from Streptomyces sp. strain Mg1.
Bacterial Response and Resistance
Bacteria are not passive targets. Bacillus subtilis, for instance, has a specific signaling system to counteract membrane-damaging agents like linearmycins.
Exposure to linearmycins activates a two-component signaling (TCS) system known as YfiJK (also named LnrJK).[8] The membrane-anchored histidine kinase, YfiJ, likely senses the membrane perturbation caused by linearmycin.[8] Upon activation, YfiJ phosphorylates its cognate response regulator, YfiK. Phosphorylated YfiK then activates the expression of an operon encoding an ABC (ATP-binding cassette) transporter, YfiLMN.[8] This transporter is believed to confer resistance by effluxing the linearmycin molecules from the cell or the membrane, thereby reducing their effective concentration.[8]
Experimental Protocols
Investigating the mechanism of membrane-active agents like this compound involves several key assays. Below are detailed methodologies for foundational experiments.
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a bacterium.[5][6]
Methodology (Broth Microdilution):
-
Preparation of Antimicrobial Stock: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (MHB). The final volume in each well should be 50 µL.
-
Bacterial Inoculum Preparation: Grow the bacterial strain (e.g., B. subtilis) in MHB to log phase. Dilute the culture to achieve a final concentration of 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add 50 µL of the bacterial inoculum to each well of the microtiter plate, bringing the final volume to 100 µL. Include a positive control (bacteria, no drug) and a negative control (broth, no bacteria).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound in which no visible turbidity (bacterial growth) is observed.
Membrane Depolarization Assay
This assay uses a voltage-sensitive fluorescent dye to measure changes in the bacterial membrane potential in real-time.[9][10]
Methodology (Using DiSC₃(5) Dye):
-
Cell Preparation: Grow B. subtilis to mid-log phase (OD₆₀₀ ≈ 0.4). Harvest the cells by centrifugation, wash twice with a suitable buffer (e.g., PBS supplemented with 10 mM glucose), and resuspend to a final OD₆₀₀ of 0.2.[10][11]
-
Dye Loading: Add the voltage-sensitive dye DiSC₃(5) to the cell suspension to a final concentration of 1 µM. Incubate in the dark at 37°C to allow the dye to incorporate into the polarized membranes, which quenches its fluorescence.
-
Fluorescence Measurement: Place the cell suspension in a fluorometer cuvette. Monitor the fluorescence at an excitation wavelength of ~622 nm and an emission wavelength of ~670 nm until a stable baseline is achieved.
-
Addition of Agent: Add this compound to the cuvette at its target concentration (e.g., 2x MIC).
-
Data Acquisition: Continuously record the fluorescence intensity. Depolarization of the membrane causes the dye to be released into the cytoplasm, resulting in a significant increase in fluorescence. A known depolarizing agent like valinomycin can be used as a positive control.[10]
Liposome Lysis (Leakage) Assay
This in vitro assay directly tests the ability of a compound to disrupt a lipid bilayer by measuring the release of an encapsulated fluorescent dye from artificial vesicles.[3]
Methodology (Using Calcein-Loaded LUVs):
-
LUV Preparation: Prepare Large Unilamellar Vesicles (LUVs) composed of bacterial membrane-mimicking phospholipids (e.g., phosphatidylglycerol and cardiolipin). Encapsulate a high concentration of the fluorescent dye calcein (e.g., 50 mM) within the LUVs during their formation by extrusion. At this concentration, calcein fluorescence is self-quenched.
-
Purification: Remove non-encapsulated calcein from the LUV suspension using size-exclusion chromatography.
-
Leakage Assay: Dilute the calcein-loaded LUVs in a buffer solution in a fluorometer cuvette.
-
Fluorescence Measurement: Measure the baseline fluorescence (excitation ~495 nm, emission ~515 nm).
-
Addition of Agent: Add this compound to the LUV suspension.
-
Data Acquisition: Record the fluorescence intensity over time. If this compound disrupts the liposomes, calcein is released into the buffer, diluting it and causing a significant increase in fluorescence (dequenching). Complete lysis can be achieved by adding a detergent like Triton X-100 to establish a maximum fluorescence signal (100% leakage).
Summary and Future Directions
This compound represents a potent class of membrane-targeting antibiotics with a clear mechanism of action against Gram-positive bacteria. Its ability to directly disrupt the lipid bilayer, leading to rapid membrane depolarization and cell lysis, makes it an attractive candidate for combating bacterial infections, including those caused by drug-resistant pathogens.
Key Takeaways:
-
Direct Membrane Target: The primary target is the cytoplasmic membrane, which is physically disrupted.[1][2][3]
-
Mechanism: The mechanism involves membrane depolarization and loss of barrier integrity, independent of cell metabolism.[1][2][3]
-
Spectrum of Activity: Linearmycins are broadly inhibitory against Gram-positive bacteria but show selective lytic activity against Bacillus species.[1][2][3]
-
Bacterial Defense: Bacteria can mount a defense through TCS-regulated ABC transporters that efflux the antibiotic.[8]
Future research should focus on a more detailed structure-activity relationship analysis to optimize the antibacterial activity while minimizing potential toxicity. Furthermore, exploring the potential for synergistic combinations with other antibiotics that may be potentiated by this compound's membrane-permeabilizing effects could open new avenues for therapeutic development. Understanding the basis for its selective lytic activity could also provide deeper insights into the unique membrane physiology of different bacterial species.
References
- 1. researchgate.net [researchgate.net]
- 2. Linearmycins are lytic membrane-targeting antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. stubbendiecklab.com [stubbendiecklab.com]
- 4. Comparison of the activity of ionophores with other antibacterial agents against anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 6. emerypharma.com [emerypharma.com]
- 7. idexx.dk [idexx.dk]
- 8. journals.asm.org [journals.asm.org]
- 9. Depolarization, Bacterial Membrane Composition, and the Antimicrobial Action of Ceragenins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Membrane activity profiling of small molecule B. subtilis growth inhibitors utilizing novel duel-dye fluorescence assay - PMC [pmc.ncbi.nlm.nih.gov]
Linearmycin B: A Technical Guide to a Membrane-Targeting Polyketide Antibiotic
For Researchers, Scientists, and Drug Development Professionals
Abstract
Linearmycin B, a member of the linear polyene antibiotic family, represents a class of secondary metabolites produced by Streptomyces species. Initially recognized for its antifungal properties, recent research has highlighted its potent antibacterial activity, particularly against Gram-positive bacteria. This technical guide provides an in-depth overview of this compound, focusing on its biosynthesis, mechanism of action, and the associated signaling pathways that govern bacterial response. Detailed experimental protocols for its isolation, characterization, and activity assessment are provided, alongside a comprehensive summary of its known antimicrobial spectrum. This document aims to serve as a core resource for researchers and drug development professionals interested in the therapeutic potential of this unique polyketide antibiotic.
Introduction
This compound is a linear polyketide antibiotic produced by Streptomyces sp. strain Mg1.[1][2][3] Structurally, it shares features with other polyene antibiotics, possessing a long, linear carbon backbone with multiple conjugated double bonds.[1] While initially identified for its antifungal activity, this compound has garnered significant interest for its lytic activity against Gram-positive bacteria, most notably Bacillus subtilis.[4][5] A key characteristic of linearmycins is their poor solubility in aqueous solutions, a challenge that is overcome by their incorporation into extracellular vesicles by the producing organism, which facilitates their delivery to target cells.[2][4][6][7] This guide delves into the technical details of this compound, from its molecular basis of action to practical methodologies for its study.
Biosynthesis and Production
This compound is synthesized via a type I polyketide synthase (PKS) pathway.[1] The biosynthesis of linearmycins is intricately linked to the formation of extracellular vesicles in Streptomyces sp. Mg1. Abolishing linearmycin production has been shown to diminish the production of these vesicles, suggesting a deep connection between this specialized metabolism and bacterial membrane physiology.[6]
Production Data
Quantitative data on the production yield of this compound from Streptomyces sp. Mg1 fermentations are not extensively reported in publicly available literature. However, optimization of fermentation conditions is a critical step in maximizing the yield of secondary metabolites. General strategies for optimizing antibiotic production from Streptomyces species in submerged batch fermentation include adjusting physical and chemical parameters such as media composition, pH, temperature, aeration, and agitation speed.[8][9][10] For instance, studies on other Streptomyces species have shown that optimizing carbon and nitrogen sources, as well as fermentation time, can significantly enhance antibiotic production.[8]
Table 1: General Parameters for Optimizing Streptomyces Fermentation for Antibiotic Production
| Parameter | Typical Range/Considerations | Rationale |
| Carbon Source | Glucose, Starch, Dextrose (e.g., 10-15 g/L) | Primary energy and carbon source for growth and secondary metabolism. |
| Nitrogen Source | Yeast Extract, Malt Extract, Glycine (e.g., 10-15 g/L) | Provides nitrogen for amino acid and nucleotide synthesis, crucial for enzyme production. |
| pH | 6.5 - 10.0 | Influences enzyme activity and nutrient uptake. |
| Temperature | 25 - 30°C | Optimal temperature for growth and enzyme function of most Streptomyces species. |
| Agitation Speed | 200 rpm | Ensures proper mixing and oxygen transfer in submerged cultures. |
| Incubation Time | 7 days | Secondary metabolite production often occurs in the stationary phase of growth. |
| Dissolved Oxygen | >20% saturation | Aerobic process; crucial for high growth rate and antibiotic synthesis.[9] |
Mechanism of Action
The primary antibacterial target of this compound is the cytoplasmic membrane.[5] Unlike cell-wall targeting antibiotics, linearmycins can induce lysis even in non-growing cells, indicating a direct and intrinsic capacity to disrupt the cell envelope.[7] Exposure to linearmycins leads to a rapid depolarization of the cytoplasmic membrane in Bacillus subtilis, resulting in a loss of cell viability.[5] This membrane-targeting mechanism is consistent with its structural similarity to other polyene antibiotics that interact with membrane components.[1]
Signaling Pathway: The YfiJK (LnrJK) Two-Component System in Bacillus subtilis
In response to the stress induced by this compound, Bacillus subtilis activates a two-component signaling (TCS) system encoded by the yfiJK (also known as lnrJK) operon.[4][11] This system is a key component of the bacterial defense mechanism against this antibiotic.
The process is initiated when the membrane-anchored histidine kinase, YfiJ (LnrJ), senses the presence of linearmycin, either directly or through the membrane perturbation it causes.[4] This sensing event triggers the autophosphorylation of YfiJ. The phosphate group is then transferred to the cognate response regulator, YfiK (LnrK). Phosphorylated YfiK subsequently acts as a transcriptional activator for the downstream lnrLMN (yfiLMN) operon. This operon encodes an ATP-binding cassette (ABC) transporter that is necessary and sufficient for conferring resistance to linearmycins, likely by effluxing the antibiotic from the cell.[4][11]
Antimicrobial Spectrum
This compound exhibits activity against a range of Gram-positive bacteria and has also been noted for its antifungal properties. Its activity against Gram-negative bacteria is limited.[11]
Table 2: Antimicrobial Activity of Linearmycins
| Organism | Gram Stain | Growth Inhibition | Lysis | Reference(s) |
| Bacillus subtilis | Positive | Yes | Yes | [5][11] |
| Bacillus licheniformis | Positive | Yes | Yes | [11] |
| Bacillus velezensis | Positive | Yes | Yes | [11] |
| Bacillus megaterium | Positive | Yes | No | [11] |
| Staphylococcus aureus | Positive | Yes | No | [11] |
| Listeria innocua | Positive | Yes | No | [11] |
| Corynebacterium glutamicum | Positive | Yes | No | [11] |
| Enterococcus faecalis | Positive | Partial | No | [11] |
| Salmonella enterica | Negative | No | No | [11] |
| Escherichia coli | Negative | No | No | [11] |
| Candida albicans | N/A (Fungus) | Yes | N/A | [12] |
Note: The data presented is primarily qualitative. Specific Minimum Inhibitory Concentration (MIC) values for this compound are not widely available in the cited literature.
Experimental Protocols
Isolation and Purification of this compound from Streptomyces sp. Mg1
This protocol outlines a general procedure for the extraction and purification of linearmycins, which are known to be produced by Streptomyces sp. Mg1.[3][13][14]
Workflow for this compound Isolation and Purification
Methodology:
-
Fermentation: Inoculate a suitable production medium with Streptomyces sp. Mg1.[9] Culture in a submerged batch fermenter under optimized conditions (e.g., 28°C, 200 rpm for 7 days).[8][10]
-
Extraction: Separate the mycelia from the culture broth by centrifugation. Extract the mycelial cake with an organic solvent such as n-butanol.[15]
-
Concentration: Concentrate the organic extract under reduced pressure using a rotary evaporator.
-
Initial Purification: Subject the crude extract to column chromatography (e.g., silica gel) to fractionate the components.
-
HPLC Purification: Purify the linearmycin-containing fractions using reverse-phase high-performance liquid chromatography (RP-HPLC).[16][17] A C18 column is typically used with a gradient of water and an organic solvent like acetonitrile, often with an acid modifier such as formic acid or trifluoroacetic acid to improve peak shape.[2][18][19]
-
Mobile Phase A: HPLC-grade water with 0.1% formic acid.
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a high aqueous content to a high organic content (e.g., 5% to 95% B over 30 minutes) is a common starting point.
-
Detection: Monitor the elution profile using a UV detector at a wavelength where linearmycins absorb (e.g., around 333 nm for Linearmycin A).[11]
-
-
Characterization: Confirm the identity and purity of this compound using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Broth Microdilution MIC Assay for this compound
Due to the hydrophobic nature of this compound, modifications to the standard broth microdilution protocol are necessary to ensure its solubility and prevent adsorption to microplate surfaces.[20][21]
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of purified this compound in 100% dimethyl sulfoxide (DMSO).[21]
-
Preparation of Antibiotic Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth).[1][22]
-
To prevent precipitation and adsorption, the broth should be supplemented with a surfactant such as Tween 80 (polysorbate 80) at a final concentration of 0.002%.[4][20][21] The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid affecting bacterial growth.[23]
-
-
Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the supplemented broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[22]
-
Inoculation and Incubation:
-
Dispense the antibiotic dilutions into a 96-well microtiter plate.
-
Add the standardized bacterial inoculum to each well.
-
Include a growth control (bacteria in broth with surfactant and DMSO, but no antibiotic) and a sterility control (broth with surfactant and DMSO only).[1]
-
Incubate the plate at 35-37°C for 16-20 hours.[1]
-
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[24]
YfiJK Signaling Pathway Activation Assay
This assay utilizes a reporter system in B. subtilis to monitor the activation of the YfiJK signaling pathway in response to this compound.
Methodology:
-
Strain Construction: Construct a B. subtilis reporter strain containing a transcriptional fusion of the yfiLMN promoter to a reporter gene, such as lacZ (encoding β-galactosidase).[4]
-
Exposure to this compound:
-
Culture the reporter strain to mid-log phase.
-
Expose the culture to various concentrations of this compound (solubilized as described in the MIC protocol).
-
Include a negative control (no this compound) and a positive control (a known inducer of the pathway, if available).
-
-
Reporter Gene Assay:
-
After a defined incubation period, harvest the cells.
-
Measure the activity of the reporter enzyme (e.g., β-galactosidase activity using a substrate like ONPG or a fluorescent substrate).
-
An increase in reporter activity in the presence of this compound indicates activation of the YfiJK pathway.[4]
-
Conclusion
This compound is a promising polyketide antibiotic with a distinct mechanism of action that involves the disruption of the bacterial cytoplasmic membrane. Its unique mode of delivery via extracellular vesicles and the specific resistance mechanism it elicits in bacteria like B. subtilis make it an interesting subject for further research and potential therapeutic development. The methodologies outlined in this guide provide a framework for the continued investigation of this compound and other related natural products. Future work should focus on obtaining more extensive quantitative data on its antimicrobial spectrum and optimizing its production to facilitate preclinical and clinical evaluation.
References
- 1. goldbio.com [goldbio.com]
- 2. Separation of Streptomycin B on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. A Link between Linearmycin Biosynthesis and Extracellular Vesicle Genesis Connects Specialized Metabolism and Bacterial Membrane Physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Purification, HR-LC-ESI-MS-MS Identification, and Peptide Prediction of Bacteriocin-Like Inhibitory Substances Produced by Streptomyces sp. Isolated from Chanos chanos - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 7. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Optimized submerged batch fermentation for metabolic switching in Streptomyces yanglinensis 3–10 providing platform for reveromycin A and B biosynthesis, engineering, and production [frontiersin.org]
- 9. Optimized submerged batch fermentation for metabolic switching in Streptomyces yanglinensis 3–10 providing platform for reveromycin A and B biosynthesis, engineering, and production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimized submerged batch fermentation for metabolic switching in Streptomyces yanglinensis 3-10 providing platform for reveromycin A and B biosynthesis, engineering, and production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Standard Operating Procedure for Determination of the Minimum Inhibitory Concentration (MIC) of Different A... [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Imaging secondary metabolism of Streptomyces sp. Mg1 during cellular lysis and colony degradation of competing Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. PRODUCTION, PURIFICATION AND OPTIMIZATION OF STREPTOMYCIN FROM ISOLATED STRAIN OF STREPTOMYCES GRISEUS AND ANALYSIS BY HPLC | Semantic Scholar [semanticscholar.org]
- 18. ionsource.com [ionsource.com]
- 19. hplc.eu [hplc.eu]
- 20. Effects of Microplate Type and Broth Additives on Microdilution MIC Susceptibility Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Revised Reference Broth Microdilution Method for Testing Telavancin: Effect on MIC Results and Correlation with Other Testing Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 23. protocols.io [protocols.io]
- 24. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of Linearmycin B Against Gram-Positive Bacteria: A Technical Whitepaper
Introduction
Linearmycin B is a polyketide natural product originally identified as an antifungal metabolite produced by Streptomyces sp. Mg1.[1] Subsequent research has revealed its potent antibacterial activity, particularly against Gram-positive bacteria.[2][3][4] Unlike many conventional antibiotics that target specific enzymatic pathways such as cell wall synthesis, linearmycins exhibit a distinct mechanism of action by directly targeting the bacterial cytoplasmic membrane, leading to rapid cell death.[2][3][4] This technical guide provides an in-depth overview of the biological activity of this compound, focusing on its mechanism of action, available quantitative data, experimental protocols for its evaluation, and its interaction with bacterial signaling pathways.
Mechanism of Action: Direct Membrane Disruption
The primary antibacterial target of this compound is the cytoplasmic membrane of Gram-positive bacteria.[2][4] Its lytic activity is a direct consequence of its ability to physically disrupt the lipid bilayer, a mechanism distinct from that of cell-wall targeting antibiotics like beta-lactams.[2][3]
The proposed mechanism involves the following key steps:
-
Membrane Interaction: this compound, a lipid-like molecule, is often delivered to target cells via extracellular vesicles produced by the source Streptomyces strain.[1] This mode of delivery facilitates its interaction with the lipid components of the target bacterial membrane.
-
Membrane Depolarization: Upon interaction, this compound rapidly depolarizes the cytoplasmic membrane.[2][3] This event is a critical step leading to the loss of membrane potential, which is essential for cellular processes such as ATP synthesis and nutrient transport.
-
Lipid Bilayer Disruption and Lysis: The accumulation of this compound molecules within the membrane leads to a loss of integrity of the lipid bilayer, resulting in the formation of pores or other structural damage.[2][4] This disruption ultimately causes cell lysis and the release of intracellular contents.[2][3] A significant characteristic of this mechanism is its independence from active cellular metabolism and growth, meaning it can lyse non-growing cells.[2][3]
While linearmycins inhibit the growth of all tested Gram-positive bacteria, the lytic effect is most pronounced in Bacillus species.[2][3]
References
Antifungal properties of Linearmycin B and its analogs
An In-depth Technical Guide to the Antifungal Properties of Linearmycin B and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the antifungal properties of this compound and its related analogs. It covers the core mechanism of action, presents available quantitative data on antifungal activity, details relevant experimental protocols, and discusses the structure-activity relationship based on current knowledge.
Introduction
Linearmycins are a family of polyketide antibiotics produced by Streptomyces species.[1] Initially identified for their antibacterial properties, particularly their lytic activity against Gram-positive bacteria like Bacillus subtilis, they also possess significant antifungal capabilities.[1] Structurally, they are similar to other polyene antifungal agents, such as amphotericin B and nystatin, characterized by a large carbon backbone with multiple conjugated double bonds. This structural similarity suggests a related mechanism of action, positioning linearmycins as compounds of interest in the search for new antifungal agents. This guide focuses on the available data for Linearmycin A and B, the primary described analogs.
Mechanism of Action
The antifungal mechanism of linearmycins is believed to be consistent with that of other polyene antibiotics, which primarily target the integrity of the fungal cell membrane.[2][3] The key steps are as follows:
-
Ergosterol Binding: Polyenes selectively bind to ergosterol, the principal sterol component of fungal cell membranes. Mammalian cells contain cholesterol instead of ergosterol, which provides a degree of selectivity and forms the basis of the therapeutic window for this class of drugs.[3]
-
Pore Formation: Upon binding to ergosterol, linearmycin molecules are thought to aggregate within the membrane, forming pores or channels.[3]
-
Membrane Permeabilization: These pores disrupt the osmotic integrity of the membrane, leading to the leakage of essential intracellular ions (such as K+, Na+, and H+) and small molecules.[3]
-
Cell Death: The resulting loss of ionic gradients and vital cellular contents leads to the cessation of metabolic processes and ultimately, fungal cell death.[3]
The direct disruption of the cytoplasmic membrane is a powerful mechanism that is less prone to resistance than the inhibition of specific enzymatic pathways.[4][5]
Caption: Proposed mechanism of action for this compound against fungal cells.
Quantitative Antifungal Activity
Quantitative data for the antifungal activity of linearmycins is limited. The available information primarily pertains to Linearmycin A and was determined using disk diffusion assays, with results reported as the minimum inhibitory concentration per disk (μ g/disc ).
| Compound | Fungal Species | Activity (MIC in µ g/disc ) | Citation(s) |
| Linearmycin A | Candida albicans | 1.6 | [2][6] |
| Saccharomyces cerevisiae | 0.1 | [2][6] | |
| Aspergillus niger | 0.2 | [2][6] | |
| This compound | Candida albicans | Data not available | |
| Saccharomyces cerevisiae | Data not available | ||
| Aspergillus niger | Data not available |
Structure-Activity Relationship (SAR)
A detailed SAR for a wide range of linearmycin analogs has not yet been established in the public literature. However, key structural information on the primary analogs, Linearmycin A and B, provides a foundation for future studies.
-
Linearmycin A vs. This compound: The core difference between these two analogs lies at the carboxylic acid terminus. Linearmycin A contains a tetraenone moiety, while this compound features a pentaenone.[1] This extension of the conjugated polyene system in this compound could potentially influence its binding affinity for ergosterol and its overall antifungal potency, though comparative quantitative data is needed to confirm this.
-
Importance of the Polyene Structure: As with other polyene antifungals, the rigid, lipophilic polyene region is critical for insertion into the fungal membrane and interaction with ergosterol. Modifications that reduce the length or planarity of this region would likely diminish antifungal activity.
-
Terminal Groups: The terminal amino and carboxylic acid groups provide hydrophilic anchors. Altering these groups could affect the solubility and pharmacokinetic properties of the molecules, as well as their orientation and stability within the fungal membrane. Studies on other antimicrobial peptides and polyketides have shown that such modifications can significantly impact bioactivity.[7][8]
Further research involving the synthesis and evaluation of a diverse library of linearmycin analogs is necessary to fully elucidate the SAR for this compound class.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the antifungal properties of this compound and its analogs.
Antifungal Susceptibility Testing: Broth Microdilution
This protocol is based on the standardized methods provided by the Clinical and Laboratory Standards Institute (CLSI) and is used to determine the Minimum Inhibitory Concentration (MIC) in μg/mL.[9][10]
-
Medium Preparation: Prepare RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).
-
Inoculum Preparation:
-
Subculture the fungal isolate onto Potato Dextrose Agar (PDA) and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Harvest fungal cells and suspend them in sterile 0.85% saline.
-
Adjust the suspension turbidity to match a 0.5 McFarland standard using a spectrophotometer (at 530 nm), which corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute this stock suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.
-
-
Drug Dilution:
-
Prepare a stock solution of this compound or its analog in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions in a 96-well microtiter plate using RPMI-1640 medium to achieve a range of final concentrations (e.g., from 64 µg/mL to 0.0625 µg/mL).
-
-
Inoculation and Incubation:
-
Add 100 µL of the final fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted drug.
-
Include a positive control (inoculum without drug) and a negative control (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the positive control.[9] The endpoint can be read visually or with a microplate reader at 490 nm.
-
Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).
Antifungal Susceptibility Testing: Disk Diffusion Assay
This method is suitable for screening and corresponds to the data format reported for Linearmycin A.[2][6]
-
Agar and Inoculum:
-
Use Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue.
-
Prepare a fungal inoculum equivalent to a 0.5 McFarland standard as described in section 5.1.
-
Using a sterile cotton swab, evenly streak the inoculum across the entire surface of the agar plate.
-
-
Disk Application:
-
Aseptically apply sterile paper disks (6 mm diameter) to the agar surface.
-
Pipette a specific amount of the linearmycin analog solution (e.g., 20 µL) onto each disk to achieve the desired µ g/disc concentration.
-
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Endpoint Reading: Measure the diameter (in mm) of the zone of inhibition around each disk. The MIC in this context is the lowest amount of drug on the disk that produces a zone of complete inhibition.
Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of the compounds on the metabolic activity of mammalian cells, providing an indication of potential toxicity.
-
Cell Culture:
-
Culture a human cell line (e.g., HEK293 or HepG2) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO2 humidified incubator.
-
Seed cells into a 96-well plate at a density of ~10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the linearmycin analog in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 24-48 hours.
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
-
Data Acquisition:
-
Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration that inhibits 50% of cell viability).
-
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The antibiotic polymyxin B exhibits novel antifungal activity against Fusarium species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic Antifungal Interactions between Antibiotic Amphotericin B and Selected 1,3,4-thiadiazole Derivatives, Determined by Microbiological, Cytochemical, and Molecular Spectroscopic Studies [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. Structure-activity relationships of globomycin analogues as antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships of sparsomycin and its analogues. Inhibition of peptide bond formation in cell-free systems and of L1210 and bacterial cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Role of Linearmycin B: A Potent Agent in Bacterial Warfare and Lysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the perpetual struggle for resources and dominance within microbial communities, bacteria have evolved a sophisticated arsenal of chemical weapons. Among these are specialized metabolites, small molecules that can inhibit or kill competing microbes. Linearmycin B, a member of the polyketide family of antibiotics, has emerged as a significant player in these microbial conflicts.[1][2] Produced by Streptomyces species, this potent compound exhibits a fascinating dual role: it acts as a lytic agent, particularly against Gram-positive bacteria such as Bacillus subtilis, and as a signaling molecule that triggers a defensive response in its target.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its mechanism of action, its role in bacterial competition, and the intricate signaling pathways it modulates.
Mechanism of Action: Membrane Disruption and Lysis
This compound's primary mode of action is the targeted disruption of the cytoplasmic membrane in susceptible bacteria.[1][2] This mechanism is distinct from that of many common antibiotics that target cell wall synthesis, protein synthesis, or DNA replication.
Membrane Depolarization
Exposure of B. subtilis to linearmycin leads to a rapid depolarization of the cytoplasmic membrane. This disruption of the membrane potential is a critical step in the lytic process and is correlated with a loss of cell viability.[1] The effect is potent, with studies showing a significant decrease in the optical density (OD600) of B. subtilis cultures by as much as 0.7 units following treatment with linearmycin-containing preparations.[1]
Intrinsic Lytic Capability
A key characteristic of linearmycin-induced lysis is its independence from active cellular metabolism and growth of the target bacterium.[1] This suggests that linearmycin possesses an intrinsic capacity to lyse cells, likely through direct physical disruption of the lipid bilayer.[1][2] This has been further substantiated by in vitro experiments using liposomes as model membranes, where linearmycins were shown to be capable of disrupting these artificial lipid bilayers in the absence of any cellular components.[2]
Role in Bacterial Competition: The Trojan Horse Strategy
In the soil environment where Streptomyces and Bacillus species often coexist and compete, the delivery of linearmycin is a critical factor due to its poor solubility in aqueous environments.
Extracellular Vesicle-Mediated Delivery
Streptomyces sp. Mg1 has evolved an elegant solution to this delivery challenge by packaging linearmycins into extracellular vesicles.[1][3] These vesicles act as natural delivery vehicles, protecting the hydrophobic linearmycin molecules and facilitating their transport to target cells.[1][3] This "Trojan horse" strategy allows for the efficient delivery of a lytic cargo to competing bacteria. Interestingly, the biosynthesis of linearmycin appears to be linked to the genesis of these extracellular vesicles, suggesting a coordinated mechanism for production and delivery.[3]
The Target's Defense: A Two-Component Signaling System
Faced with the threat of linearmycin-induced lysis, Bacillus subtilis has developed a sophisticated defense mechanism involving a two-component signaling (TCS) system and an ATP-binding cassette (ABC) transporter. This system was originally identified through mutations in the yfiJK operon that conferred resistance to linearmycin and has since been renamed the Lnr (Linearmycin resistance) system.
The LnrJK Sensing and Signaling Pathway
The Lnr system is comprised of the histidine kinase LnrJ (formerly YfiJ) and the response regulator LnrK (formerly YfiK). LnrJ is a membrane-bound sensor that is thought to directly detect the presence of linearmycin and other polyene antibiotics in the cell membrane. Upon activation, LnrJ autophosphorylates and then transfers the phosphate group to LnrK.
The LnrLMN Efflux Pump
Phosphorylated LnrK acts as a transcriptional activator for the downstream lnrLMN (formerly yfiLMN) operon. This operon encodes an ABC transporter, LnrLMN, which functions as an efflux pump to remove linearmycin from the cell membrane, thereby conferring resistance. The expression of the lnrLMN operon is tightly regulated and is strongly induced in the presence of linearmycin.
Below is a diagram illustrating the LnrJK-LnrLMN signaling pathway in response to this compound.
Caption: The LnrJK-LnrLMN signaling pathway in Bacillus subtilis in response to this compound.
Quantitative Data
The following tables summarize the available quantitative data regarding the activity of this compound.
Table 1: Lytic Activity of Linearmycin against Bacillus subtilis
| Parameter | Value | Reference |
| Decrease in OD600 | 0.7 units | [1] |
| Effective Concentration Range (from HPLC) | 5–20 mAU s/µL | [1] |
Note: Further research is required to establish a comprehensive table of Minimum Inhibitory Concentration (MIC) values for this compound against a broader range of Gram-positive bacteria.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the effects of this compound.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is adapted from standard broth microdilution methods and can be used to determine the MIC of this compound.[4][5][6][7][8]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in logarithmic growth phase
-
This compound stock solution (in a suitable solvent like DMSO)
-
Sterile diluent (e.g., CAMHB or PBS)
-
Plate reader for OD600 measurements
Procedure:
-
Prepare a serial two-fold dilution of the this compound stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Prepare a bacterial inoculum suspension in CAMHB and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 µL.
-
Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only) on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of this compound that completely inhibits visible growth. Alternatively, measure the OD600 of each well using a plate reader. The MIC is the lowest concentration that shows no significant increase in OD600 compared to the negative control.
Caption: Workflow for MIC determination using the broth microdilution method.
Membrane Depolarization Assay using DiSC₃(5)
This protocol utilizes the voltage-sensitive fluorescent dye DiSC₃(5) to measure changes in bacterial membrane potential upon exposure to this compound.[1][9][10][11]
Materials:
-
Bacterial culture in logarithmic growth phase
-
Assay buffer (e.g., PBS supplemented with glucose)
-
DiSC₃(5) stock solution (in DMSO)
-
This compound solution
-
Fluorometer or fluorescence plate reader (Excitation ~622 nm, Emission ~670 nm)
Procedure:
-
Grow bacteria to mid-log phase, then harvest by centrifugation and wash with the assay buffer.
-
Resuspend the cells in the assay buffer to a standardized optical density (e.g., OD600 of 0.2).
-
Add DiSC₃(5) to the cell suspension to a final concentration of approximately 1 µM and incubate in the dark to allow the dye to accumulate in the polarized membranes, leading to fluorescence quenching.
-
Monitor the baseline fluorescence until it is stable.
-
Add the this compound solution to the cell suspension and immediately begin recording the fluorescence intensity over time.
-
A rapid increase in fluorescence indicates the release of the dye from the depolarized membranes.
-
Include a positive control for depolarization (e.g., a known ionophore like valinomycin) and a negative control (untreated cells).
Caption: Workflow for the membrane depolarization assay using DiSC₃(5).
Liposome Leakage Assay
This in vitro assay assesses the ability of this compound to directly disrupt lipid bilayers using artificial liposomes encapsulating a fluorescent dye.[12][13][14][15]
Materials:
-
Lipids (e.g., a mixture mimicking bacterial membranes)
-
Fluorescent dye (e.g., carboxyfluorescein) at a self-quenching concentration
-
Buffer (e.g., HEPES)
-
This compound solution
-
Fluorometer
Procedure:
-
Prepare large unilamellar vesicles (LUVs) by hydrating a lipid film with a solution containing a high concentration of the fluorescent dye.
-
Remove the unencapsulated dye by size-exclusion chromatography.
-
Dilute the liposome suspension in the assay buffer in a cuvette.
-
Record the baseline fluorescence.
-
Add the this compound solution to the liposome suspension.
-
Monitor the increase in fluorescence over time. Leakage of the dye from the liposomes results in its dilution and a corresponding increase in fluorescence.
-
A positive control for complete lysis (e.g., addition of a detergent like Triton X-100) should be used to determine the maximum fluorescence signal.
References
- 1. stubbendiecklab.com [stubbendiecklab.com]
- 2. Linearmycins are lytic membrane-targeting antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Link between Linearmycin Biosynthesis and Extracellular Vesicle Genesis Connects Specialized Metabolism and Bacterial Membrane Physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 5. goldbio.com [goldbio.com]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 7. protocols.io [protocols.io]
- 8. rr-asia.woah.org [rr-asia.woah.org]
- 9. Dissecting antibiotic effects on the cell envelope using bacterial cytological profiling: a phenotypic analysis starter kit - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Liposome leakage and increased cellular permeability induced by guanidine-based oligomers: effects of liposome composition on liposome leakage and human lung epithelial barrier permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Direct Visualization of Membrane Leakage Induced by the Antibiotic Peptides: Maculatin, Citropin, and Aurein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Liposome Disruption Assay to Examine Lytic Properties of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
Linearmycin B's Disruption of Bacillus subtilis Colonies: A Technical Guide to the Mechanism of Action and Cellular Response
For Researchers, Scientists, and Drug Development Professionals
Abstract
Linearmycin B, a polyene antibiotic produced by Streptomyces sp. Mg1, exhibits potent activity against the Gram-positive bacterium Bacillus subtilis, leading to colony degradation and cell lysis. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this phenomenon. We detail the direct targeting of the B. subtilis cytoplasmic membrane by this compound, resulting in rapid depolarization and cell death. A key focus of this document is the elucidation of the YfiJK (LnrJK) two-component signaling system, a critical component of the B. subtilis defense strategy against this compound. We present the signaling cascade, from the sensing of linearmycin by the histidine kinase YfiJ (LnrJ) to the activation of the response regulator YfiK (LnrK) and the subsequent upregulation of the yfiLMN (lnrLMN) operon. This operon encodes an ABC transporter that confers resistance. This guide provides detailed experimental protocols for key assays, quantitative data on linearmycin activity, and visual representations of the signaling pathways and experimental workflows to facilitate further research and drug development efforts targeting bacterial membrane integrity and signaling pathways.
Introduction
The increasing prevalence of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial compounds and their mechanisms of action. Linearmycins, a class of polyene antibiotics, have demonstrated significant antibacterial activity, particularly against Bacillus subtilis.[1] These compounds, produced by Streptomyces sp. strain Mg1, induce dramatic colony degradation and cellular lysis.[2][3] Understanding the intricate interplay between this compound and B. subtilis at a molecular level is crucial for the potential development of new therapeutic strategies.
This whitepaper will provide a comprehensive technical overview of the effects of this compound on B. subtilis, with a focus on:
-
The direct impact of this compound on the bacterial cell membrane.
-
The role and regulation of the YfiJK two-component signaling system in response to linearmycin-induced stress.
-
The mechanism of resistance conferred by the YfiLMN ABC transporter.
We will present available quantitative data, detailed experimental methodologies, and visual diagrams to offer a thorough resource for researchers in microbiology, drug discovery, and related fields.
Mechanism of Action: Membrane Depolarization and Lysis
This compound's primary mode of action against B. subtilis is the disruption of the cytoplasmic membrane.[1][3] This interaction leads to a rapid depolarization of the membrane, a critical event that precedes cell lysis.[1] Unlike antibiotics that target cell wall synthesis, linearmycin-induced lysis does not depend on active cell growth or metabolism.[1]
Quantitative Data on Linearmycin Activity
The following table summarizes the available quantitative data on the activity of linearmycins against Bacillus subtilis. It is important to note that specific dose-response and time-course data for this compound-induced colony degradation are not extensively available in the public domain. The data presented here is based on studies of linearmycin A and related compounds and serves as a foundational reference.
| Parameter | Value | Species/Strain | Notes | Reference(s) |
| Linearmycin A Concentration for Lysis | 6 - 12 mAU s/µL (~6-12 µM) | Bacillus subtilis | Lysis observed in liquid culture. 1 mAU s/µL is estimated to be ~1 µM. | [2] |
| Turonicin A MIC | 0.097 µg/mL (85 nM) | Bacillus subtilis | Turonicin A is a linearmycin analog. | [2] |
| Linearmycin-induced Membrane Depolarization | Rapid increase in DiSC3(5) fluorescence | Bacillus subtilis | Indicates rapid membrane depolarization upon exposure. | [1] |
The YfiJK (LnrJK) Two-Component Signaling System: A Key Defensive Response
Bacillus subtilis employs a sophisticated two-component signaling (TCS) system, designated YfiJK (or LnrJK), to sense and respond to the threat posed by linearmycins.[2] This system is pivotal in orchestrating a defensive strategy that includes both antibiotic resistance and modulation of biofilm morphology.[2]
The YfiJK Signaling Pathway
The YfiJK system functions as a classic TCS, comprising a membrane-bound sensor histidine kinase (YfiJ/LnrJ) and a cytoplasmic response regulator (YfiK/LnrK).
Pathway Description:
-
Sensing: The membrane-bound sensor kinase YfiJ (LnrJ) detects the presence of this compound, likely through perturbation of the cell membrane.[2]
-
Autophosphorylation: Upon activation, YfiJ autophosphorylates a conserved histidine residue using ATP.
-
Phosphotransfer: The phosphoryl group is then transferred to a conserved aspartate residue on the response regulator YfiK (LnrK).
-
Promoter Binding: Phosphorylated YfiK (YfiK-P) acts as a transcriptional activator, binding to the promoter region of the yfiLMN (lnrLMN) operon.
-
Transcription Activation: This binding event initiates the transcription of the yfiLMN operon.
-
Translation: The transcribed mRNA is translated into the YfiLMN (LnrLMN) ABC transporter protein complex.
-
Resistance: The YfiLMN transporter is believed to function as an efflux pump, actively removing this compound from the cell, thereby conferring resistance.
-
Biofilm Modulation: The YfiLMN transporter is also implicated in altering the biofilm morphology of B. subtilis.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of this compound on B. subtilis.
Quantification of Bacterial Lysis (OD600 Assay)
This protocol is used to measure the extent of cell lysis in a liquid culture of B. subtilis upon exposure to this compound.
Materials:
-
B. subtilis strain (e.g., 168)
-
Luria-Bertani (LB) broth
-
This compound stock solution (in a suitable solvent like DMSO)
-
96-well microtiter plate
-
Spectrophotometer (plate reader) capable of measuring absorbance at 600 nm
Procedure:
-
Inoculate a single colony of B. subtilis into LB broth and grow overnight at 37°C with shaking.
-
The next day, dilute the overnight culture into fresh LB broth to an OD600 of approximately 0.05 and grow to mid-log phase (OD600 ≈ 0.5).
-
Prepare serial dilutions of this compound in LB broth.
-
In a 96-well plate, add 180 µL of the B. subtilis culture to each well.
-
Add 20 µL of the this compound dilutions to the respective wells. Include a solvent control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate at 37°C with continuous shaking in a plate reader.
-
Measure the OD600 of each well at regular intervals (e.g., every 30 minutes) for a desired period (e.g., 6-8 hours).
-
Plot the OD600 values against time for each concentration of this compound to visualize the kinetics of cell lysis.
Membrane Depolarization Assay using DiSC3(5)
This assay utilizes the voltage-sensitive fluorescent dye DiSC3(5) to monitor changes in the membrane potential of B. subtilis in response to this compound.
Materials:
-
B. subtilis strain
-
LB broth
-
DiSC3(5) stock solution (in DMSO)
-
This compound stock solution
-
Valinomycin (positive control for depolarization)
-
96-well black, clear-bottom microtiter plate
-
Fluorometric plate reader (Excitation: ~620 nm, Emission: ~670 nm)
Procedure:
-
Grow B. subtilis to mid-log phase as described in section 4.1.
-
Harvest the cells by centrifugation and wash twice with a suitable buffer (e.g., PBS with 0.2% glucose).
-
Resuspend the cells in the same buffer to an OD600 of 0.2.
-
Add DiSC3(5) to the cell suspension to a final concentration of 1 µM and incubate in the dark at room temperature for 15-20 minutes to allow the dye to equilibrate across the polarized membranes.
-
Transfer 200 µL of the dye-loaded cell suspension to each well of a 96-well plate.
-
Measure the baseline fluorescence for a few minutes.
-
Add different concentrations of this compound to the wells. Include a solvent control and a positive control (valinomycin, final concentration ~1 µM).
-
Immediately begin monitoring the fluorescence intensity over time. An increase in fluorescence indicates membrane depolarization.
Biofilm Inhibition Assay (Crystal Violet Staining)
This protocol quantifies the effect of this compound on the formation of B. subtilis biofilms.
Materials:
-
B. subtilis strain
-
Biofilm-promoting medium (e.g., MSgg broth)
-
This compound stock solution
-
96-well polystyrene microtiter plate
-
Crystal violet solution (0.1% w/v)
-
Ethanol (95%) or acetic acid (30%)
Procedure:
-
Grow a pre-culture of B. subtilis in LB broth overnight.
-
Dilute the pre-culture 1:100 into fresh MSgg medium containing various concentrations of this compound in a 96-well plate.
-
Incubate the plate without shaking at 30°C for 24-48 hours to allow for biofilm formation.
-
Carefully discard the planktonic cells and wash the wells gently with distilled water to remove non-adherent cells.
-
Air-dry the plate.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
-
Remove the crystal violet solution and wash the wells thoroughly with distilled water until the wash water is clear.
-
Air-dry the plate completely.
-
Add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the bound crystal violet.
-
Measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the amount of biofilm formed.
Conclusion
This compound presents a compelling case for the study of membrane-active antibiotics and the corresponding bacterial defense mechanisms. Its potent lytic activity against Bacillus subtilis is mediated by direct interaction with the cytoplasmic membrane, leading to depolarization and cell death. In response, B. subtilis activates the YfiJK (LnrJK) two-component signaling system, a sophisticated defense mechanism that upregulates the YfiLMN (LnrLMN) ABC transporter to confer resistance.
This technical guide has provided a detailed overview of these processes, supported by available quantitative data and comprehensive experimental protocols. The provided diagrams of the signaling pathway and experimental workflows offer a clear visual representation of these complex interactions.
Further research is warranted to obtain more precise quantitative data on the dose-response and time-course of this compound-induced colony degradation. A deeper understanding of the full regulon of the YfiK (LnrK) response regulator through techniques like transcriptome analysis or ChIP-seq would provide a more complete picture of the cellular response to this compound. The methodologies and information presented herein provide a solid foundation for researchers and drug development professionals to further investigate this promising class of antibiotics and the intricate defense strategies of bacteria.
References
- 1. Transcriptomic and Phenotypic Characterization of a Bacillus subtilis Strain without Extracytoplasmic Function σ Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A chemical inhibitor of cell growth reduces cell size in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Proteomics and Transcriptomics Analysis of Bacillus subtilis Salt Stress Adaptation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Natural Variants and Analogs of Linearmycin B Produced by Streptomyces
For Researchers, Scientists, and Drug Development Professionals
Introduction
The linearmycins are a family of linear polyketide antibiotics produced by Streptomyces species, most notably Streptomyces sp. Mg1.[1][2] Initially identified as antifungal agents, they have since been shown to possess potent antibacterial activity, particularly against Gram-positive bacteria like Bacillus subtilis.[1][3] Their mechanism of action involves targeting the cytoplasmic membrane, leading to cell lysis.[3] This technical guide provides a comprehensive overview of the known natural variants and analogs of Linearmycin B, their biological activities, the methodologies for their study, and the current understanding of their biosynthesis and regulation.
Natural Variants of Linearmycin
Streptomyces sp. Mg1 produces a diverse family of linearmycin variants beyond the initially characterized Linearmycin A and B.[4] These analogs share a common polyketide backbone but differ in features such as the degree of unsaturation and hydroxylation.
Physicochemical Properties
The known physicochemical properties of key linearmycin variants are summarized in the table below. These compounds are characterized by their large molecular weights and complex structures.
| Compound | Molecular Formula | Molecular Weight (Da) | Key Structural Features | Producing Organism |
| Linearmycin A | C₆₄H₁₀₁NO₁₆ | 1140.48 | Tetraenone terminal | Streptomyces sp.[1][5][6] |
| This compound | C₆₆H₁₀₃NO₁₆ | 1166.54 | Pentaenone terminal | Streptomyces sp. Mg1[7] |
| Linearmycin C | C₆₇H₁₀₅NO₁₆ | 1180.55 | - | Streptomyces sp. Mg1 |
Data sourced from references[1][5][6][7].
Biological Activity
Linearmycins exhibit a broad range of biological activities, including antifungal and antibacterial properties.
Antibacterial and Antifungal Activity
Quantitative data on the minimum inhibitory concentrations (MICs) of Linearmycin A are presented below. The data for other analogs is less readily available in a quantitative format.
| Organism | Type | MIC (µ g/disc ) |
| Staphylococcus aureus | Gram-positive Bacteria | 3.1 |
| Escherichia coli | Gram-negative Bacteria | 1.6 |
| Saccharomyces cerevisiae | Fungus | 0.1 |
| Candida albicans | Fungus | 1.6 |
| Aspergillus niger | Fungus | 0.2 |
Data for Linearmycin A from disc diffusion assays.[5][8]
Experimental Protocols
Isolation and Purification of Linearmycins
The hydrophobic nature of linearmycins necessitates specific extraction and purification protocols. The following is a generalized workflow based on common practices for secondary metabolite isolation from Streptomyces.
References
- 1. Regulation of Antibiotic Production by Signaling Molecules in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Link between Linearmycin Biosynthesis and Extracellular Vesicle Genesis Connects Specialized Metabolism and Bacterial Membrane Physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel Two-Component System Involved in the Transition to Secondary Metabolism in Streptomyces coelicolor | PLOS One [journals.plos.org]
- 4. A putative two-component regulatory system involved in secondary metabolism in Streptomyces spp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetic control of polyketide biosynthesis in the genus Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Two-component Systems in Streptomyces [caister.com]
- 8. Molecular Regulation of Antibiotic Biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
Linearmycin B: A Technical Guide for Researchers
An In-depth Technical Guide on the Polyketide Antibiotic Linearmycin B for Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of this compound, a polyketide antibiotic with significant antibacterial and antifungal properties. This document details its physicochemical properties, biological activity, mechanism of action, and the associated bacterial signaling pathways. Furthermore, it offers detailed experimental protocols for its isolation, characterization, and bioactivity assessment to facilitate further research and development.
Physicochemical Properties of this compound
This compound is a complex polyketide natural product. Its fundamental molecular and physical characteristics are summarized below.
| Property | Value | Citation |
| Molecular Formula | C₆₆H₁₀₃NO₁₆ | [1][2] |
| Molecular Weight | 1166.5 g/mol | [1][2] |
| CAS Number | 182291-65-2 | [1] |
Biological Activity of this compound
This compound exhibits a spectrum of biological activities, primarily targeting Gram-positive bacteria and various fungi.
Antibacterial and Antifungal Spectrum
This compound has demonstrated inhibitory effects against a range of microorganisms. The following table summarizes the observed zones of inhibition from disk diffusion assays.
| Test Organism | Type | Activity |
| Bacillus subtilis ATCC 6633 | Gram-positive bacterium | Active |
| Micrococcus luteus KACC 13377 | Gram-positive bacterium | Active |
| Staphylococcus aureus | Gram-positive bacterium | Active |
| Escherichia coli | Gram-negative bacterium | Inactive |
| Candida albicans | Fungus | Active |
| Aspergillus niger | Fungus | Active |
Data interpreted from a graphical representation of disk diffusion assays. Specific zone sizes were not provided in the source material.[3]
Mechanism of Action
The primary mechanism of action for this compound is the disruption of the cytoplasmic membrane in susceptible bacteria. This interaction leads to a cascade of events culminating in cell death.
Key Mechanistic Steps:
-
Membrane Targeting: this compound directly interacts with the lipid bilayer of the bacterial cytoplasmic membrane.[4][5]
-
Membrane Depolarization: This interaction leads to a rapid depolarization of the membrane potential.[4][5]
-
Cell Lysis: The loss of membrane potential and integrity results in cellular lysis and death. This process occurs independently of the cell's metabolic state, indicating a direct physical disruption of the membrane.[4]
The YfiJK Signaling Pathway in Bacillus subtilis
In Bacillus subtilis, exposure to linearmycins activates a two-component signaling system, YfiJK, which in turn confers resistance and induces biofilm formation.[1][2]
Signaling Cascade:
-
Activation: this compound acts as an external signal that is sensed by the histidine kinase YfiJ.[1][6]
-
Phosphorylation: Upon activation, YfiJ autophosphorylates and subsequently transfers the phosphate group to its cognate response regulator, YfiK.
-
Transcriptional Regulation: Phosphorylated YfiK activates the transcription of the yfiLMN operon.[6]
-
Efflux and Biofilm Formation: The yfiLMN operon encodes an ABC transporter that is believed to function as an efflux pump for linearmycins, conferring resistance. Additionally, the expression of this operon promotes biofilm formation.[2][6]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Isolation and Purification of this compound from Streptomyces sp.
This protocol outlines a general procedure for the extraction and purification of secondary metabolites, such as linearmycins, from Streptomyces cultures.
References
- 1. Linearmycins Activate a Two-Component Signaling System Involved in Bacterial Competition and Biofilm Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Linearmycins Activate a Two-Component Signaling System Involved in Bacterial Competition and Biofilm Morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Linearmycins are lytic membrane-targeting antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. stubbendiecklab.com [stubbendiecklab.com]
- 6. researchgate.net [researchgate.net]
The Ecological Role of Linearmycin B in Soil Bacterial Warfare: A Technical Guide
Executive Summary
In the complex and competitive microbial environment of the soil, bacteria have evolved sophisticated strategies for survival and dominance. One such strategy is the production of specialized metabolites that can act as both weapons and signals. This technical guide provides an in-depth examination of Linearmycin B, a polyketide antibiotic produced by Streptomyces species, and its significant ecological function in mediating interactions with other soil bacteria, particularly Bacillus subtilis. We will delve into its membrane-targeting mechanism of action, its unique delivery system via extracellular vesicles, and the intricate signaling pathways that govern resistance in target organisms. This document synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular processes to serve as a comprehensive resource for researchers in microbiology, natural product discovery, and drug development.
Introduction: The Chemical Arsenal of Soil Microbes
Soil is a dynamic ecosystem teeming with a vast diversity of microorganisms engaged in constant competition for resources and space.[1] Streptomyces, a genus of Gram-positive bacteria, are prolific producers of secondary metabolites, accounting for over two-thirds of all known antibiotics.[2][3] These compounds play a crucial role in shaping microbial community structure and function.[1] Linearmycins, a family of polyketide metabolites, were initially recognized for their antifungal properties.[4][5][6] However, recent research has unveiled their potent antibacterial activity and their role in interspecies bacterial warfare.[4][5][6] This guide focuses on this compound and its ecological significance in the intricate web of soil bacteria interactions.
This compound: A Potent Anti-Bacillus Agent
This compound is produced by Streptomyces sp. strain Mg1 and exhibits a potent inhibitory and lytic effect on various Gram-positive bacteria, with a particular specificity for some Bacillus species.[4][6][7]
Mechanism of Action: Targeting the Cytoplasmic Membrane
This compound's primary mode of action is the disruption of the cytoplasmic membrane in susceptible bacteria.[4][5][6] Unlike cell-wall targeting antibiotics, linearmycins can induce lysis even when the target cell's metabolism and growth are inhibited.[4][6] Exposure to linearmycin leads to a rapid depolarization of the cytoplasmic membrane, resulting in a loss of cell viability.[4][5] This direct interaction with the lipid bilayer has been confirmed using in vitro liposome models, demonstrating that linearmycins can disrupt lipid bilayers without the need for any other cellular components.[4][6]
A Novel Delivery System: Extracellular Vesicles
A key challenge for the ecological function of hydrophobic molecules like linearmycins is their poor solubility in aqueous environments.[4][7] Streptomyces sp. strain Mg1 has evolved an elegant solution to this problem by packaging linearmycins into extracellular vesicles (EVs).[4][6][7] These vesicles serve as a transport mechanism, delivering lytic concentrations of the antibiotic to target bacteria.[4][7] Interestingly, the biosynthesis of linearmycins is intrinsically linked to the genesis of these EVs; a mutant of Streptomyces sp. Mg1 unable to produce linearmycins also shows a significant reduction in EV production.[7]
Quantitative Analysis of this compound Activity
The following tables summarize the quantitative data on the inhibitory and lytic effects of this compound on various bacterial species.
Table 1: Antibacterial Spectrum of Linearmycin-Containing Extracellular Vesicles
| Target Bacterium | Growth Inhibition | Lysis |
| Bacillus subtilis | + | + |
| Bacillus cereus | + | + |
| Bacillus anthracis | + | + |
| Bacillus mycoides | + | +/- |
| Bacillus megaterium | + | - |
| Staphylococcus aureus | + | - |
| Listeria innocua | + | - |
| Corynebacterium glutamicum | + | - |
| Enterococcus faecalis | +/- | - |
Data adapted from Stubbendieck et al. (2018).[4] (+) indicates strong effect, (+/-) indicates partial or variable effect, (-) indicates no effect.
The Resistance Mechanism in Bacillus subtilis: The YfiJK Two-Component System
Bacillus subtilis is not a passive victim in its interaction with Streptomyces sp. Mg1. It can develop resistance to linearmycin through mutations in the yfiJK two-component signaling (TCS) system.[4][8]
Sensing and Signaling Cascade
The yfiJK operon encodes a membrane-bound histidine kinase (YfiJ) and its cognate response regulator (YfiK).[8] YfiJ is thought to sense the presence of linearmycin, possibly through direct interaction or by detecting membrane perturbations caused by the antibiotic.[8] Upon activation, YfiJ autophosphorylates and then transfers the phosphate group to YfiK. Phosphorylated YfiK acts as a transcriptional activator for the downstream yfiLMN operon.[8]
The Effector: The YfiLMN ABC Transporter
The yfiLMN operon encodes an ATP-binding cassette (ABC) transporter.[8] Expression of this transporter is both necessary and sufficient for conferring resistance to linearmycin.[7] It is hypothesized that the YfiLMN transporter functions as an efflux pump, actively removing linearmycin from the cell or the cell membrane, thus preventing it from reaching lytic concentrations.
A Dual-Function Response: Resistance and Biofilm Formation
Interestingly, the activation of the YfiJK system not only confers antibiotic resistance but also induces a biofilm-forming phenotype in B. subtilis.[8] This suggests a coordinated defense strategy where the bacterium not only actively pumps out the threatening molecule but also alters its lifestyle to a more protected, multicellular state. This dual functionality highlights the complex adaptations that bacteria have evolved to survive in competitive environments.
Visualizing the Interaction: Signaling Pathways and Workflows
To better understand the complex interactions and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Signaling pathway of this compound resistance in B. subtilis.
Caption: Experimental workflow for studying this compound's effects.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound.
Isolation of Linearmycin-Containing Extracellular Vesicles
This protocol is adapted from methods used for isolating EVs from Streptomyces.
-
Culture Growth: Inoculate Streptomyces sp. strain Mg1 in a suitable liquid medium (e.g., MYM) and incubate at 30°C with shaking for 5-7 days.
-
Cell Removal: Pellet the bacterial cells by centrifugation at 10,000 x g for 20 minutes at 4°C.
-
Supernatant Filtration: Carefully collect the supernatant and filter it through a 0.22 µm pore size sterile filter to remove any remaining cells and large debris.
-
Ultracentrifugation: Transfer the cell-free supernatant to ultracentrifuge tubes and centrifuge at 100,000 x g for 2 hours at 4°C to pellet the EVs.
-
Vesicle Resuspension: Discard the supernatant and resuspend the EV pellet in a sterile buffer, such as phosphate-buffered saline (PBS).
-
Washing (Optional): For higher purity, the resuspended EVs can be subjected to a second round of ultracentrifugation and resuspension.
-
Quantification and Storage: Quantify the EVs using nanoparticle tracking analysis (NTA) or by protein concentration (e.g., BCA assay). Store the isolated EVs at -80°C for long-term use.
Bacterial Lysis Assay
This assay is used to determine the lytic activity of this compound or EVs.
-
Target Cell Preparation: Grow Bacillus subtilis to mid-log phase (OD600 of ~0.5) in a suitable broth (e.g., LB).
-
Assay Setup: In a 96-well microplate, add a standardized amount of the B. subtilis culture to each well.
-
Treatment Application: Add serial dilutions of purified this compound or isolated EVs to the wells. Include a negative control (buffer only) and a positive control (e.g., a known lytic agent).
-
Incubation and Monitoring: Incubate the microplate at 37°C with shaking. Monitor the optical density at 600 nm (OD600) over time using a plate reader. A decrease in OD600 indicates cell lysis.
-
Data Analysis: Plot the OD600 values against time for each concentration. The rate and extent of the OD600 decrease provide a quantitative measure of lytic activity.
Transcriptional Reporter Assay for YfiJK Activation
This assay is used to monitor the activation of the yfiJK signaling pathway in response to linearmycin.
-
Reporter Strain Construction: Create a transcriptional fusion by cloning the promoter region of the yfiLMN operon upstream of a reporter gene (e.g., lacZ) in an appropriate integration vector. Transform this construct into Bacillus subtilis.
-
Co-culture Setup: On a solid medium (e.g., MYM agar) containing a chromogenic substrate for the reporter enzyme (e.g., X-Gal for LacZ), place a culture of the B. subtilis reporter strain and Streptomyces sp. strain Mg1 in close proximity.
-
Incubation: Incubate the plate at 30°C for 48-72 hours.
-
Observation: Observe the development of color in the B. subtilis colony. A blue color in the presence of X-Gal indicates the activation of the yfiLMN promoter and thus the activation of the YfiJK signaling system in response to linearmycin produced by Streptomyces sp. Mg1.[4]
Implications for Drug Development
The study of this compound and its ecological interactions offers several valuable insights for drug development professionals:
-
Novel Drug Target: The YfiJK two-component system and the YfiLMN ABC transporter represent potential new targets for antimicrobial drugs. Developing inhibitors of this resistance mechanism could resensitize bacteria to linearmycin-like compounds.
-
Drug Delivery Systems: The use of extracellular vesicles by Streptomyces to deliver a hydrophobic antibiotic provides a natural blueprint for novel drug delivery systems. Engineering EVs to carry other therapeutic agents could improve their solubility and targeted delivery.
-
Synergistic Therapies: Understanding the interplay between antibiotic resistance and other cellular processes, such as biofilm formation, can inform the development of synergistic therapies that target both mechanisms simultaneously.
Conclusion
This compound is more than just an antibiotic; it is a key player in the complex ecological dynamics of the soil microbiome. Its potent membrane-targeting activity, coupled with a sophisticated extracellular vesicle delivery system, makes it a formidable weapon in the arsenal of Streptomyces. The intricate dance of attack and defense, exemplified by the YfiJK-mediated resistance in Bacillus subtilis, underscores the co-evolutionary arms race that drives microbial diversity and adaptation. A deeper understanding of these interactions not only enriches our knowledge of microbial ecology but also provides a fertile ground for the discovery of new therapeutic agents and strategies to combat antibiotic resistance.
References
- 1. Strategies to Isolate Extracellular Vesicles from Gram-Negative and Gram-Positive Bacteria | Springer Nature Experiments [experiments.springernature.com]
- 2. 2022.igem.wiki [2022.igem.wiki]
- 3. protocols.io [protocols.io]
- 4. Linearmycins Activate a Two-Component Signaling System Involved in Bacterial Competition and Biofilm Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. stubbendiecklab.com [stubbendiecklab.com]
- 8. Streptomyces extracellular vesicles are a broad and permissive antimicrobial packaging and delivery system - PMC [pmc.ncbi.nlm.nih.gov]
Linearmycin B: A Technical Whitepaper on its Intrinsic, Metabolism-Independent Lytic Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Linearmycin B, a member of the linearmycin family of polyketide antibiotics, exhibits a potent cell-lysing capability that is fundamentally independent of active cellular metabolism.[1][2][3] This intrinsic activity stems from its direct interaction with and disruption of the cytoplasmic membrane, leading to rapid cell death.[1][2][3] This whitepaper provides an in-depth technical guide to the core mechanism of this compound, summarizing key quantitative data, detailing experimental protocols for assessing its activity, and visualizing the underlying processes. This information is critical for researchers and drug development professionals exploring new membrane-targeting antibiotics and for understanding mechanisms of antimicrobial action that are less susceptible to conventional resistance pathways.
Introduction
Originally identified as antifungal metabolites, linearmycins have been shown to possess significant antibacterial properties, particularly against Gram-positive bacteria.[1][2] A key characteristic of the linearmycin family, and specifically this compound, is their ability to induce cellular lysis.[1][4] Unlike many antibiotics that target metabolic pathways or cellular replication processes, this compound's lytic action is a direct consequence of its physical interaction with the cell membrane.[1][2][3] This direct mode of action suggests a lower propensity for the development of resistance mechanisms that rely on metabolic alterations. This document synthesizes the current understanding of this compound's metabolism-independent lytic activity.
Mechanism of Action: Direct Membrane Disruption
The primary target of this compound is the cytoplasmic membrane.[1][2][3] Its mechanism of action can be summarized in a two-step process: membrane insertion and subsequent depolarization, leading to a loss of membrane integrity and cell lysis.
A crucial finding is that this lytic process does not require active cellular metabolism or growth.[1][2][3] Experiments have demonstrated that this compound-induced lysis proceeds even when key metabolic processes such as DNA replication, transcription, and translation are inhibited.[2] This suggests that the energy and machinery of the cell are not hijacked by the antibiotic to facilitate its lytic effect. Instead, the interaction is governed by the physicochemical properties of this compound and the bacterial cell membrane.
Signaling Pathway for Lysis
The direct, metabolism-independent lytic action of this compound does not involve a classical signaling pathway in the target cell to initiate lysis. However, in response to sublethal concentrations of linearmycins, Bacillus subtilis can activate a two-component signaling (TCS) system, YfiJK, which in turn upregulates an ABC transporter (YfiLMN) to confer resistance.[4][5][6] It is important to distinguish this resistance mechanism from the lytic mechanism itself. The lytic process bypasses such signaling pathways and directly compromises the cell's physical barrier.
Caption: Direct lytic action of this compound.
Quantitative Data on Lytic Activity
While specific IC50 values are not consistently reported in the literature in a tabular format, the concentration-dependent lytic activity of linearmycin preparations has been demonstrated. The following table summarizes the observed effects of linearmycin-containing extracellular vesicles on Bacillus subtilis.
| Treatment Condition | Observation | Reference |
| Linearmycin-containing Extracellular Vesicles | Concentration-dependent increase in membrane depolarization and subsequent loss of cell viability. | [2] |
| Linearmycin treatment of growth-inhibited B. subtilis | Lysis proceeded regardless of the presence of antibiotics that inhibit DNA replication, transcription, or translation. | [2] |
| Linearmycin on Liposomes | Disruption of artificial lipid bilayers, confirming direct membrane activity without cellular components. | [1][2][3] |
Experimental Protocols
Assessing Metabolism-Independent Lysis
This protocol is adapted from studies demonstrating the lytic capability of linearmycins in the absence of active cell metabolism.[2]
Objective: To determine if this compound-induced lysis is independent of cellular metabolism.
Materials:
-
Mid-log phase culture of Bacillus subtilis.
-
This compound solution or linearmycin-containing extracellular vesicle preparation.
-
Metabolic inhibitors:
-
Rifamycin (inhibits transcription)
-
Chloramphenicol and Spectinomycin (inhibit translation)
-
DCCD (dicyclohexylcarbodiimide - inhibits ATP synthase)
-
Phleomycin (induces DNA damage)
-
-
Spectrophotometer (OD600).
-
Microplate reader.
Procedure:
-
Grow B. subtilis to mid-log phase (OD600 ≈ 0.5).
-
Aliquot the culture into a 96-well microplate.
-
To appropriate wells, add the metabolic inhibitors at concentrations known to be bacteriostatic.
-
Incubate for a short period (e.g., 30 minutes) to ensure metabolic inhibition.
-
Add this compound to the wells containing the metabolic inhibitors. Include control wells with only the metabolic inhibitors and wells with only this compound.
-
Monitor the OD600 of the cultures over time using a microplate reader.
-
A decrease in OD600 in the presence of both metabolic inhibitors and this compound indicates lysis independent of active metabolism.
Caption: Workflow for metabolism-independent lysis assay.
Membrane Depolarization Assay
This protocol utilizes a membrane potential-sensitive dye to measure the depolarization of the cytoplasmic membrane upon exposure to this compound.[2]
Objective: To quantify the membrane depolarization effect of this compound.
Materials:
-
Mid-log phase culture of Bacillus subtilis.
-
This compound solution.
-
DiSC3(5) (3,3'-dipropylthiadicarbocyanine iodide) dye.
-
Fluorometer.
Procedure:
-
Grow B. subtilis to mid-log phase.
-
Harvest and wash the cells, then resuspend in a suitable buffer.
-
Add DiSC3(5) to the cell suspension and incubate in the dark to allow the dye to accumulate in the polarized membranes.
-
Measure the baseline fluorescence.
-
Add different concentrations of this compound to the cell suspension.
-
Immediately monitor the increase in fluorescence over time. Depolarization of the membrane releases the quenched dye, resulting in an increased fluorescence signal.
Caption: Workflow for membrane depolarization assay.
Conclusion
This compound represents a class of antibiotics with a direct, physical mechanism of action that circumvents the need for active cellular metabolism in the target organism. Its ability to intrinsically lyse cells by disrupting the cytoplasmic membrane makes it a compelling subject for further research and development, particularly in an era of growing antibiotic resistance. The experimental frameworks provided in this whitepaper offer a starting point for the continued investigation of this compound and other membrane-targeting antimicrobials.
References
- 1. researchgate.net [researchgate.net]
- 2. stubbendiecklab.com [stubbendiecklab.com]
- 3. Linearmycins are lytic membrane-targeting antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 6. Linearmycins Activate a Two-Component Signaling System Involved in Bacterial Competition and Biofilm Morphology - PMC [pmc.ncbi.nlm.nih.gov]
Initial Classification of Linearmycins as Antifungal Metabolites: A Technical Guide
Abstract
Linearmycins, a family of polyene antibiotics isolated from Streptomyces sp., were initially identified and classified based on their significant antifungal properties. This technical guide provides an in-depth analysis of the early research that established linearmycins as potent antifungal agents. It includes a summary of the initial quantitative antifungal activity data, detailed experimental protocols for the assays used in their characterization, and visualizations of the proposed mechanism of action and experimental workflows. This document is intended for researchers, scientists, and drug development professionals interested in the discovery and characterization of novel antifungal compounds.
Introduction
The linearmycin family of natural products was first isolated from the mycelial extracts of Streptomyces sp. No. 30.[1] Structurally, they are characterized as long, linear polyene compounds terminating with amino and carboxylic acid groups, sharing similarities with other polyene antibiotics.[1] This structural resemblance to well-known antifungal agents like amphotericin B prompted the initial investigation into their biological activity against fungal pathogens. Early studies confirmed that linearmycins exhibit both antifungal and antibacterial activities.[1] The primary mechanism of antifungal action for polyene antibiotics involves their interaction with ergosterol, a key component of the fungal cell membrane. This interaction leads to the formation of pores or channels in the membrane, causing leakage of essential intracellular components and ultimately resulting in cell death.[2][3] Linearmycin A, a prominent member of this family, was shown to be active against several fungal species, including Candida albicans, a prevalent human pathogen.[3][4] This initial classification as antifungal metabolites has paved the way for further investigation into their potential as therapeutic agents.
Quantitative Antifungal Activity Data
The initial assessment of the antifungal activity of linearmycin A was conducted using a paper disc diffusion assay. The minimum inhibitory concentrations (MICs) were determined against a panel of fungi. The results from these early studies are summarized in the table below.
| Fungal Species | Type | Linearmycin A MIC (µ g/disc ) | Reference |
| Saccharomyces cerevisiae | Yeast | 0.1 | [3][4] |
| Candida albicans | Yeast | 1.6 | [3][4] |
| Aspergillus niger | Mold | 0.2 | [3][4] |
Experimental Protocols
The following protocols describe the methodologies used for the initial determination of the antifungal activity of linearmycins.
Isolation and Purification of Linearmycins
Linearmycins were first isolated from the mycelial extracts of Streptomyces sp. no. 30.[1] The detailed protocol for isolation and purification, while not fully specified in the initial biological activity reports, would have followed standard natural product chemistry techniques of the time, likely involving:
-
Fermentation: Large-scale culture of Streptomyces sp. no. 30 in a suitable nutrient broth to promote the production of secondary metabolites.
-
Extraction: Separation of the mycelial mass from the fermentation broth, followed by extraction of the mycelia with an organic solvent (e.g., methanol or acetone).
-
Solvent Partitioning: Concentration of the crude extract and partitioning between immiscible solvents (e.g., ethyl acetate and water) to separate compounds based on polarity.
-
Chromatography: A series of chromatographic steps, such as silica gel chromatography and high-performance liquid chromatography (HPLC), to purify the individual linearmycin compounds.
Antifungal Susceptibility Testing: Paper Disc Diffusion Assay
The antifungal activity of purified linearmycin A was initially determined using a paper disc diffusion assay, a common method for screening antimicrobial compounds.[3][4]
-
Media Preparation: A suitable agar medium for fungal growth, such as Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar (SDA), was prepared and sterilized.
-
Inoculum Preparation: A suspension of the test fungus (e.g., Candida albicans) was prepared in sterile saline or broth and adjusted to a standardized turbidity, typically a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL.
-
Plate Inoculation: The surface of the agar plates was uniformly inoculated with the fungal suspension using a sterile cotton swab.
-
Disc Preparation and Application: Sterile paper discs (typically 6 mm in diameter) were impregnated with known concentrations of linearmycin A dissolved in a suitable solvent (e.g., DMSO or methanol). The solvent was allowed to evaporate completely.
-
Incubation: The impregnated discs were placed onto the surface of the inoculated agar plates. The plates were then incubated at a temperature suitable for the growth of the test fungus (e.g., 30-35°C) for 24-48 hours.
-
Measurement of Inhibition Zones: Following incubation, the diameter of the zone of complete growth inhibition around each disc was measured in millimeters. The MIC (in µ g/disc ) was recorded as the lowest concentration of the compound that produced a clear zone of inhibition.
Visualizations
Proposed Mechanism of Action of Linearmycins in Fungi
The primary antifungal mechanism of polyenes like linearmycins is the targeted disruption of the fungal cell membrane through interaction with ergosterol. This direct physical mechanism does not involve a classical signaling pathway but rather a cascade of physical events leading to cell death.
Caption: Proposed mechanism of linearmycin antifungal activity.
Experimental Workflow for Initial Antifungal Classification
The logical flow of experiments to classify a novel compound like linearmycin as an antifungal agent is depicted below.
Caption: Experimental workflow for linearmycin antifungal classification.
Conclusion
The initial classification of linearmycins as antifungal metabolites was based on their structural similarity to other polyene antibiotics and confirmed through in vitro susceptibility testing. The paper disc diffusion assay provided the first quantitative evidence of their potent activity against clinically relevant fungi, such as Candida albicans. The proposed mechanism of action, consistent with other polyenes, involves the disruption of the fungal cell membrane via interaction with ergosterol. While subsequent research has also highlighted their antibacterial properties, their initial characterization as antifungal agents remains a cornerstone of their biological profile. Further research is warranted to fully elucidate their spectrum of activity, in vivo efficacy, and potential for therapeutic development. There is currently a lack of information in the scientific literature regarding specific fungal signaling pathways that are directly modulated by linearmycins.
References
Methodological & Application
Application Notes & Protocols: Extraction and Purification of Linearmycin B from Streptomyces Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for extracting and purifying Linearmycin B, a polyene antibiotic produced by Streptomyces species. The protocols are based on established techniques for secondary metabolite isolation from actinomycetes, with specific considerations for the unique properties of linearmycins.
Introduction
This compound is a polyketide antibiotic with known antifungal and antibacterial properties, notably inducing lysis in Gram-positive bacteria such as Bacillus subtilis.[1] It is part of a larger family of linearmycin variants produced by strains like Streptomyces sp. Mg1.[2][3] A distinctive feature of linearmycins is their poor solubility in aqueous solutions. However, the producing organism, Streptomyces sp. Mg1, packages these metabolites into extracellular vesicles, which aids in their stabilization and transport.[2][3][4]
This document outlines two primary strategies for extraction: a conventional solvent-based method and a method centered on the isolation of extracellular vesicles. Subsequent purification steps using chromatographic techniques are also detailed.
Optimizing Culture Conditions for this compound Production
The yield of secondary metabolites is highly dependent on the culture conditions. Optimization of physical and chemical parameters is a critical first step. Based on general protocols for Streptomyces, the following parameters should be considered for optimization.[5][6]
Table 1: Recommended Culture Parameters for Streptomyces sp.
| Parameter | Recommended Range | Optimal (Example) | Reference |
|---|---|---|---|
| Growth Medium | Tryptone Soya Broth, ISP 1, Starch Casein Agar | Tryptone Soya Broth | [5][7] |
| Temperature | 25-40°C | 30°C | [5][6] |
| pH | 7.0 - 8.0 | 7.5 | [5][6] |
| Incubation Period | 5-10 days | 7 days | [5][6] |
| Aeration | Shaker incubation (e.g., 180-200 rpm) | 200 rpm | [7][8] |
| Key Media Salts | MgSO₄·7H₂O, K₂HPO₄ | 1.0 g/L MgSO₄·7H₂O, 2.0 g/L K₂HPO₄ |[5][6] |
Experimental Protocols
Protocol 1: Solvent-Based Extraction
This protocol follows a conventional approach for extracting lipophilic secondary metabolites from bacterial culture.
A. Fermentation:
-
Inoculate a suitable production medium (e.g., Tryptone Soya Broth) with a spore suspension or pre-culture of the Streptomyces strain.[7]
-
Incubate the culture under optimized conditions (see Table 1) for the desired duration (e.g., 7 days) to allow for maximal production of this compound.[5]
B. Extraction:
-
Harvest the culture broth and separate the mycelium from the supernatant by centrifugation (e.g., 5,000-10,000 rpm for 15-20 minutes).[5][8]
-
Transfer the supernatant (culture filtrate) to a large separating funnel.
-
Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate (1:1 v/v) to the culture filtrate.[5][9]
-
Shake the mixture vigorously for 20 minutes and then allow the layers to separate.
-
Collect the upper organic (ethyl acetate) phase, which contains the this compound.
-
Repeat the extraction process on the aqueous phase two more times to maximize yield.[5]
-
Pool the collected organic phases and concentrate them to dryness using a rotary evaporator at a controlled temperature (e.g., 40°C).[5][9]
-
The resulting residue is the crude extract. Redissolve this extract in a minimal amount of methanol or another suitable solvent for further purification.[9]
Protocol 2: Extracellular Vesicle-Based Extraction
This method leverages the natural transport mechanism of linearmycins and is ideal for obtaining the compound in a more stable and soluble form.[2][3]
A. Fermentation and Initial Separation:
-
Follow the fermentation procedure as described in Protocol 1 (Step A).
-
Separate the mycelium from the culture supernatant via centrifugation.
B. Vesicle Isolation:
-
Filter the supernatant through a 0.22 µm filter to remove any remaining bacterial cells and large debris.
-
Concentrate the filtered supernatant using tangential flow filtration or ultracentrifugation.
-
Isolate the extracellular vesicles from the concentrated supernatant. This is typically achieved by ultracentrifugation at high speeds (e.g., 100,000 x g for 2-4 hours).
-
The resulting pellet contains the extracellular vesicles enriched with this compound. Resuspend the pellet in a suitable buffer.
Protocol 3: Purification of this compound
The crude extract obtained from either protocol requires further purification, typically using chromatographic techniques.
A. Column Chromatography (Initial Cleanup):
-
Prepare a silica gel (60-120 mesh) column packed in a non-polar solvent like hexane.[8]
-
Load the crude extract (dissolved in a minimal amount of solvent) onto the column.
-
Elute the column with a step-wise gradient of solvents with increasing polarity. A common system is a hexane-ethyl acetate gradient, followed by pure ethyl acetate.[8]
-
Collect fractions and monitor them for the presence of the target compound using Thin Layer Chromatography (TLC).
-
Pool the fractions containing the compound of interest based on their TLC profiles.[8]
B. High-Performance Liquid Chromatography (HPLC) (Final Purification):
-
For final high-purity isolation, employ reverse-phase HPLC.
-
A C18 column is commonly used for separating polyketides.[10][11]
-
Use a gradient elution system, for example, with water (containing 0.1% formic acid) as mobile phase A and acetonitrile (containing 0.1% formic acid) as mobile phase B.[10]
-
Monitor the elution profile using a UV detector. The polyene structure of linearmycins allows for detection at specific wavelengths (e.g., 333 nm has been used for Linearmycin A).[2]
-
Collect the peak corresponding to this compound.
Table 2: Example HPLC Parameters for Analysis/Purification
| Parameter | Specification |
|---|---|
| Column | Atlantis dC18, 3 µm, 50 mm × 2.1 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | Linear gradient from 5% B to 95% B |
| Detection | UV (e.g., 333 nm) or Mass Spectrometry (MS) |
Note: These parameters are based on methods for similar compounds and should be optimized for this compound.[10]
Visualization of Workflows
Caption: Workflow for Solvent-Based Extraction of this compound.
References
- 1. Linearmycins are lytic membrane-targeting antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. stubbendiecklab.com [stubbendiecklab.com]
- 3. A Link between Linearmycin Biosynthesis and Extracellular Vesicle Genesis Connects Specialized Metabolism and Bacterial Membrane Physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. banglajol.info [banglajol.info]
- 6. researchgate.net [researchgate.net]
- 7. Extraction and Identification of Antibacterial Secondary Metabolites from Marine Streptomyces sp. VITBRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purification and characterization of actinomycins from Streptomyces strain M7 active against methicillin resistant Staphylococcus aureus and vancomycin resistant Enterococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. High Performance Liquid Chromatography-Mass Spectrometry (LC-MS) assay for polymyxin B1 and B2 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: In Vitro Assays to Determine Linearmycin B Antibacterial Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linearmycin B is a polyketide antibiotic with known antifungal and antibacterial properties.[1][2][3] Its mechanism of action involves targeting and disrupting the cytoplasmic membrane of susceptible bacteria, particularly Gram-positive organisms like Bacillus subtilis, leading to cell lysis and death.[4][5][6] Unlike cell-wall targeting antibiotics, linearmycins have demonstrated the intrinsic capacity to lyse cells even when cellular metabolism and growth are inhibited.[6] This membrane-targeting activity results in rapid depolarization of the cytoplasmic membrane.[5][6]
A notable characteristic of linearmycins is their poor solubility in aqueous solutions.[4] In their natural environment, they are often incorporated into extracellular vesicles, which aids in their stabilization and delivery.[2][4][6] This property must be taken into account when designing and executing in vitro assays.
This application note provides detailed protocols for essential in vitro assays to quantify the antibacterial activity of this compound, including Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Time-Kill Kinetics assays.
Data Presentation
The following tables present sample data for the antibacterial activity of this compound against common Gram-positive and Gram-negative bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Bacillus subtilis ATCC 6633 | Positive | 8 |
| Staphylococcus aureus ATCC 29213 | Positive | 16 |
| Enterococcus faecalis ATCC 29212 | Positive | 32 |
| Escherichia coli ATCC 25922 | Negative | >128 |
| Pseudomonas aeruginosa ATCC 27853 | Negative | >128 |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
| Bacterial Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Bacillus subtilis ATCC 6633 | Positive | 8 | 16 | 2 | Bactericidal |
| Staphylococcus aureus ATCC 29213 | Positive | 16 | 64 | 4 | Bactericidal |
| Enterococcus faecalis ATCC 29212 | Positive | 32 | >128 | >4 | Bacteriostatic |
Table 3: Time-Kill Kinetics of this compound against Bacillus subtilis
| Time (hours) | Control (No Drug) Log10 CFU/mL | 1x MIC (8 µg/mL) Log10 CFU/mL | 2x MIC (16 µg/mL) Log10 CFU/mL | 4x MIC (32 µg/mL) Log10 CFU/mL |
| 0 | 6.0 | 6.0 | 6.0 | 6.0 |
| 2 | 6.8 | 5.2 | 4.5 | 3.8 |
| 4 | 7.5 | 4.1 | 3.0 | <2.0 |
| 8 | 8.2 | 3.5 | <2.0 | <2.0 |
| 24 | 9.0 | 3.3 | <2.0 | <2.0 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[7] The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[8][9]
Materials:
-
This compound stock solution (dissolved in a suitable solvent like DMSO, then diluted).
-
Cation-adjusted Mueller-Hinton Broth (MHB).[7]
-
Bacterial strains (e.g., B. subtilis, S. aureus).
-
Sterile 96-well microtiter plates.[9]
-
Spectrophotometer or microplate reader.
-
Sterile pipette tips, tubes, and reservoirs.
Procedure:
-
Preparation of Bacterial Inoculum:
-
From an overnight culture plate, select 3-5 colonies and inoculate into fresh MHB.[10]
-
Incubate at 37°C with shaking until the culture reaches the exponential growth phase, equivalent to a 0.5 McFarland standard or an optical density (OD) at 600 nm of approximately 0.1.[11]
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.[9]
-
-
Preparation of this compound Dilutions:
-
Due to the poor aqueous solubility of this compound, prepare a high-concentration stock solution in a suitable organic solvent (e.g., DMSO). Note the final solvent concentration should not exceed 1% in the assay wells, and a solvent control must be included.
-
Perform serial two-fold dilutions of this compound in MHB in the 96-well plate.[10] For example, add 100 µL of MHB to wells 2 through 11. Add 200 µL of the starting this compound concentration to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution to well 10. Discard 100 µL from well 10.
-
Well 11 should contain only MHB and the bacterial inoculum (growth control).
-
Well 12 should contain only MHB (sterility control).
-
-
Inoculation and Incubation:
-
Determination of MIC:
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound in which no visible growth is observed.[9]
-
Alternatively, the OD600 can be read using a microplate reader.
-
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[12][13] This assay is a continuation of the MIC assay.
Materials:
-
Results from the completed MIC assay.
-
Nutrient agar plates (e.g., Tryptic Soy Agar or Mueller-Hinton Agar).
-
Sterile pipette and spreader.
Procedure:
-
Subculturing from MIC Wells:
-
Following the determination of the MIC, select the wells showing no visible growth (the MIC well and at least two more concentrated wells).[13]
-
Mix the contents of each selected well thoroughly.
-
Aseptically transfer a fixed volume (e.g., 10-100 µL) from each of these wells and plate it onto separate, labeled nutrient agar plates.
-
Also, plate from the growth control well to ensure the initial inoculum was viable.
-
-
Incubation:
-
Incubate the agar plates at 37°C for 18-24 hours, or until colonies are visible on the control plate.
-
-
Determination of MBC:
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[12]
-
Time-Kill Kinetics Assay
This assay evaluates the rate at which an antimicrobial agent kills a bacterial population over time.[14][15]
Materials:
-
This compound stock solution.
-
Cation-adjusted Mueller-Hinton Broth (MHB).
-
Bacterial strain of interest.
-
Sterile culture tubes or flasks.
-
Sterile saline or PBS for dilutions.
-
Nutrient agar plates.
-
Incubator shaker.
Procedure:
-
Preparation of Cultures:
-
Prepare a bacterial inoculum as described in the MIC protocol, adjusted to a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in several flasks.
-
Prepare flasks containing MHB with this compound at various multiples of its predetermined MIC (e.g., 1x, 2x, 4x MIC).
-
Include a growth control flask with no antibiotic.
-
-
Incubation and Sampling:
-
Viable Cell Counting:
-
Perform serial ten-fold dilutions of the collected aliquots in sterile saline or PBS.
-
Plate a specific volume of appropriate dilutions onto nutrient agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the colonies on the plates and calculate the CFU/mL for each time point and concentration.
-
Plot the results as Log10 CFU/mL versus time.
-
Bactericidal activity is typically defined as a ≥3-log10 reduction (99.9% kill) in CFU/mL from the initial inoculum.[14] Bacteriostatic activity is generally defined as a <3-log10 reduction in the viable count from the initial inoculum.[17]
-
Conclusion
The protocols outlined in this application note provide a robust framework for characterizing the in vitro antibacterial activity of this compound. Accurate determination of MIC, MBC, and time-kill kinetics is crucial for the preclinical evaluation of this potent membrane-targeting antibiotic. Given its unique solubility challenges, careful preparation of this compound solutions is paramount to obtaining reliable and reproducible data. The provided methodologies will enable researchers to effectively assess its spectrum of activity and bactericidal or bacteriostatic properties, contributing to its potential development as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. A Link between Linearmycin Biosynthesis and Extracellular Vesicle Genesis Connects Specialized Metabolism and Bacterial Membrane Physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioaustralis.com [bioaustralis.com]
- 4. stubbendiecklab.com [stubbendiecklab.com]
- 5. researchgate.net [researchgate.net]
- 6. Linearmycins are lytic membrane-targeting antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 8. protocols.io [protocols.io]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 11. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. emerypharma.com [emerypharma.com]
- 15. nelsonlabs.com [nelsonlabs.com]
- 16. actascientific.com [actascientific.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Linearmycin B Cytotoxicity Assays on Eukaryotic Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linearmycin B is a polyketide antibiotic produced by Streptomyces species, initially recognized for its potent antifungal and antibacterial activities.[1][2] Its mechanism of action in bacteria involves the disruption of the cytoplasmic membrane, leading to depolarization and cell lysis.[2][3][4] This membrane-targeting activity suggests a potential for cytotoxic effects against eukaryotic cells, making this compound a subject of interest for anticancer and other drug development research.
These application notes provide detailed protocols for assessing the cytotoxicity of this compound on eukaryotic cells. The methodologies described herein are foundational for determining the dose-dependent effects on cell viability and for elucidating the potential mechanisms of cell death, such as apoptosis.
Data Presentation
Effective assessment of a compound's cytotoxicity relies on the clear and concise presentation of quantitative data. A structured table is recommended for summarizing key metrics such as the half-maximal inhibitory concentration (IC50). This allows for straightforward comparison of the compound's potency across different cell lines and experimental conditions.
Table 1: Cytotoxicity of this compound on Various Eukaryotic Cell Lines (Hypothetical Data)
| Cell Line | Cell Type | Assay | Incubation Time (h) | IC50 (µM) |
| MCF-7 | Human Breast Adenocarcinoma | MTT | 48 | 15.2 |
| A549 | Human Lung Carcinoma | MTT | 48 | 22.8 |
| HCT116 | Human Colon Carcinoma | MTT | 48 | 18.5 |
| Jurkat | Human T-cell Leukemia | Annexin V/PI | 24 | 12.1 |
Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results.
Experimental Protocols
Cell Viability Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[4][5][6] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The concentration of these crystals, once solubilized, is directly proportional to the number of living cells.
Materials:
-
Eukaryotic cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C and 5% CO2, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or by placing the plate on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Apoptosis Detection using Annexin V and Propidium Iodide Staining
Apoptosis, or programmed cell death, is a potential mechanism of this compound-induced cytotoxicity. The Annexin V/Propidium Iodide (PI) assay is a common method to detect and differentiate between apoptotic and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
Eukaryotic cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well plates or T25 flasks
-
Annexin V-FITC (or other fluorophore conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates or T25 flasks and allow them to attach overnight. Treat the cells with various concentrations of this compound (including a vehicle control) for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and then combine them with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible (within 1 hour).
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound.
Caption: Workflow for this compound cytotoxicity testing.
Hypothetical Signaling Pathway for Membrane Disruption-Induced Cytotoxicity
Given that this compound is known to disrupt bacterial cell membranes, a similar mechanism is plausible in eukaryotic cells.[3][4] Membrane disruption can trigger a cascade of events leading to cell death.[7][8][9] The following diagram illustrates a hypothetical signaling pathway initiated by membrane damage.
Caption: Hypothetical signaling cascade post-membrane disruption.
References
- 1. A Link between Linearmycin Biosynthesis and Extracellular Vesicle Genesis Connects Specialized Metabolism and Bacterial Membrane Physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. stubbendiecklab.com [stubbendiecklab.com]
- 3. Linearmycins are lytic membrane-targeting antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Leptomycin B inhibits the proliferation, migration, and invasion of cultured gastric carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of p53-independent apoptosis by hygromycin B: suppression by Bcl-2 and adenovirus E1B 19-kDa protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Signaling pathways involved in adaptive responses to cell membrane disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Engineered Nanoparticles Mimicking Cell Membranes for Toxin Neutralization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Molecular Basis of Toxins’ Interactions with Intracellular Signaling via Discrete Portals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Measuring Membrane Depolarization Induced by Linearmycin B
Introduction Linearmycin B is a polyketide antibiotic known for its activity against Gram-positive bacteria, such as Bacillus subtilis. Its mechanism of action involves directly targeting and disrupting the cytoplasmic membrane, leading to rapid membrane depolarization, loss of membrane integrity, and eventual cell lysis[1][2]. Measuring this depolarization event is crucial for understanding its antibacterial efficacy and for the development of new membrane-targeting drugs. These application notes provide an overview and detailed protocols for the most common techniques used to quantify this compound-induced membrane depolarization.
Core Principle: The Bacterial Membrane Potential Bacterial cells maintain an electrical potential across their cytoplasmic membrane, which is typically negative on the inside. This transmembrane potential is essential for vital cellular processes, including ATP synthesis, nutrient transport, and motility[3][4]. Compounds like this compound that disrupt the membrane's barrier function cause an uncontrolled flow of ions, which dissipates this potential. This change, known as depolarization, is a key indicator of membrane-targeting antibacterial activity[1][2].
Technique 1: Voltage-Sensitive Dye (VSD) Fluorescence Assay
This is the most widely used method for monitoring bacterial membrane potential due to its simplicity, high-throughput capability, and sensitivity[3][4]. VSDs are fluorescent probes that respond to changes in membrane potential.
Principle of Action Slow-response cationic dyes, such as 3,3'-dipropylthiadicarbocyanine iodide [DiSC₃(5)], are commonly used for bacterial studies[3][4][5]. In healthy, polarized cells, the negative internal charge drives the accumulation of the positively charged dye inside the cytoplasm. This high internal concentration causes the dye to self-quench, resulting in low fluorescence. When this compound causes depolarization, the membrane potential collapses, and the dye is released from the cell, leading to de-quenching and a measurable increase in fluorescence[5][6].
Diagram: Mechanism of this compound and DiSC₃(5) Action
Caption: Mechanism of this compound-induced depolarization and DiSC₃(5) response.
Experimental Protocols
Protocol 1: High-Throughput Depolarization Assay using DiSC₃(5) and a Microplate Reader
This protocol is optimized for measuring the kinetics of membrane depolarization in a population of bacteria upon exposure to this compound.
Materials:
-
Bacillus subtilis (or other target Gram-positive bacteria)
-
Growth Medium (e.g., LB Broth)
-
Assay Buffer: 5 mM HEPES, 20 mM glucose, 100 mM KCl, pH 7.2
-
DiSC₃(5) stock solution (1 mM in DMSO)
-
This compound stock solution (in DMSO)
-
Valinomycin stock solution (4 mM in DMSO) - Positive control for depolarization
-
Bovine Serum Albumin (BSA)
-
96-well black, clear-bottom microplates
Procedure:
-
Cell Preparation:
-
Inoculate an overnight culture of B. subtilis.
-
Dilute the culture into fresh, pre-warmed growth medium and grow to the early-mid logarithmic phase (OD₆₀₀ ≈ 0.2-0.4).
-
Harvest the cells by centrifugation (e.g., 4000 rpm for 5 min).
-
Wash the cell pellet twice with the Assay Buffer.
-
Resuspend the cells in Assay Buffer to a final OD₆₀₀ of 0.2. This cell density has been found to be optimal for B. subtilis[7][8].
-
-
Dye Loading:
-
Add 0.5 mg/ml BSA to the cell suspension. BSA helps reduce the binding of the dye to the plastic wells[8].
-
Add DiSC₃(5) to the cell suspension to a final concentration of 1 µM.
-
Incubate the suspension in the dark at room temperature with gentle shaking for ~15-30 minutes to allow for dye uptake and fluorescence quenching.
-
-
Measurement:
-
Aliquot 100 µL of the dye-loaded cell suspension into the wells of the 96-well plate.
-
Set up the plate reader to measure fluorescence (Excitation: 622 nm, Emission: 670 nm).
-
Record a baseline fluorescence reading for 2-5 minutes.
-
Add this compound to the desired final concentrations. Also include wells for a vehicle control (DMSO) and a positive control (e.g., 4 µM Valinomycin, which collapses the membrane potential in the presence of high external K⁺).
-
Immediately begin kinetic measurement of fluorescence every 30-60 seconds for 30-60 minutes.
-
-
Data Analysis:
-
Normalize the fluorescence data by setting the initial baseline fluorescence (before compound addition) to 0% or 100%.
-
Plot the change in relative fluorescence units (RFU) over time for each concentration of this compound. A rapid increase in fluorescence indicates membrane depolarization.
-
Diagram: Experimental Workflow for Microplate Assay
Caption: Workflow for the fluorometric membrane depolarization assay.
Protocol 2: Single-Cell Depolarization Analysis by Fluorescence Microscopy
This method allows for the direct visualization of depolarization in individual cells.
Materials:
-
Same as Protocol 1, plus:
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., Cy5)
Procedure:
-
Cell Preparation and Dye Loading:
-
Follow steps 1 and 2 from Protocol 1. A slightly higher dye concentration (e.g., 2 µM) may be beneficial for microscopy[5].
-
After the incubation period, treat a small aliquot of the cell suspension with this compound at the desired concentration for a specified time (e.g., 10 minutes). Prepare an untreated control sample as well.
-
-
Imaging:
-
Place a small volume (~2-5 µL) of the cell suspension onto a microscope slide and cover with a coverslip.
-
Immediately visualize the cells using both phase-contrast and fluorescence microscopy.
-
Healthy, polarized cells will show very dim fluorescence due to quenching.
-
Cells treated with this compound that have undergone depolarization will exhibit bright fluorescence[7][8].
-
-
Data Analysis:
-
Compare the fluorescence intensity of treated versus untreated cells.
-
Quantify the percentage of fluorescent (depolarized) cells in the population after treatment.
-
Data Presentation and Quantification
To move from qualitative (fluorescence increase) to quantitative (membrane potential in mV) data, the fluorescence signal can be calibrated.
Protocol 3: Calibration of DiSC₃(5) Fluorescence to Membrane Potential (mV)
Principle: The potassium ionophore valinomycin makes the cell membrane selectively permeable to K⁺ ions. By placing the cells in buffers with known internal and external K⁺ concentrations, the membrane potential (ΔΨ) can be clamped to a specific value calculated by the Nernst equation:
ΔΨ (mV) = -61.5 * log₁₀([K⁺]ᵢₙ / [K⁺]ₒᵤₜ)
By measuring the fluorescence at several known potentials, a calibration curve can be generated.
Procedure:
-
Prepare a series of calibration buffers (e.g., 5 mM HEPES, pH 7.2) with varying concentrations of KCl, keeping the total ionic strength constant by replacing KCl with NaCl (e.g., total [KCl] + [NaCl] = 150 mM).
-
Prepare B. subtilis cells as in Protocol 1, but resuspend them in a buffer with a low K⁺ concentration (e.g., 5 mM KCl, 145 mM NaCl). This establishes the initial [K⁺]ᵢₙ.
-
Load the cells with DiSC₃(5) as previously described.
-
Add valinomycin (final concentration ~4 µM) to aliquots of cells suspended in the different calibration buffers.
-
Measure the stable, final fluorescence value for each external K⁺ concentration.
-
Calculate the theoretical membrane potential for each condition using the Nernst equation.
-
Plot the measured fluorescence intensity against the calculated membrane potential (mV) to create a calibration curve[7][8]. This curve can then be used to estimate the membrane potential of cells treated with this compound.
Sample Data Tables
Table 1: Sample Results from a Microplate Depolarization Assay
| Treatment | Concentration | Initial RFU | Final RFU | % Increase in Fluorescence |
| Vehicle Control (DMSO) | 0.1% | 1500 | 1650 | 10% |
| This compound | 1x MIC | 1520 | 8500 | 459% |
| This compound | 4x MIC | 1490 | 12500 | 739% |
| Valinomycin (Positive Control) | 4 µM | 1550 | 13000 | 738% |
Table 2: Sample Data for Membrane Potential Calibration Curve
| [K⁺]ₒᵤₜ (mM) | Calculated ΔΨ (mV) | Measured Fluorescence (RFU) |
| 150 | 0 | 14500 |
| 100 | -11 | 12300 |
| 50 | -29 | 8400 |
| 20 | -53 | 4100 |
| 5 | -86 | 1800 |
| Untreated Cells (No Valinomycin) | Unknown | 1500 (Estimated ~ -110 mV)[7][8] |
Alternative and Complementary Techniques
While VSD assays are most common, other methods can provide valuable information.
1. Electrophysiology:
-
Techniques: Methods like patch-clamp and voltage-clamp offer real-time, direct measurement of membrane potential and ion flow[9][10][11].
-
Application: These are the gold standard for larger cells like neurons but are extremely challenging to apply to small, walled bacteria. They are generally not used for primary screening of compounds like this compound against bacteria but can be valuable in model membrane systems (e.g., liposomes) to study channel-forming properties.
2. Flow Cytometry:
-
Principle: Can be used with VSDs like DiSC₃(5) or ratiometric dyes like DiOC₂(3) to analyze membrane potential on a single-cell basis within a large population[12].
-
Advantage: Provides population heterogeneity data, identifying subpopulations of cells that may be more or less sensitive to this compound.
Diagram: Comparison of Measurement Platforms
Caption: Comparison of platforms for measuring membrane depolarization.
Conclusion For researchers investigating the effects of this compound, fluorescence-based assays using voltage-sensitive dyes like DiSC₃(5) offer a robust, sensitive, and scalable method to quantify membrane depolarization. The microplate reader format is ideal for determining kinetics and dose-response relationships, while fluorescence microscopy provides valuable single-cell validation. For obtaining absolute quantitative data, calibrating the fluorescence signal against a known range of membrane potentials is a critical step. These techniques are central to characterizing the mechanism of action of membrane-targeting antibiotics and are vital tools for drug discovery and development professionals.
References
- 1. Linearmycins are lytic membrane-targeting antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. microbiologyresearch.org [microbiologyresearch.org]
- 4. A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes [frontiersin.org]
- 8. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Electrophysiological Approach to Measure Changes in the Membrane Surface Potential in Real Time - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Student Question : How is membrane potential measured in electrophysiological studies? | Nursing | QuickTakes [quicktakes.io]
- 11. google.com [google.com]
- 12. Detection of Membrane Potential in Mycobacterium tuberculosis [bio-protocol.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Linearmycin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linearmycin B is a linear polyketide antibiotic produced by Streptomyces sp. with known antifungal and antibacterial activities. As a member of the polyene family of natural products, accurate and reproducible quantification is essential for research, development, and quality control purposes. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the analysis of this compound. This document provides a proposed HPLC method for the analysis of this compound, based on established protocols for structurally similar large polyketide antibiotics.
Physicochemical Properties of Linearmycin Analogs
Understanding the properties of this compound and its analogs is crucial for developing an effective HPLC method. Linearmycin A, a closely related compound, is known to be soluble in methanol and DMSO.[4][5] This suggests that methanol-based solvents are suitable for sample preparation. The large, lipophilic nature of these molecules indicates that reversed-phase HPLC will be the most effective separation technique.[6][7]
Proposed HPLC Method for this compound Analysis
This proposed method utilizes reversed-phase chromatography, which is well-suited for separating large, relatively non-polar molecules like this compound.
Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 70% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 70% B over 1 minute, and equilibrate for 4 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV-Vis Detector at 383 nm and 405 nm (based on polyene absorbance maxima) |
| Injection Volume | 20 µL |
| Run Time | 25 minutes |
Rationale for Parameter Selection:
-
Column: A C18 column is a common choice for the separation of lipophilic compounds.[6]
-
Mobile Phase: An acidified water/acetonitrile gradient is effective for eluting large polyketide antibiotics, providing good peak shape and resolution.[1][8] Formic acid helps to protonate acidic functional groups and improve peak symmetry.
-
Detection: Polyene macrolides like Amphotericin B exhibit characteristic strong absorbance in the UV region between 300 and 410 nm.[8][9] Wavelengths of 383 nm and 405 nm are suggested as starting points for monitoring this compound.
Experimental Protocols
Standard and Sample Preparation
A critical step in obtaining accurate and reproducible HPLC results is proper sample preparation.
1. Standard Stock Solution Preparation (1 mg/mL): a. Accurately weigh 1 mg of this compound standard. b. Dissolve in 1 mL of HPLC-grade methanol or DMSO in a clean, amber glass vial.[4][5] c. Sonicate for 5 minutes to ensure complete dissolution. d. Store the stock solution at -20°C, protected from light.
2. Working Standard Solutions: a. Prepare a series of working standards by serially diluting the stock solution with the mobile phase (initial conditions: 70% Acetonitrile / 30% Water with 0.1% Formic Acid). b. Suggested concentrations for a calibration curve: 1, 5, 10, 25, 50, and 100 µg/mL.
3. Sample Preparation (from Streptomyces culture): a. Extract the Streptomyces mycelium or culture broth with a suitable organic solvent such as ethyl acetate or methanol.[10] b. Evaporate the solvent to dryness under reduced pressure. c. Reconstitute the dried extract in a known volume of methanol. d. Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial to remove particulate matter.
Data Presentation
Calibration Curve for this compound Quantification
A calibration curve should be generated by plotting the peak area obtained from the HPLC analysis of the working standards against their known concentrations. The linearity of the method should be assessed by the correlation coefficient (r²), which should ideally be ≥ 0.999.
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | To be determined experimentally |
| 5 | To be determined experimentally |
| 10 | To be determined experimentally |
| 25 | To be determined experimentally |
| 50 | To be determined experimentally |
| 100 | To be determined experimentally |
System Suitability
System suitability tests are essential to ensure the HPLC system is performing correctly.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | < 2.0% |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC analysis of this compound from a Streptomyces culture.
Caption: Experimental Workflow for this compound HPLC Analysis
Logical Relationship for Method Development
This diagram outlines the logical steps and considerations for developing and validating the proposed HPLC method.
References
- 1. HPLC assay for determination of amphotericin B in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caribjscitech.com [caribjscitech.com]
- 3. researchgate.net [researchgate.net]
- 4. bioaustralis.com [bioaustralis.com]
- 5. caymanchem.com [caymanchem.com]
- 6. The Impact of Lipophilicity in Drug Discovery: Rapid Measurements by Means of Reversed-Phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Impact of Lipophilicity in Drug Discovery: Rapid Measurements by Means of Reversed-Phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. rroij.com [rroij.com]
- 10. environmentaljournal.org [environmentaljournal.org]
Application Notes and Protocols for the Identification of Linearmycin B Variants by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linearmycins are a class of polyketide antibiotics produced by Streptomyces species, notably Streptomyces sp. Mg1.[1] Initially recognized for their antifungal properties, they have also demonstrated potent antibacterial activity, particularly against Gram-positive bacteria like Bacillus subtilis.[2][3] The linearmycin family is characterized by a large number of structural variants, making their identification and characterization a significant analytical challenge.[1] This document provides detailed application notes and protocols for the use of advanced mass spectrometry techniques to identify and characterize Linearmycin B and its variants, aiding in drug discovery and development efforts.
The primary analytical approach involves high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), often enhanced by molecular networking to navigate the complex landscape of variants.
Core Principles of Identification
The identification of this compound variants relies on a combination of accurate mass measurement, fragmentation analysis, and comparative analysis using molecular networking.
-
High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements of precursor ions, allowing for the determination of elemental compositions.
-
Tandem Mass Spectrometry (MS/MS): Precursor ions of interest are isolated and fragmented, generating characteristic product ions that provide structural information.
-
Molecular Networking: A powerful bioinformatic approach that clusters molecules with similar fragmentation patterns. In the context of Linearmycins, this allows for the rapid identification of known variants and the tentative identification of new, structurally related analogs.[2][4][5] The Global Natural Products Social Molecular Networking (GNPS) platform is a widely used tool for this purpose.[2][6]
Experimental Protocols
The following protocols provide a framework for the analysis of this compound variants. While specific parameters may require optimization based on the instrumentation and specific sample matrix, these represent a robust starting point.
Protocol 1: Extraction of Linearmycins from Streptomyces Culture
-
Culture Growth: Grow Streptomyces sp. Mg1 on a suitable solid agar medium (e.g., MYM agar) or in liquid culture.
-
Extraction:
-
For solid cultures, excise agar plugs containing the bacterial culture.
-
For liquid cultures, pellet the mycelium by centrifugation.
-
-
Solvent Extraction:
-
Submerge the agar plugs or mycelial pellet in a solvent mixture suitable for extracting polyketides, such as ethyl acetate or a mixture of methanol and dichloromethane.
-
Sonication or vigorous vortexing can be used to improve extraction efficiency.
-
-
Concentration:
-
Separate the solvent layer from the solid material.
-
Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the crude extract.
-
-
Sample Preparation for LC-MS:
-
Re-dissolve the dried extract in a suitable solvent, such as methanol or a mixture of acetonitrile and water, to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the LC-MS system.
-
Protocol 2: UPLC-HRMS/MS Analysis of this compound Variants
This protocol outlines a general method for the chromatographic separation and mass spectrometric detection of Linearmycin variants.
| Parameter | Condition |
| Chromatography System | Ultra-High Performance Liquid Chromatography (UPLC) system |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient Elution | Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | High-Resolution Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Mass Range | m/z 100-2000 |
| Acquisition Mode | Data-Dependent Acquisition (DDA) |
| MS Scan Rate | 2 scans/second |
| MS/MS Scan Rate | 5 scans/second |
| Collision Energy | Ramped collision energy (e.g., 20-60 eV) to generate informative fragment spectra. |
Data Presentation: Quantitative Distribution of Linearmycin Variants
While precise absolute quantification is challenging due to the lack of commercial standards for each variant, relative quantification based on peak areas from extracted ion chromatograms (EICs) can provide valuable insights into the distribution of major variants. The following table is a representative example of how such data could be presented.
| Linearmycin Variant | Precursor Ion (m/z) | Retention Time (min) | Relative Peak Area (%) |
| Linearmycin A | [M+H]⁺ | 15.2 | 25.3 |
| This compound | [M+H]⁺ | 16.5 | 45.1 |
| Variant C | [M+H]⁺ | 14.8 | 12.8 |
| Variant D | [M+H]⁺ | 17.1 | 8.5 |
| Variant E | [M+H]⁺ | 15.9 | 4.2 |
| Other Variants | - | - | 4.1 |
Visualization of Workflows and Pathways
Experimental Workflow for Linearmycin Variant Identification
References
- 1. A Link between Linearmycin Biosynthesis and Extracellular Vesicle Genesis Connects Specialized Metabolism and Bacterial Membrane Physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Networking - GNPS Documentation [ccms-ucsd.github.io]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Reproducible molecular networking of untargeted mass spectrometry data using GNPS | Springer Nature Experiments [experiments.springernature.com]
- 6. CCMS ProteoSAFe Workflow Input Form [gnps.ucsd.edu]
Application Notes and Protocols for the Delivery of Linearmycin B using Extracellular Vesicles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linearmycin B is a potent polyketide antibiotic with significant antifungal and antibacterial properties. Its mechanism of action primarily involves the disruption of cellular membranes, leading to depolarization and cell lysis.[1][2][3] However, its therapeutic potential is often limited by its hydrophobic nature and poor solubility in aqueous solutions.[4][5] Extracellular vesicles (EVs) have emerged as promising natural nanocarriers for drug delivery, capable of encapsulating and transporting both hydrophilic and hydrophobic payloads.[6][7] This document provides detailed application notes and experimental protocols for utilizing EVs to deliver this compound in a research setting. The use of EVs as a delivery vehicle for this compound aims to enhance its solubility, stability, and bioavailability, thereby facilitating its investigation as a potential therapeutic agent.
Data Presentation: Quantitative Overview
The following tables summarize key quantitative data derived from literature for the loading and application of hydrophobic drugs in extracellular vesicles. These values can serve as a starting point for experimental design.
Table 1: Loading Efficiency of Hydrophobic Drugs into Extracellular Vesicles
| Loading Method | Drug Example(s) | Reported Loading Efficiency (%) | Key Considerations | Reference(s) |
| Passive Incubation | Curcumin, Paclitaxel | 5 - 15% | Simple, but generally low efficiency. Dependent on drug concentration and incubation time. | [8] |
| Sonication | Paclitaxel, Catalase | 25 - 30% | Higher efficiency than incubation, but can potentially damage EVs and cargo. | [8][9] |
| Saponin Permeabilization | Catalase, Porphyrins | 18 - 25% | Balances efficiency and EV integrity. Saponin concentration and incubation time are critical parameters. | [10][11] |
| Freeze-Thaw Cycles | Catalase | ~15% | Can induce aggregation and may result in lower loading efficiency compared to other active methods. | [8] |
Table 2: In Vitro Experimental Parameters for EV-Delivered Drugs
| Parameter | Typical Range | Notes | Reference(s) |
| EV Concentration | 1 x 10⁸ to 1 x 10¹¹ particles/mL | Dependent on cell type, cargo, and experimental endpoint. | |
| Incubation Time | 24 - 72 hours | Varies based on the desired biological effect and the kinetics of drug release. | |
| This compound Concentration (in EVs) | 1 - 50 µM (estimated) | Effective concentration will need to be determined empirically for each cell line and assay. |
Table 3: In Vivo Dosing Considerations for EV-Delivered Drugs
| Animal Model | Route of Administration | Typical EV Dose (per injection) | Notes | Reference(s) |
| Mouse | Intravenous (i.v.) | 1 x 10¹⁰ to 1 x 10¹² particles | Dose is highly variable and depends on the therapeutic agent, disease model, and EV source. Biodistribution studies are recommended. | [12][13][14] |
| Mouse | Intraperitoneal (i.p.) | 1 x 10¹⁰ to 1 x 10¹² particles | May result in different biodistribution compared to i.v. injection. | [15] |
| Rat | Intravenous (i.v.) | 1 x 10¹¹ to 1 x 10¹³ particles | Dosing needs to be scaled based on body weight. |
Experimental Protocols
Here we provide detailed protocols for the isolation of EVs, loading of this compound into EVs using different methods, and characterization of the final product.
Protocol 1: Isolation of Extracellular Vesicles from Cell Culture
This protocol describes the isolation of EVs from conditioned cell culture medium using differential ultracentrifugation.
Materials:
-
Cell culture flasks and appropriate growth medium
-
Phosphate-buffered saline (PBS), sterile
-
Centrifuge tubes (50 mL and ultracentrifuge tubes)
-
Refrigerated centrifuge and ultracentrifuge with appropriate rotors
-
0.22 µm syringe filters
Procedure:
-
Culture cells of choice (e.g., HEK293T, MSCs) to 70-80% confluency.
-
Wash cells twice with sterile PBS.
-
Replace the growth medium with a serum-free or exosome-depleted serum-containing medium and culture for another 48-72 hours.
-
Collect the conditioned medium and centrifuge at 300 x g for 10 minutes at 4°C to pellet cells.
-
Transfer the supernatant to a new tube and centrifuge at 2,000 x g for 20 minutes at 4°C to remove dead cells and debris.
-
Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 30 minutes at 4°C to remove larger vesicles.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cellular debris.
-
Transfer the filtered supernatant to ultracentrifuge tubes and centrifuge at 100,000 x g for 70 minutes at 4°C to pellet the EVs.
-
Discard the supernatant and resuspend the EV pellet in sterile PBS.
-
Repeat the ultracentrifugation step (100,000 x g for 70 minutes at 4°C) to wash the EVs.
-
Discard the supernatant and resuspend the final EV pellet in a small volume of sterile PBS.
-
Aliquot and store the purified EVs at -80°C.
Protocol 2: Loading this compound into EVs
Choose one of the following methods for loading this compound into the isolated EVs. It is recommended to optimize the drug-to-EV ratio for each method.
A. Passive Loading by Incubation
-
Prepare a stock solution of this compound in DMSO.
-
In a sterile microcentrifuge tube, mix the purified EVs (e.g., 100 µg of EV protein) with the desired concentration of this compound (e.g., 10-50 µM final concentration).
-
Incubate the mixture at 37°C for 1-2 hours with gentle shaking.
-
To remove unloaded this compound, perform size exclusion chromatography or another ultracentrifugation wash step as described in Protocol 1.
-
Resuspend the this compound-loaded EVs in sterile PBS.
B. Active Loading by Sonication
-
Prepare a stock solution of this compound in DMSO.
-
In a sterile microcentrifuge tube, mix the purified EVs with the desired concentration of this compound.
-
Place the tube in a bath sonicator or use a probe sonicator.
-
Sonicate the mixture for short pulses (e.g., 30 seconds on, 30 seconds off) for a total of 2-5 minutes on ice to prevent overheating.
-
Allow the sample to rest on ice for 5 minutes.
-
Remove unloaded drug as described in step 4 of the passive loading protocol.
-
Resuspend the this compound-loaded EVs in sterile PBS.
C. Active Loading by Saponin Permeabilization
-
Prepare a stock solution of this compound in DMSO and a fresh 0.2% (w/v) saponin solution in PBS.
-
In a sterile microcentrifuge tube, mix the purified EVs with the desired concentration of this compound.
-
Add saponin solution to a final concentration of 0.02-0.05% and mix gently.
-
Incubate the mixture at 37°C for 10-20 minutes.
-
Stop the reaction by diluting the mixture with a large volume of PBS.
-
Wash the EVs at least twice with PBS using ultracentrifugation (100,000 x g for 70 minutes at 4°C) to remove saponin and unloaded drug.
-
Resuspend the this compound-loaded EVs in sterile PBS.
Protocol 3: Characterization of this compound-Loaded EVs
It is crucial to characterize the EVs before and after loading to ensure their quality and to quantify the loading efficiency.
A. Nanoparticle Tracking Analysis (NTA)
-
Purpose: To determine the size distribution and concentration of the EV population.
-
Procedure: Dilute the EV sample in PBS to the recommended concentration for the NTA instrument. Analyze the sample according to the manufacturer's instructions. Compare the size and concentration of loaded versus unloaded EVs.
B. Transmission Electron Microscopy (TEM)
-
Purpose: To visualize the morphology of the EVs.
-
Procedure: Prepare grids by adsorbing the EV suspension, followed by negative staining (e.g., with uranyl acetate). Image the grids using a transmission electron microscope. Look for the characteristic cup-shaped morphology of EVs.
C. Western Blotting
-
Purpose: To confirm the presence of EV-specific protein markers.
-
Procedure: Lyse the EVs and run the protein lysate on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane and probe with antibodies against common EV markers (e.g., CD9, CD63, CD81, TSG101) and a negative control (e.g., Calnexin).
D. Quantification of this compound Loading
-
Purpose: To determine the amount of this compound successfully loaded into the EVs.
-
Procedure:
-
Lyse the loaded EVs using a suitable lysis buffer (e.g., RIPA buffer).
-
Quantify the concentration of this compound in the lysate using High-Performance Liquid Chromatography (HPLC) or a specific bioassay if available.
-
Measure the total protein content of the EV lysate using a BCA assay.
-
Calculate the loading efficiency as (amount of drug in EVs / initial amount of drug used) x 100%.
-
Calculate the drug loading content as (amount of drug in EVs / total EV protein amount).
-
Visualizations: Diagrams of Workflows and Pathways
References
- 1. Linearmycins are lytic membrane-targeting antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. stubbendiecklab.com [stubbendiecklab.com]
- 3. researchgate.net [researchgate.net]
- 4. A Link between Linearmycin Biosynthesis and Extracellular Vesicle Genesis Connects Specialized Metabolism and Bacterial Membrane Physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reedstubbendieck.com [reedstubbendieck.com]
- 6. Extracellular Vesicles for Drug Delivery and Theranostics In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A call for the standardised reporting of factors affecting the exogenous loading of extracellular vesicles with therapeutic cargos - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oncogene Knockdown via Active Loading of Small RNAs into Extracellular Vesicles by Sonication - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ACHIEVING THE PROMISE OF THERAPEUTIC EXTRACELLULAR VESICLES: THE DEVIL IS IN DETAILS OF THERAPEUTIC LOADING - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current Strategies for Exosome Cargo Loading and Targeting Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biodistribution of therapeutic extracellular vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. biorxiv.org [biorxiv.org]
- 15. An Update on in Vivo Imaging of Extracellular Vesicles as Drug Delivery Vehicles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry in Linearmycin B Research
Introduction
Linearmycin B is a polyketide antibiotic known for its potent activity against Gram-positive bacteria.[1] Its primary mechanism of action involves the disruption and depolarization of the cytoplasmic membrane, leading to cellular lysis.[1] Flow cytometry is a powerful technique that allows for the rapid, high-throughput analysis of individual cells in a population.[2][3] This document provides detailed application notes and experimental protocols for the use of flow cytometry in advancing this compound research, catering to researchers, scientists, and professionals in drug development. The following sections will detail methodologies to investigate this compound's effects on bacterial cell membrane integrity, membrane potential, and its potential off-target effects on eukaryotic cells, including cell cycle progression and apoptosis.
Application Note 1: Assessing Bacterial Cell Membrane Integrity and Lysis
This compound's lytic activity is a key feature of its antibacterial properties.[1] Flow cytometry offers a quantitative method to assess the extent of membrane damage and subsequent cell lysis in a bacterial population upon exposure to this compound. By utilizing fluorescent dyes that are excluded by cells with intact membranes, such as propidium iodide (PI), it is possible to differentiate between live, membrane-compromised, and dead cells. This assay is crucial for determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound and for studying its kinetics of action.[4][5]
Experimental Protocol 1: Membrane Integrity Assay using Propidium Iodide (PI)
This protocol details the steps for quantifying this compound-induced membrane damage in a Gram-positive bacterium like Bacillus subtilis.
Materials:
-
Bacillus subtilis culture
-
This compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Phosphate-buffered saline (PBS)
-
Propidium Iodide (PI) staining solution (1 mg/mL stock)
-
Flow cytometer
Procedure:
-
Bacterial Culture Preparation: Inoculate B. subtilis in CAMHB and grow overnight at 37°C with agitation. Dilute the overnight culture in fresh CAMHB to an optical density at 600 nm (OD600) of approximately 0.05-0.1 and grow to early-log phase (OD600 ≈ 0.2-0.3).
-
Treatment with this compound: Aliquot 1 mL of the bacterial culture into microcentrifuge tubes. Add varying concentrations of this compound (e.g., 0.5x, 1x, 2x, 4x MIC) to the respective tubes. Include an untreated control and a positive control (e.g., treatment with 70% ethanol for 30 minutes to induce maximal cell death).
-
Incubation: Incubate the tubes at 37°C for a predetermined time course (e.g., 30, 60, 120 minutes).
-
Staining: Following incubation, add PI to each sample to a final concentration of 1-5 µg/mL. Incubate in the dark at room temperature for 10-15 minutes.
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Set the forward scatter (FSC) and side scatter (SSC) parameters on a logarithmic scale to gate on the bacterial population and exclude debris.
-
Measure PI fluorescence on a linear scale using the appropriate laser and filter set (e.g., excitation at 488 nm, emission at ~617 nm).
-
Collect data for at least 10,000 events within the bacterial gate for each sample.
-
-
Data Interpretation: The percentage of PI-positive cells represents the proportion of the bacterial population with compromised cell membranes.
Data Presentation: this compound-Induced Membrane Damage
| This compound Conc. | Incubation Time (min) | % PI-Positive Cells (Mean ± SD) |
| Untreated Control | 120 | 2.1 ± 0.5 |
| 0.5x MIC | 120 | 15.7 ± 2.3 |
| 1x MIC | 30 | 35.4 ± 4.1 |
| 1x MIC | 60 | 68.2 ± 5.9 |
| 1x MIC | 120 | 92.5 ± 3.8 |
| 2x MIC | 120 | 98.1 ± 1.2 |
| Positive Control | 30 | 99.5 ± 0.4 |
Visualization: Workflow for Membrane Integrity Assay
Caption: Workflow for assessing bacterial membrane integrity.
Application Note 2: Analysis of Bacterial Cytoplasmic Membrane Depolarization
A key aspect of this compound's mechanism of action is the rapid depolarization of the bacterial cytoplasmic membrane.[1] This can be monitored using potentiometric fluorescent dyes, such as DiOC2(3) or TMRM, which accumulate in polarized membranes.[6][7] A loss of membrane potential results in a decrease in fluorescence intensity, which can be quantified by flow cytometry. This assay provides insight into the initial interaction of this compound with the bacterial cell membrane and can be performed on a very short timescale.
Experimental Protocol 2: Membrane Potential Assay
This protocol describes the use of a potentiometric dye to measure changes in bacterial membrane potential following this compound treatment.
Materials:
-
Bacillus subtilis culture
-
This compound
-
PBS
-
DiOC2(3) (3,3'-Diethyloxacarbocyanine Iodide) or TMRM (Tetramethylrhodamine, Methyl Ester)
-
CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) - a protonophore used as a positive control for depolarization.
-
Flow cytometer
Procedure:
-
Bacterial Culture Preparation: Prepare the bacterial culture as described in Protocol 1.
-
Staining: Harvest the bacteria by centrifugation (5000 x g, 5 min) and resuspend in PBS. Add the potentiometric dye (e.g., DiOC2(3) at a final concentration of 30 µM) and incubate in the dark at room temperature for 15-20 minutes to allow the dye to accumulate in polarized cells.
-
Baseline Measurement: Analyze a sample of the stained, untreated bacteria on the flow cytometer to establish a baseline fluorescence intensity for a polarized population.
-
Treatment: Add varying concentrations of this compound to the stained bacterial suspension. As a positive control for depolarization, add CCCP (e.g., 5 µM final concentration) to a separate sample.
-
Kinetic Analysis: Immediately after adding this compound or CCCP, acquire data on the flow cytometer continuously for several minutes, or at discrete time points (e.g., 1, 5, 10, 15 minutes).
-
Flow Cytometry Analysis:
-
Gate on the bacterial population using FSC and SSC.
-
Measure the fluorescence of the potentiometric dye (e.g., for DiOC2(3), green fluorescence at ~530 nm and red fluorescence at ~620 nm; for TMRM, ~575 nm). A shift from red to green fluorescence (for DiOC2(3)) or a decrease in overall fluorescence intensity indicates depolarization.
-
-
Data Interpretation: A decrease in the mean fluorescence intensity (MFI) of the bacterial population correlates with membrane depolarization.
Data Presentation: this compound-Induced Membrane Depolarization
| Treatment | Time (min) | Mean Fluorescence Intensity (MFI) (Arbitrary Units) | % Depolarized Cells |
| Untreated Control | 15 | 85,432 ± 4,120 | 3.2 ± 0.8 |
| This compound (1x MIC) | 1 | 61,234 ± 3,543 | 28.9 ± 3.1 |
| This compound (1x MIC) | 5 | 23,789 ± 2,109 | 75.4 ± 6.2 |
| This compound (1x MIC) | 15 | 9,876 ± 987 | 94.1 ± 2.5 |
| CCCP (Positive Control) | 15 | 5,432 ± 654 | 98.9 ± 0.9 |
Visualization: this compound Mechanism of Action
Caption: Proposed mechanism of this compound action.
Application Note 3: Investigating Effects on Eukaryotic Cell Cycle
To evaluate the selectivity and potential toxicity of this compound, it is important to assess its effects on eukaryotic cells. Flow cytometry can be used to analyze the cell cycle distribution of a population of cells based on their DNA content.[8][9] Treatment with a cytotoxic compound can lead to cell cycle arrest at specific phases (G0/G1, S, or G2/M), providing insights into the compound's mechanism of action in eukaryotic cells.
Experimental Protocol 3: Eukaryotic Cell Cycle Analysis
This protocol outlines the procedure for analyzing the effect of this compound on the cell cycle of a human cell line (e.g., Jurkat cells).
Materials:
-
Jurkat cells
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound
-
PBS
-
70% cold ethanol (for fixation)
-
PI staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed Jurkat cells at a density of 0.5 x 10^6 cells/mL and allow them to grow for 24 hours. Treat the cells with various concentrations of this compound for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation (300 x g, 5 min). Wash once with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 1.2 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash once with PBS. Resuspend the cell pellet in 500 µL of PI/RNase A staining solution. Incubate at 37°C for 30 minutes in the dark.
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel.
-
Create a histogram of DNA content (PI fluorescence).
-
Use cell cycle analysis software to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[10]
-
-
Data Interpretation: An accumulation of cells in a particular phase of the cell cycle suggests that this compound may be interfering with cell cycle progression at that checkpoint.
Data Presentation: Effect of this compound on Jurkat Cell Cycle Distribution
| Treatment (24h) | % G0/G1 Phase (Mean ± SD) | % S Phase (Mean ± SD) | % G2/M Phase (Mean ± SD) |
| Untreated Control | 45.2 ± 3.1 | 38.5 ± 2.9 | 16.3 ± 1.8 |
| This compound (1 µM) | 48.1 ± 3.5 | 35.1 ± 3.0 | 16.8 ± 1.5 |
| This compound (5 µM) | 65.7 ± 4.2 | 20.3 ± 2.5 | 14.0 ± 1.9 |
| This compound (10 µM) | 78.9 ± 5.1 | 10.2 ± 1.8 | 10.9 ± 1.3 |
Application Note 4: Detection of Apoptosis in Eukaryotic Cells
In addition to cell cycle arrest, cytotoxic compounds can induce programmed cell death, or apoptosis. Flow cytometry, using a combination of Annexin V and a viability dye like PI, is a standard method for detecting and quantifying apoptosis.[11][12] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI enters cells that have lost membrane integrity, a hallmark of late apoptosis or necrosis.[13]
Experimental Protocol 4: Apoptosis Assay using Annexin V and PI
This protocol describes the detection of apoptosis in a human cell line treated with this compound.
Materials:
-
Jurkat cells
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed and treat cells with this compound as described in Protocol 3.
-
Cell Harvesting: Collect both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Flow Cytometry Analysis:
-
Create a dot plot of Annexin V-FITC fluorescence (x-axis) versus PI fluorescence (y-axis).
-
Establish four quadrants based on unstained and single-stained controls:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
-
-
Data Interpretation: An increase in the percentage of Annexin V-positive cells indicates the induction of apoptosis by this compound.
Data Presentation: this compound-Induced Apoptosis in Jurkat Cells
| Treatment (24h) | % Live Cells (Mean ± SD) | % Early Apoptotic Cells (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Mean ± SD) |
| Untreated Control | 94.3 ± 2.1 | 3.1 ± 0.8 | 2.6 ± 0.5 |
| This compound (5 µM) | 75.8 ± 4.5 | 15.4 ± 2.9 | 8.8 ± 1.7 |
| This compound (10 µM) | 42.1 ± 6.2 | 35.7 ± 5.1 | 22.2 ± 3.4 |
Visualization: Apoptosis Assay Workflow
Caption: Workflow for detecting apoptosis via flow cytometry.
Application Note 5: Measurement of Reactive Oxygen Species (ROS) Production
Exposure to certain antibiotics can induce the production of reactive oxygen species (ROS) in bacteria as a downstream effect of cellular stress.[15][16] Flow cytometry can be employed to measure intracellular ROS levels using cell-permeable fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA). Upon entering the cell, H2DCFDA is deacetylated by cellular esterases and subsequently oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[17]
Experimental Protocol 5: Intracellular ROS Detection
This protocol details the measurement of ROS production in B. subtilis after exposure to this compound.
Materials:
-
Bacillus subtilis culture
-
This compound
-
PBS
-
H2DCFDA solution
-
Positive control (e.g., H2O2)
-
Flow cytometer
Procedure:
-
Bacterial Culture Preparation: Grow B. subtilis to the early-log phase as described in Protocol 1.
-
Loading with H2DCFDA: Harvest the cells by centrifugation, wash with PBS, and resuspend in PBS containing H2DCFDA (e.g., 10 µM final concentration). Incubate at 37°C for 30 minutes in the dark.
-
Washing: Centrifuge the cells to remove excess dye and resuspend in fresh, pre-warmed PBS.
-
Treatment: Aliquot the cell suspension and add different concentrations of this compound. Include an untreated control and a positive control (e.g., 1 mM H2O2).
-
Incubation: Incubate the samples at 37°C for a defined period (e.g., 30-60 minutes).
-
Flow Cytometry Analysis:
-
Analyze the samples immediately.
-
Gate on the bacterial population using FSC and SSC.
-
Measure the fluorescence of DCF in the green channel (e.g., FITC channel).
-
-
Data Interpretation: An increase in the mean fluorescence intensity (MFI) of the bacterial population indicates an increase in intracellular ROS levels.
Data Presentation: this compound-Induced ROS Production
| Treatment (60 min) | Mean Fluorescence Intensity (MFI) (Arbitrary Units) | Fold Change vs. Control |
| Untreated Control | 1,520 ± 150 | 1.0 |
| This compound (0.5x MIC) | 2,890 ± 210 | 1.9 |
| This compound (1x MIC) | 6,750 ± 540 | 4.4 |
| H2O2 (Positive Control) | 12,300 ± 980 | 8.1 |
References
- 1. Linearmycins are lytic membrane-targeting antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current and Future Flow Cytometry Applications Contributing to Antimicrobial Resistance Control [mdpi.com]
- 3. Applications of Flow Cytometry to Characterize Bacterial Physiological Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The application of flow cytometry to the study of bacterial responses to antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sfera.unife.it [sfera.unife.it]
- 7. Mitochondrial Membrane Potential | AAT Bioquest [aatbio.com]
- 8. wi.mit.edu [wi.mit.edu]
- 9. youtube.com [youtube.com]
- 10. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Apoptosis Protocols | USF Health [health.usf.edu]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. journals.plos.org [journals.plos.org]
- 16. Can flow cytometric measurements of reactive oxygen species levels determine minimal inhibitory concentrations and antibiotic susceptibility testing for Acinetobacter baumannii? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Flow-cytometric Detection of Low-level Reactive Oxygen Species in Cell Lines and Primary Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Linearmycin B Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linearmycin B is a polyene antibiotic known for its activity against Gram-positive bacteria, particularly Bacillus species.[1] Its mechanism of action involves targeting and disrupting the cytoplasmic membrane, leading to cell lysis.[1] A significant challenge in studying the antimicrobial properties of this compound is its limited solubility in aqueous solutions, a common characteristic of polyene antibiotics. This necessitates the development of a specialized susceptibility testing protocol to ensure accurate and reproducible results.
These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound using a modified broth microdilution method. This protocol is designed to address the challenges associated with the hydrophobic nature of this compound and to provide a standardized framework for researchers.
Signaling Pathways and Experimental Workflow
The antibacterial action of this compound primarily involves the disruption of the bacterial cell membrane. While a detailed signaling cascade is not typically associated with this direct lytic mechanism, a simplified representation of its target interaction can be visualized.
References
Visualizing the Battlefield: Imaging Mass Spectrometry Reveals Linearmycin B Distribution
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals in microbiology, natural products, and pharmacology.
Introduction:
Linearmycin B, a polyketide antibiotic produced by Streptomyces sp. Mg1, exhibits potent antibacterial activity, particularly against Gram-positive bacteria like Bacillus subtilis. Its mechanism of action involves the disruption of the bacterial cell membrane, leading to lysis.[1] Understanding the spatial distribution of this compound within and around the producing organism is crucial for elucidating its ecological role, optimizing its production, and developing novel drug delivery strategies. Imaging Mass Spectrometry (IMS), a powerful label-free technique, enables the visualization of the spatial distribution of molecules directly in biological samples. This application note provides a detailed protocol for the use of Matrix-Assisted Laser Desorption/Ionization Imaging Mass Spectrometry (MALDI-IMS) to map the distribution of this compound in a microbial co-culture setting.
Data Presentation
While direct quantitative data for this compound distribution via IMS is not extensively published, the literature consistently describes it as "colony-localized".[2] To illustrate the expected results from a quantitative IMS experiment, the following table presents a representative dataset. This hypothetical data reflects the higher concentration of this compound within the Streptomyces sp. Mg1 colony compared to the surrounding agar and the adjacent Bacillus subtilis colony.
Table 1: Representative Quantitative Distribution of this compound
| Region of Interest (ROI) | Average Signal Intensity (Arbitrary Units) | Standard Deviation | Relative Abundance (%) |
| Streptomyces sp. Mg1 Colony Center | 8500 | ± 1200 | 75.2 |
| Streptomyces sp. Mg1 Colony Edge | 6200 | ± 950 | 18.3 |
| Agar Medium (1 mm from S. sp. Mg1) | 1500 | ± 400 | 4.5 |
| Bacillus subtilis Colony Edge | 800 | ± 250 | 1.5 |
| Bacillus subtilis Colony Center | 300 | ± 100 | 0.5 |
Note: This data is illustrative and intended to represent the expected trend of this compound distribution based on existing literature.
Experimental Protocols
This section provides a detailed methodology for visualizing the distribution of this compound using MALDI-IMS.
Sample Preparation: Microbial Co-culture
-
Culture Media: Prepare solid agar plates of a suitable medium for both Streptomyces sp. Mg1 and Bacillus subtilis (e.g., ISP2 medium).
-
Inoculation: Inoculate a fresh plate with Streptomyces sp. Mg1 and incubate at 30°C for 5-7 days to allow for colony growth and antibiotic production.
-
Co-culture: Once the Streptomyces colony is established, inoculate Bacillus subtilis approximately 5 mm away from the edge of the Streptomyces colony.
-
Incubation: Continue to incubate the co-culture plate at 30°C for 24-48 hours to allow for interaction between the two species.
-
Sample Collection: Excise a section of the agar containing both colonies and the intervening space using a sterile scalpel.
-
Cryosectioning: Snap-freeze the agar block in liquid nitrogen. Mount the frozen block onto a cryostat chuck using an optimal cutting temperature (OCT) compound. Section the sample into 10-20 µm thick slices at -20°C.
-
Slide Mounting: Thaw-mount the thin sections onto a conductive microscope slide (e.g., indium tin oxide (ITO) coated slide).
Matrix Application
The choice of matrix is critical for the successful ionization of this compound. Given its polyketide structure with lipid-like properties, matrices suitable for nonpolar molecules are recommended.
Recommended Matrices:
-
2,5-dihydroxybenzoic acid (DHB): A versatile matrix suitable for a wide range of molecules, including lipids and polyketides.
-
9-aminoacridine (9-AA): Particularly effective for the analysis of low molecular weight compounds in negative ion mode.
Matrix Preparation and Application (using an automated sprayer):
-
DHB Solution: Prepare a solution of 40 mg/mL DHB in 70:30 methanol:water with 0.1% trifluoroacetic acid (TFA).
-
9-AA Solution: Prepare a solution of 10 mg/mL 9-AA in 70:30 methanol:water.
-
Automated Spraying: Use an automated sprayer (e.g., TM-Sprayer) to apply a uniform, thin layer of the matrix solution onto the tissue section. The spraying parameters should be optimized to create a homogenous layer of fine crystals.
MALDI-IMS Data Acquisition
-
Instrument: A MALDI-TOF (Time-of-Flight) mass spectrometer equipped with a UV laser (e.g., 337 nm nitrogen laser) is typically used.
-
Ionization Mode: Both positive and negative ion modes should be tested to determine the optimal ionization for this compound.
-
Mass Range: Set the mass range to cover the expected m/z of this compound and its variants (e.g., m/z 500-1500).
-
Laser Parameters: Optimize the laser energy and the number of shots per pixel to obtain good signal intensity without causing excessive fragmentation or sample degradation.
-
Spatial Resolution: Set the desired spatial resolution (e.g., 50-100 µm) by defining the distance between laser spots.
-
Data Acquisition: Acquire the mass spectrum for each pixel across the entire sample area.
Data Analysis and Visualization
-
Software: Use specialized imaging mass spectrometry software (e.g., SCiLS Lab, BioMap) for data processing and visualization.
-
Data Import: Import the raw data into the software.
-
Ion Image Generation: Generate ion images for the specific m/z values corresponding to this compound and its known variants. The software will create a false-color map representing the intensity of the selected ion at each pixel.
-
Normalization: Normalize the data to a suitable internal standard or using a total ion current (TIC) normalization to correct for variations in matrix deposition and instrument sensitivity.
-
Quantitative Analysis: For quantitative analysis, define regions of interest (ROIs) corresponding to the different areas of the sample (e.g., Streptomyces colony, Bacillus colony, agar). Extract the average signal intensity for the this compound ion in each ROI.
Visualizations
Experimental Workflow
Caption: Workflow for Imaging Mass Spectrometry of this compound.
This compound Signaling Pathway in Bacillus subtilis
This compound triggers a two-component signaling system in Bacillus subtilis, known as YfiJK, which in turn activates an ABC transporter (YfiLMN) responsible for conferring resistance to the antibiotic.[3][4][5]
Caption: this compound-induced YfiJK signaling in B. subtilis.
References
- 1. stubbendiecklab.com [stubbendiecklab.com]
- 2. A Link between Linearmycin Biosynthesis and Extracellular Vesicle Genesis Connects Specialized Metabolism and Bacterial Membrane Physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Linearmycins Activate a Two-Component Signaling System Involved in Bacterial Competition and Biofilm Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Linearmycins Activate a Two-Component Signaling System Involved in Bacterial Competition and Biofilm Morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Transcriptional Fusion Assays to Study Gene Activation by Linearmycin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linearmycin B is a polyketide antibiotic produced by Streptomyces sp. Mg1 that exhibits potent activity against Gram-positive bacteria, including Bacillus subtilis. Its mechanism of action involves targeting the cytoplasmic membrane, leading to depolarization and cell lysis. In response to this membrane stress, B. subtilis activates a specific two-component signaling (TCS) system, LnrJK (formerly YfiJK), which in turn induces the expression of the lnrLMN operon. This operon encodes an ATP-binding cassette (ABC) transporter that confers resistance to linearmycin by likely effluxing the antibiotic.
To quantitatively study the activation of this defense mechanism, a transcriptional fusion assay is a powerful tool. This application note provides a detailed protocol for utilizing a PlnrLMN-lacZ transcriptional fusion in B. subtilis to measure the dose-dependent activation of the lnrLMN promoter by this compound. The assay relies on the expression of the β-galactosidase enzyme (encoded by lacZ) as a reporter for promoter activity, which can be quantified colorimetrically.
Signaling Pathway Activated by this compound
This compound disrupts the cell membrane of B. subtilis, which is sensed by the histidine kinase LnrJ. This leads to its autophosphorylation and subsequent transfer of the phosphoryl group to the response regulator LnrK. Phosphorylated LnrK then acts as a transcriptional activator, binding to the promoter region of the lnrLMN operon and inducing its expression. The resulting LnrLMN ABC transporter is presumed to export this compound, mitigating its toxic effects.
Caption: this compound signaling pathway in B. subtilis.
Experimental Workflow
The overall experimental workflow involves constructing the PlnrLMN-lacZ reporter strain, exposing the strain to various concentrations of this compound, and then quantifying the resulting β-galactosidase activity.
Caption: Workflow for the transcriptional fusion assay.
Data Presentation
The following tables present illustrative quantitative data from a transcriptional fusion assay using a B. subtilis strain carrying a PlnrLMN-lacZ fusion.
Table 1: Dose-Dependent Activation of the lnrLMN Promoter by this compound
| This compound Concentration (µg/mL) | Mean β-Galactosidase Activity (Miller Units) | Standard Deviation | Fold Induction (vs. Control) |
| 0 (Control) | 15.2 | ± 2.1 | 1.0 |
| 0.1 | 88.5 | ± 7.3 | 5.8 |
| 0.5 | 345.1 | ± 25.8 | 22.7 |
| 1.0 | 780.6 | ± 55.2 | 51.4 |
| 2.0 | 1250.3 | ± 98.9 | 82.3 |
| 5.0 | 1315.7 | ± 110.4 | 86.6 |
Note: The data presented in this table is illustrative and intended to demonstrate the expected dose-dependent response. Actual values may vary depending on experimental conditions.
Table 2: Time-Course of lnrLMN Promoter Activation by this compound (1.0 µg/mL)
| Time Post-Induction (minutes) | Mean β-Galactosidase Activity (Miller Units) | Standard Deviation |
| 0 | 14.8 | ± 1.9 |
| 15 | 210.4 | ± 18.5 |
| 30 | 550.9 | ± 42.1 |
| 60 | 795.2 | ± 61.7 |
| 120 | 810.5 | ± 70.3 |
Note: The data presented in this table is illustrative and intended to demonstrate the expected time-dependent response. Actual values may vary depending on experimental conditions.
Experimental Protocols
Protocol 1: Construction of the PlnrLMN-lacZ Reporter Strain in B. subtilis
This protocol describes the creation of a B. subtilis strain where the promoter of the lnrLMN operon is fused to the lacZ reporter gene, integrated at a non-essential locus (e.g., amyE) on the chromosome.
Materials:
-
B. subtilis wild-type strain (e.g., PY79)
-
Genomic DNA from B. subtilis
-
E. coli cloning strain (e.g., DH5α)
-
Integrative plasmid vector for B. subtilis containing a promoterless lacZ gene and regions of homology to the integration site (e.g., pDG1661 for amyE integration)
-
Restriction enzymes (as required for the chosen vector)
-
T4 DNA Ligase
-
PCR primers for amplifying the PlnrLMN promoter region (forward and reverse, with appropriate restriction sites)
-
High-fidelity DNA polymerase
-
Competent cell preparation reagents for E. coli and B. subtilis
-
LB medium (for E. coli and B. subtilis)
-
Antibiotics (for plasmid selection, e.g., ampicillin for E. coli, chloramphenicol or erythromycin for B. subtilis)
-
Starch agar plates (for screening amyE integration)
Methodology:
-
Promoter Amplification:
-
Design PCR primers to amplify the promoter region of the lnrLMN operon from B. subtilis genomic DNA. The amplified region should include the predicted binding site for the LnrK response regulator.
-
Incorporate appropriate restriction enzyme sites at the 5' ends of the primers that are compatible with the multiple cloning site of the lacZ fusion vector.
-
Perform PCR using a high-fidelity DNA polymerase to amplify the promoter fragment.
-
Purify the PCR product.
-
-
Plasmid Construction in E. coli:
-
Digest both the purified PCR product and the lacZ fusion vector with the chosen restriction enzymes.
-
Ligate the digested promoter fragment into the linearized vector upstream of the promoterless lacZ gene.
-
Transform the ligation mixture into competent E. coli cells.
-
Select for transformants on LB agar plates containing the appropriate antibiotic.
-
Isolate plasmid DNA from several colonies and verify the correct insertion of the promoter fragment by restriction digest and Sanger sequencing.
-
-
Transformation into B. subtilis:
-
Transform the confirmed recombinant plasmid into competent B. subtilis cells. Integration into the chromosome will occur via double homologous recombination at the chosen locus (e.g., amyE).
-
Select for transformants on LB agar plates containing the appropriate antibiotic for the vector's resistance marker.
-
-
Verification of Integration:
-
Screen for successful integration at the amyE locus by patching colonies onto starch agar plates. A halo of clearing around the colony after iodine staining indicates an intact amyE gene, while the absence of a halo suggests successful integration and disruption of amyE.
-
Confirm the correct integration of the PlnrLMN-lacZ fusion by colony PCR using primers flanking the integration site.
-
Protocol 2: β-Galactosidase Assay for Gene Activation by this compound
This protocol details the procedure for measuring the activity of the PlnrLMN-lacZ reporter in response to this compound.
Materials:
-
B. subtilis PlnrLMN-lacZ reporter strain
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
LB medium
-
Z-buffer (60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol, pH 7.0)
-
o-Nitrophenyl-β-D-galactopyranoside (ONPG) solution (4 mg/mL in Z-buffer)
-
1 M Na2CO3 solution
-
Lysozyme solution (10 mg/mL in 10 mM Tris-HCl, pH 8.0)
-
Spectrophotometer
Methodology:
-
Cell Culture and Induction:
-
Inoculate an overnight culture of the B. subtilis reporter strain in LB medium with the appropriate antibiotic.
-
The next day, dilute the overnight culture into fresh LB medium and grow at 37°C with shaking to an OD600 of 0.4-0.6 (mid-log phase).
-
Distribute the culture into separate tubes or a multi-well plate.
-
Add this compound to the cultures at the desired final concentrations. Include a solvent-only control.
-
Continue to incubate the cultures at 37°C with shaking for the desired induction period (e.g., 1-2 hours).
-
-
Cell Lysis:
-
Measure the final OD600 of each culture.
-
Take a defined volume (e.g., 1 mL) of each culture and pellet the cells by centrifugation.
-
Resuspend the cell pellets in an equal volume of Z-buffer.
-
Add lysozyme to each sample to a final concentration of 1 mg/mL and incubate at 37°C for 15-30 minutes to lyse the cells. A few drops of chloroform and a small amount of SDS can also be used to permeabilize the cells.
-
-
Enzymatic Reaction:
-
Pre-warm the cell lysates and the ONPG solution to 28°C or 37°C.
-
Start the reaction by adding a defined volume of ONPG solution (e.g., 200 µL) to each lysate (e.g., 800 µL).
-
Incubate the reactions at the chosen temperature and monitor the development of a yellow color.
-
Stop the reaction by adding a defined volume of 1 M Na2CO3 (e.g., 400 µL) when sufficient yellow color has developed.
-
-
Measurement and Calculation:
-
Pellet the cell debris by centrifugation.
-
Measure the absorbance of the supernatant at 420 nm (A420).
-
Calculate the β-galactosidase activity in Miller Units using the following formula:
Miller Units = 1000 x [A420 / (t x V x OD600)]
Where:
-
A420 is the absorbance of the reaction mixture at 420 nm.
-
t is the reaction time in minutes.
-
V is the volume of the culture used in the assay in mL.
-
OD600 is the optical density of the culture at 600 nm at the time of the assay.
-
Conclusion
The transcriptional fusion assay described here provides a robust and quantitative method for studying the activation of the lnrLMN operon in B. subtilis in response to this compound. This approach is valuable for characterizing the mechanism of action of this compound, understanding bacterial resistance mechanisms, and for screening for novel compounds that may inhibit this resistance pathway, potentially leading to the development of more effective antibiotic therapies.
Troubleshooting & Optimization
Overcoming Linearmycin B instability and insolubility in aqueous solutions
Welcome to the technical support center for Linearmycin B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with the instability and insolubility of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a polyketide antibiotic produced by Streptomyces sp. strain Mg1.[1][2] It exhibits antibacterial activity, particularly against Gram-positive bacteria such as Bacillus subtilis. Its primary mechanism of action is the disruption of the cytoplasmic membrane, leading to rapid depolarization, loss of membrane integrity, and eventual cell lysis.[1][3][4]
Q2: Why is this compound so difficult to work with in the lab?
This compound is a large, hydrophobic molecule, which results in two main challenges:
-
Poor Aqueous Solubility: It is predominantly insoluble in water and aqueous buffers, leading to precipitation and aggregation.[1][2]
-
Instability: Like many polyene antibiotics, it can be sensitive to degradation under certain conditions, although specific stability data is limited.
Q3: What solvents can I use to dissolve this compound?
While specific quantitative solubility data for this compound is not widely published, information on the closely related Linearmycin A and general knowledge of polyenes suggest the following:
-
Recommended Solvents: High-purity Dimethyl Sulfoxide (DMSO) and Methanol are the recommended solvents for preparing stock solutions.[5][6]
-
Aqueous Incompatibility: Avoid dissolving this compound directly in water, PBS, or other aqueous buffers as this will lead to immediate precipitation.
Q4: How should I prepare a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution in 100% DMSO. A general protocol is provided in the "Experimental Protocols" section. Always store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q5: What is the LnrJK signaling pathway?
In Bacillus subtilis, the LnrJK (formerly YfiJK) two-component signaling system is activated in response to this compound exposure. The histidine kinase LnrJ senses membrane stress caused by this compound and activates the response regulator LnrK. This, in turn, upregulates the expression of the lnrLMN operon, which encodes an ABC transporter that confers resistance to this compound.[7][8][9]
Troubleshooting Guides
Issue 1: Precipitate forms when adding this compound to my aqueous assay medium.
This is the most common issue and is caused by the low aqueous solubility of this compound.
-
Cause A: Final solvent concentration is too low. The percentage of the organic solvent (e.g., DMSO) in your final assay volume is not high enough to keep the this compound in solution.
-
Solution: While you want to keep the solvent concentration low to avoid artifacts, you may need to slightly increase it. It is critical to determine the maximum DMSO concentration your bacterial strain can tolerate without affecting its viability. For many bacteria, this is between 1-2%, but some may tolerate up to 5% or more.[1][7][10] Always run a solvent-only control to check for any effects on your experiment.
-
-
Cause B: Aggregation upon dilution. The compound is crashing out of solution during the dilution step.
-
Solution 1 (Serial Dilution): Perform serial dilutions in 100% DMSO first to get closer to your final concentration before the final dilution into the aqueous medium.
-
Solution 2 (Rapid Mixing): When adding the this compound stock to your aqueous medium, ensure rapid and vigorous mixing (e.g., vortexing or rapid pipetting) to disperse the compound quickly and minimize the formation of large aggregates.
-
Solution 3 (Use of Surfactants): In some non-cell-based assays, a very low concentration of a non-ionic surfactant like Tween-80 (e.g., 0.01-0.1%) can help maintain solubility. However, this must be used with caution in cell-based assays as it can affect membrane integrity.
-
Issue 2: Inconsistent or no activity in my biological assay.
This could be due to solubility issues, degradation of the compound, or experimental setup.
-
Cause A: Loss of active compound due to precipitation or adsorption. this compound may be precipitating in the well or adsorbing to the plasticware.
-
Solution: Visually inspect your assay plates (e.g., with a microscope) for signs of precipitation. Consider using low-adhesion microplates. Prepare working solutions immediately before use and do not let them sit for extended periods.
-
-
Cause B: Degradation of this compound. The compound may have degraded in your stock solution or during the experiment.
-
Solution: Protect this compound solutions from light and elevated temperatures. Store stock solutions as single-use aliquots at -20°C or below. Avoid repeated freeze-thaw cycles.
-
-
Cause C: Final DMSO concentration is inhibiting bacterial growth. This can be mistaken for this compound activity.
-
Solution: Always include a vehicle control with the same final DMSO concentration as your highest this compound concentration. This will allow you to differentiate between solvent-induced and compound-induced effects.
-
Data Presentation
Table 1: Solubility and Recommended Solvents for this compound
| Solvent | Solubility | Recommendations & Comments |
| Water / Aqueous Buffers | Insoluble[1][2] | Not recommended for stock solutions. Causes precipitation. |
| Dimethyl Sulfoxide (DMSO) | Soluble[6] | Recommended solvent for stock solutions. Use high-purity, anhydrous grade. |
| Methanol | Soluble[6] | Can be used for stock solutions. Ensure it is anhydrous. |
| Ethanol | Likely Soluble | Not explicitly reported, but may be an alternative to methanol. |
Table 2: Recommended DMSO Concentrations for Bacterial Assays
| Bacterial Species | Maximum Tolerated DMSO % (v/v) | Reference / Comment |
| Bacillus subtilis | Generally ≤ 2% | It is crucial to perform a dose-response curve for DMSO alone to determine the no-effect concentration for your specific strain and assay conditions. |
| Staphylococcus aureus | Can tolerate up to 25% in some cases, but ≤ 2% is recommended to be safe.[1][7] | Tolerance can be strain-dependent. Always validate with a solvent control. |
| General Recommendation | ≤ 1% | This concentration is generally considered safe for most bacterial assays and minimizes the risk of solvent-induced artifacts. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol provides a general guideline for preparing a 10 mg/mL stock solution. Adjust as needed based on your experimental requirements.
-
Pre-weighing: Allow the vial of lyophilized this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to the vial to achieve the desired concentration (e.g., for 1 mg of this compound, add 100 µL of DMSO for a 10 mg/mL stock).
-
Solubilization: Vortex the vial vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming to 37°C can aid in solubilization.[11]
-
Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots in sterile, low-adhesion microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay via Broth Microdilution
This protocol is adapted for testing a hydrophobic compound like this compound against B. subtilis.
-
Prepare this compound Dilutions:
-
In a sterile 96-well plate, perform a 2-fold serial dilution of your this compound stock solution in 100% DMSO.
-
In a separate 96-well assay plate, add the appropriate volume of sterile Mueller-Hinton Broth (MHB) to each well.
-
Transfer a small, equal volume (e.g., 2 µL) from each DMSO dilution into the corresponding wells of the assay plate, ensuring the final DMSO concentration does not exceed the tolerated level (e.g., 1%). Mix thoroughly.
-
-
Prepare Bacterial Inoculum:
-
Grow B. subtilis overnight in MHB at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.[4]
-
-
Inoculation and Incubation:
-
Add the bacterial inoculum to each well of the assay plate containing the this compound dilutions.
-
Include a positive control (bacteria + medium, no drug) and a negative control (medium only). Crucially, also include a vehicle control (bacteria + medium + highest concentration of DMSO used).
-
Incubate the plate at 37°C for 16-24 hours.
-
-
Determine MIC:
Mandatory Visualizations
Signaling Pathway
Caption: LnrJK two-component signaling pathway in B. subtilis activated by this compound.
Experimental Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Dissecting antibiotic effects on the cell envelope using bacterial cytological profiling: a phenotypic analysis starter kit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bioaustralis.com [bioaustralis.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. air.uniud.it [air.uniud.it]
- 10. Out of control: The need for standardised solvent approaches and data reporting in antibiofilm assays incorporating dimethyl-sulfoxide (DMSO) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. glpbio.com [glpbio.com]
- 12. researchgate.net [researchgate.net]
Optimizing Streptomyces culture conditions for increased Linearmycin B production
Welcome to the technical support center for the optimization of Linearmycin B production from Streptomyces species, primarily focusing on Streptomyces sp. Mg1. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in enhancing their experimental outcomes.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common challenges encountered during the cultivation of Streptomyces and the production of this compound.
Culture Growth and Morphology Issues
Q1: My Streptomyces culture is growing poorly or not at all. What are the common causes and solutions?
A1: Poor growth can stem from several factors:
-
Inappropriate Medium: Streptomyces species have specific nutritional requirements. Ensure you are using a suitable medium, such as MYM (Maltose-Yeast Extract-Malt Extract) agar/broth for Streptomyces sp. Mg1.
-
Incorrect pH: The initial pH of the culture medium is crucial. For many Streptomyces species, a neutral to slightly alkaline pH (7.0-8.0) is optimal for growth and antibiotic production.[1][2]
-
Suboptimal Temperature: Most Streptomyces species are mesophilic, with optimal growth temperatures between 28-37°C.[1][2] Verify that your incubator is calibrated correctly.
-
Spore Viability: If initiating a culture from a spore stock, ensure the spores are viable. Spore stocks should be stored at -80°C in glycerol for long-term viability.
Q2: My Streptomyces culture forms dense pellets in liquid culture, leading to inconsistent growth and production. How can I manage this?
A2: Pellet formation is common in submerged cultures of filamentous bacteria like Streptomyces. To promote more dispersed mycelial growth:
-
Optimize Agitation: Increase the shaking speed (rpm) of your incubator to introduce more shear force.
-
Use Baffled Flasks: These enhance aeration and agitation, breaking up large cell aggregates.
-
Inoculum Preparation: Prepare a pre-culture and use a homogenized mycelial suspension as the inoculum for your production culture.
Low or No this compound Production
Q3: I have good cell growth, but the yield of this compound is very low or undetectable. What should I investigate?
A3: Low production despite good growth often points to issues with the induction of secondary metabolism:
-
Suboptimal Media Components: The type and concentration of carbon and nitrogen sources are critical. For many polyketides, a switch from rapid growth (supported by primary carbon sources) to a stationary phase is necessary to trigger antibiotic production.
-
Incorrect Incubation Time: this compound is a secondary metabolite, and its production typically begins in the late exponential or early stationary phase of growth. Ensure you are harvesting at the appropriate time point, which may require a time-course experiment to determine the optimal production window.
-
Aeration: Adequate oxygen supply is crucial for the biosynthesis of many antibiotics. Ensure proper agitation and use flasks with a high surface area-to-volume ratio.
-
Genetic Instability: Some Streptomyces strains can exhibit genetic instability, leading to a loss of antibiotic production capabilities over successive subculturing. It is advisable to work from a fresh culture initiated from a frozen spore stock.
Q4: Are there any specific media components known to enhance polyketide production in Streptomyces?
-
Carbon Source: Slowly metabolized carbon sources, such as starch or glycerol, are often preferable to rapidly consumed sugars like glucose for inducing secondary metabolism.
-
Nitrogen Source: Complex nitrogen sources like yeast extract, peptone, or soybean meal can provide essential amino acids and other precursors for antibiotic biosynthesis.
-
Phosphate Concentration: High phosphate concentrations can sometimes repress the production of secondary metabolites.
Extraction and Analysis Problems
Q5: I am having trouble with the extraction of this compound. What are the key considerations?
A5: Linearmycins are known to be poorly soluble in aqueous solutions, which can present challenges during extraction.[3]
-
Solvent Choice: Ethyl acetate is a commonly used and effective solvent for extracting polyketides like linearmycins from culture supernatants.
-
pH Adjustment: The pH of the culture supernatant can influence the efficiency of solvent extraction. Experimenting with slight adjustments to the pH prior to extraction may improve recovery.
-
Emulsion Formation: Vigorous mixing of the culture supernatant and ethyl acetate can lead to the formation of stable emulsions. If this occurs, centrifugation can help to break the emulsion and separate the aqueous and organic phases.
Q6: My HPLC analysis shows poor separation of Linearmycin A and B, or the peaks are broad. How can I improve my chromatography?
A6: Optimizing your HPLC method is key to resolving closely related compounds like Linearmycin A and B.
-
Gradient Optimization: A shallow gradient of acetonitrile in water (with an acid modifier like 0.1% formic acid) is likely necessary to achieve good separation on a C18 column.
-
Column Choice: Not all C18 columns are the same. A high-resolution column with a smaller particle size (e.g., < 3 µm) can significantly improve peak shape and resolution.
-
Flow Rate: Reducing the flow rate can sometimes improve the separation of closely eluting peaks.
-
Sample Preparation: Ensure your extracted sample is free of particulate matter by filtering it through a 0.22 µm syringe filter before injection.
Q7: I am concerned about the stability of this compound during extraction and storage. What precautions should I take?
A7: Polyketides can be susceptible to degradation, especially at non-optimal pH and temperature.
-
Temperature: Perform extractions at room temperature or on ice to minimize thermal degradation. Store extracts and purified compounds at -20°C or -80°C for long-term stability.
-
pH: The stability of many antibiotics is pH-dependent. It is advisable to keep the pH of solutions containing linearmycins near neutral unless experimental data suggests otherwise.[4][5]
-
Light Exposure: Some polyenes are light-sensitive. Protect your samples from direct light during extraction and storage.
Data Presentation: Optimizing Culture Conditions
While specific quantitative data for this compound yield optimization is not extensively published, the following tables provide representative data on how different culture parameters generally affect antibiotic production in Streptomyces. Researchers should perform similar optimization experiments for their specific Streptomyces strain and target compound.
Table 1: Effect of Carbon Source on Antibiotic Production
| Carbon Source (1% w/v) | Relative Antibiotic Yield (%) |
| Glucose | 65 |
| Starch | 100 |
| Glycerol | 85 |
| Maltose | 90 |
| Fructose | 50 |
Table 2: Effect of Nitrogen Source on Antibiotic Production
| Nitrogen Source (0.5% w/v) | Relative Antibiotic Yield (%) |
| Peptone | 100 |
| Yeast Extract | 95 |
| Soybean Meal | 80 |
| Ammonium Sulfate | 40 |
| Sodium Nitrate | 55 |
Table 3: Effect of Initial pH on Antibiotic Production
| Initial pH | Relative Antibiotic Yield (%) |
| 5.0 | 30 |
| 6.0 | 75 |
| 7.0 | 100 |
| 8.0 | 90 |
| 9.0 | 60 |
Table 4: Effect of Temperature on Antibiotic Production
| Temperature (°C) | Relative Antibiotic Yield (%) |
| 25 | 70 |
| 30 | 100 |
| 37 | 80 |
| 42 | 20 |
Experimental Protocols
Protocol 1: Cultivation of Streptomyces sp. Mg1 for Linearmycin Production
This protocol describes the cultivation of Streptomyces sp. Mg1 in MYM medium.
Materials:
-
Maltose
-
Yeast Extract
-
Malt Extract
-
Agar (for solid medium)
-
Distilled water
-
Trace element solution (optional)
-
Sterile baffled flasks
-
Shaking incubator
Procedure:
-
Medium Preparation (MYM Medium):
-
For 1 liter of liquid medium, dissolve the following in 500 mL of tap water and 500 mL of distilled water:
-
Maltose: 4 g
-
Yeast Extract: 4 g
-
Malt Extract: 10 g
-
-
Adjust the pH to 7.2-7.3 with NaOH.[2]
-
For solid medium, add 20 g of agar per liter.
-
Sterilize by autoclaving. A precipitate may form, which is normal.[2]
-
-
Inoculum Preparation:
-
Inoculate a 50 mL liquid MYM pre-culture with spores or a mycelial plug of Streptomyces sp. Mg1.
-
Incubate at 30°C with shaking at 200-250 rpm for 48-72 hours until a dense mycelial culture is obtained.
-
-
Production Culture:
-
Inoculate a larger volume of MYM medium (e.g., 200 mL in a 1 L baffled flask) with the pre-culture (a 5-10% v/v inoculum is typical).
-
Incubate at 30°C with vigorous shaking (200-250 rpm) for 7-10 days. Production of linearmycins is typically observed in the stationary phase.
-
Protocol 2: Extraction of this compound
This protocol outlines a general procedure for the solvent extraction of linearmycins from the culture broth.
Materials:
-
Ethyl acetate
-
Centrifuge and appropriate centrifuge tubes
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Harvesting: After the incubation period, transfer the culture broth to centrifuge tubes.
-
Cell Removal: Centrifuge the culture at 8,000-10,000 x g for 15 minutes to pellet the mycelia.
-
Supernatant Collection: Carefully decant and collect the supernatant, which contains the secreted linearmycins.
-
Solvent Extraction:
-
Transfer the supernatant to a separatory funnel.
-
Add an equal volume of ethyl acetate.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The upper organic layer contains the linearmycins.
-
Drain and discard the lower aqueous layer.
-
Repeat the extraction of the aqueous layer with fresh ethyl acetate to maximize recovery.
-
-
Concentration:
-
Pool the organic extracts.
-
Concentrate the ethyl acetate extract to dryness using a rotary evaporator at a temperature below 40°C.
-
The resulting crude extract can be redissolved in a small volume of a suitable solvent (e.g., methanol or DMSO) for analysis.
-
Protocol 3: HPLC Analysis of this compound
This protocol provides a starting point for developing an HPLC method for the separation and quantification of linearmycins.
Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 2.7 µm particle size)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
Methanol or DMSO for sample dissolution
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Sample Preparation:
-
Redissolve the dried extract from Protocol 2 in a known volume of methanol or DMSO.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
HPLC Conditions (Example Gradient):
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 333 nm (for Linearmycin A, likely similar for B)
-
Injection Volume: 10-20 µL
-
Gradient Program:
-
0-5 min: 50% B
-
5-25 min: Linear gradient from 50% to 95% B
-
25-30 min: Hold at 95% B
-
30-32 min: Linear gradient from 95% to 50% B
-
32-37 min: Hold at 50% B (re-equilibration)
-
-
-
Analysis:
-
Inject a standard of purified this compound to determine its retention time and create a calibration curve for quantification.
-
Inject the prepared sample and integrate the peak area corresponding to this compound.
-
Visualizations
Signaling Pathways and Workflows
The biosynthesis of polyketide antibiotics like this compound in Streptomyces is a complex process regulated at multiple levels. Below are diagrams illustrating a generalized regulatory cascade and the experimental workflow for optimizing production.
Caption: Generalized regulatory cascade for this compound biosynthesis.
Caption: Workflow for optimizing this compound production.
References
- 1. Multifactorial genetic control and magnesium levels govern the production of a Streptomyces antibiotic with unusual cell density dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulatory genes and their roles for improvement of antibiotic biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Link between Linearmycin Biosynthesis and Extracellular Vesicle Genesis Connects Specialized Metabolism and Bacterial Membrane Physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Linearmycin B purification protocols for higher yield
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Linearmycin B purification protocols for higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the purification of this compound?
This compound is a polyketide with poor solubility in aqueous solutions, which presents a significant hurdle during extraction and purification. Its complex structure, featuring multiple conjugated double bonds, also makes it susceptible to degradation from light and extreme pH conditions. A key strategy to overcome solubility issues involves capturing the molecule from the fermentation broth using a non-polar resin or taking advantage of its natural incorporation into extracellular vesicles.[1][2][3]
Q2: What is the general workflow for purifying this compound?
A common purification strategy involves a multi-step process that begins with in-situ adsorption from the Streptomyces sp. culture, followed by elution, initial cleanup, and a final high-resolution chromatographic step. The typical workflow is:
-
Adsorption: Co-culturing the producing strain (Streptomyces sp. Mg1) with a non-polar adsorbent resin (e.g., Amberlite HP-20) to capture the secreted this compound.[4]
-
Elution: Eluting the adsorbed metabolites from the resin using an organic solvent like methanol.[4]
-
Solid-Phase Extraction (SPE): A preliminary cleanup step to remove highly polar and non-polar impurities.
-
High-Performance Liquid Chromatography (HPLC): The final purification step, typically using a reversed-phase column to achieve high purity.[4]
Q3: How can this compound be detected and quantified during the purification process?
This compound has a characteristic UV-Vis absorbance spectrum due to its polyene structure, with distinct peaks at 319, 333, and 351 nm.[4] Monitoring the absorbance at 333 nm is a reliable method for tracking this compound across different purification fractions during HPLC.[1][4] For quantification, a standard curve can be generated using a purified reference standard.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
Problem 1: Low Overall Yield
| Potential Cause | Recommended Solution |
| Inefficient Adsorption from Culture | Ensure sufficient quantity of adsorbent resin is used relative to the culture volume. Increase the incubation time of the resin with the culture to allow for complete binding. |
| Incomplete Elution from Adsorbent Resin | Perform sequential elutions with increasing concentrations of organic solvent (e.g., methanol) and pool the active fractions. Ensure the resin is not allowed to dry out during the elution process. |
| Poor Recovery from Solid-Phase Extraction (SPE) | Verify that the SPE cartridge has been properly conditioned and equilibrated. The sample should be loaded in a solvent that promotes binding. Optimize the wash and elution solvent strengths to prevent premature elution of this compound while effectively removing impurities.[5] |
| Degradation of this compound | Protect the sample from light at all stages by using amber vials or covering glassware with aluminum foil. Avoid exposure to strong acids or bases. Work at reduced temperatures (4°C) where possible. |
| Loss During Solvent Evaporation | Use a gentle stream of nitrogen for solvent evaporation instead of high heat, which can cause degradation. |
Problem 2: Co-elution of Contaminants in HPLC
| Potential Cause | Recommended Solution |
| Impurities with Similar Polarity | Modify the HPLC mobile phase gradient to improve separation. A shallower gradient around the elution time of this compound can increase resolution. Alternatively, try an orthogonal purification method, such as using a different stationary phase (e.g., Phenyl-Hexyl instead of C18) or a different chromatographic technique. |
| Column Overload | Reduce the mass of the sample injected onto the HPLC column. Overloading can lead to peak broadening and poor separation.[6] |
| Presence of Isomeric Forms | Linearmycin is known to exist as a family of variants.[2] If these are co-eluting, a high-resolution analytical column or a different selectivity column may be required to separate them. |
Problem 3: Poor Peak Shape in HPLC (Tailing or Broadening)
| Potential Cause | Recommended Solution |
| Secondary Interactions with Stationary Phase | Add a small amount of an ion-pairing agent, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to both mobile phases to reduce peak tailing. |
| Poor Solubility in Mobile Phase | Ensure the sample is fully dissolved in a solvent compatible with the initial mobile phase conditions. If the sample precipitates upon injection, it will lead to peak broadening. |
| Column Degradation | The performance of an HPLC column can degrade over time. If peak shape does not improve with other troubleshooting steps, replace the column. |
Quantitative Data Summary
The following table provides an example comparison of different hypothetical SPE cartridges for the initial cleanup of this compound, illustrating how to evaluate recovery and purity.
| SPE Sorbent Type | Sample Load (mg crude extract) | Elution Solvent | Recovery (%) | Purity (%) |
| C18 | 50 | 90% Methanol | 85 | 60 |
| Phenyl | 50 | 90% Methanol | 82 | 65 |
| Cyano | 50 | 85% Acetonitrile | 75 | 55 |
Note: This data is representative and intended for illustrative purposes. Actual results will vary based on experimental conditions.
Experimental Protocols
Protocol 1: Extraction from Streptomyces sp. Mg1 Culture
-
Introduce Amberlite HP-20 resin (50 g/L) into the liquid culture of Streptomyces sp. Mg1 after 24 hours of growth.
-
Continue the fermentation for an additional 72 hours.
-
Separate the resin from the culture broth by filtration.
-
Wash the resin with deionized water to remove media components.
-
Elute the adsorbed metabolites from the resin by washing with 3 bed volumes of methanol.
-
Collect the methanol eluate and evaporate the solvent under reduced pressure.
Protocol 2: Solid-Phase Extraction (SPE) Cleanup
-
Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to dry.[5]
-
Loading: Re-dissolve the crude extract from Protocol 1 in a minimal amount of methanol and dilute with water to a final methanol concentration of <10%. Load this solution onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 10 mL of 20% aqueous methanol to remove polar impurities.
-
Elution: Elute this compound with 5 mL of 90% aqueous methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
Protocol 3: Reversed-Phase HPLC Purification
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-5 min: 50% B
-
5-35 min: 50% to 95% B (linear gradient)
-
35-40 min: 95% B
-
40-45 min: 95% to 50% B
-
45-50 min: 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode Array Detector (DAD) monitoring at 333 nm.
-
Injection: Re-dissolve the SPE-purified sample in methanol and inject onto the column.
-
Fraction Collection: Collect fractions corresponding to the this compound peak.
-
Pool the pure fractions and evaporate the solvent.
Visualizations
Caption: Overall workflow for the purification of this compound.
References
- 1. stubbendiecklab.com [stubbendiecklab.com]
- 2. A Link between Linearmycin Biosynthesis and Extracellular Vesicle Genesis Connects Specialized Metabolism and Bacterial Membrane Physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Escape from Lethal Bacterial Competition through Coupled Activation of Antibiotic Resistance and a Mobilized Subpopulation | PLOS Genetics [journals.plos.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Plasmid DNA Purification Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
Strategies to improve the stability of Linearmycin B for experimental use
Welcome to the technical support center for Linearmycin B. This resource provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the effective experimental use of this potent polyene antibiotic. Given the inherent instability and insolubility of this compound, proper handling and formulation are critical for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a linear polyene antibiotic produced by Streptomyces sp.[1] Its primary mechanism of action is the disruption of the cytoplasmic membrane in susceptible bacteria, such as Bacillus subtilis. This interaction leads to rapid membrane depolarization, loss of viability, and eventual cell lysis.[2][3][4] Unlike some other polyene antibiotics that target ergosterol in fungal membranes, linearmycins have been shown to directly disrupt bacterial lipid bilayers.[3]
Q2: Why is this compound difficult to work with in aqueous solutions?
A2: this compound is known for its poor solubility and instability in aqueous solutions.[2] This is a common characteristic of polyene antibiotics.[5] The long, hydrophobic polyene chain contributes to its low water solubility and tendency to aggregate. Furthermore, the conjugated double bond system makes the molecule susceptible to degradation by light, heat, and certain pH conditions.[5][6]
Q3: What are the optimal storage conditions for this compound?
A3: Based on recommendations for the closely related Linearmycin A and general practices for polyene antibiotics, this compound should be stored as a solid at -20°C for long-term stability (months to years).[7] For short-term storage (days to weeks), 0-4°C in the dark is acceptable. Stock solutions should be prepared in a suitable organic solvent like DMSO or methanol and stored at -20°C.[7] It is crucial to protect both solid this compound and its solutions from light.[6]
Q4: How can I improve the solubility and stability of this compound for my experiments?
A4: The most effective method described in the literature is to use this compound incorporated into extracellular vesicles (EVs) from the producing organism, Streptomyces sp. strain Mg1.[2][8] These EVs naturally package, solubilize, and stabilize the antibiotic, providing a biologically relevant delivery system.[2][9] For in vitro experiments without EVs, dissolving this compound in DMSO to create a concentrated stock solution, followed by dilution into the experimental medium, is a common practice. However, care must be taken to avoid precipitation.
Q5: What factors can lead to the degradation of this compound during experiments?
A5: The primary factors that can cause degradation of this compound and other polyene antibiotics are:
-
Light Exposure: The polyene structure is highly susceptible to photodegradation.[6][10] Experiments should be conducted in low-light conditions, and solutions should be stored in amber vials or containers wrapped in aluminum foil.
-
pH: Polyene antibiotics are generally more stable at a neutral pH (around 7) and are sensitive to acidic conditions.[11][12]
-
Oxidation: The conjugated double bonds can be oxidized, leading to a loss of activity.[13] It is advisable to use degassed solvents and minimize exposure to air.
-
Temperature: Elevated temperatures can accelerate degradation.[5][12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no bioactivity observed | Degradation of this compound | - Prepare fresh stock solutions in DMSO. - Protect all solutions from light at all times. - Ensure the pH of the experimental medium is near neutral.[11] - Avoid repeated freeze-thaw cycles of stock solutions. |
| Precipitation of this compound in aqueous media | Poor solubility | - Increase the initial concentration of DMSO in the stock solution. - When diluting, add the DMSO stock to the aqueous medium while vortexing to ensure rapid mixing. - Consider using this compound-laden extracellular vesicles for improved solubility and stability.[2] |
| Inconsistent results between experiments | Variable aggregation state of this compound | - The aggregation state of polyenes can affect their activity.[14] Standardize the protocol for preparing working solutions, including the rate of addition and mixing, to ensure a consistent aggregation state. - The use of extracellular vesicles can provide a more uniform and biologically relevant preparation.[2] |
| Target organism (B. subtilis) shows unexpected resistance | Activation of the LnrJK two-component system | - B. subtilis can develop resistance by upregulating the LnrLMN ABC transporter, which is controlled by the LnrJ/LnrK signaling system.[15][16] - Confirm the genotype of your B. subtilis strain. If possible, use a strain with a deleted or inactive lnrLMN operon for sensitivity testing. |
Experimental Protocols
Protocol 1: Preparation and Solubilization of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex thoroughly until the this compound is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay for this compound
This protocol is adapted from standard broth microdilution methods.[17][18]
-
Materials:
-
This compound stock solution (in DMSO)
-
Susceptible bacterial strain (e.g., Bacillus subtilis)
-
Appropriate growth medium (e.g., Cation-adjusted Mueller-Hinton Broth, CAMHB)
-
Sterile 96-well microtiter plates
-
Plate reader for measuring optical density (OD600)
-
-
Procedure:
-
Prepare a fresh culture of the test bacterium grown to the mid-logarithmic phase. Adjust the bacterial suspension to a concentration of approximately 1 x 10^6 CFU/mL in the test medium.
-
In the first column of a 96-well plate, add the appropriate volume of this compound stock solution to the growth medium to achieve twice the highest desired final concentration.
-
Add 100 µL of sterile growth medium to the remaining wells (columns 2-12).
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, and then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10. Column 11 will serve as a growth control (no antibiotic), and column 12 as a sterility control (no bacteria).
-
Inoculate wells in columns 1-11 with 100 µL of the prepared bacterial suspension, resulting in a final volume of 200 µL and a final bacterial concentration of 5 x 10^5 CFU/mL.
-
Incubate the plate at the optimal temperature for the test organism (e.g., 37°C for B. subtilis) for 18-24 hours.
-
Determine the MIC by measuring the OD600 of each well. The MIC is the lowest concentration of this compound that inhibits visible growth (a significant reduction in OD600 compared to the growth control).
-
Visualizations
Signaling Pathways and Workflows
References
- 1. uniprot.org [uniprot.org]
- 2. stubbendiecklab.com [stubbendiecklab.com]
- 3. Linearmycins are lytic membrane-targeting antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Making sure you're not a bot! [mostwiedzy.pl]
- 6. [Photostability of antifungal agents. 2. Photostability of polyene antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. A Link between Linearmycin Biosynthesis and Extracellular Vesicle Genesis Connects Specialized Metabolism and Bacterial Membrane Physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Streptomyces extracellular vesicles are a broad and permissive antimicrobial packaging and delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photolytic degradation of polyene antibiotics. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Stability at different pH of polyene antibiotics derived from partricin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Linearmycins Activate a Two-Component Signaling System Involved in Bacterial Competition and Biofilm Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Addressing challenges in quantifying Linearmycin B concentration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Linearmycin B. Our goal is to address common challenges encountered during the quantification of this novel polyketide antibiotic.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying this compound?
A1: The primary challenges in quantifying this compound stem from its physicochemical properties and the complexity of biological matrices. Key difficulties include:
-
Poor Aqueous Solubility: this compound, like other polyenes, is largely insoluble in aqueous solutions, which can lead to difficulties in sample preparation and analysis[1].
-
Instability: Polyene antibiotics can be sensitive to light, pH, and temperature, potentially leading to degradation during sample processing and storage. While specific stability data for this compound is limited, related compounds like Amphotericin B show varying stability in different solutions[2].
-
Matrix Effects: When analyzing samples from complex biological matrices such as bacterial cultures or plasma, co-eluting endogenous compounds can interfere with the ionization of this compound in mass spectrometry-based methods, leading to ion suppression or enhancement and inaccurate quantification[3][4][5].
-
Lack of a Commercially Available Standard: The availability of a certified this compound standard can be a limiting factor for developing and validating quantitative assays.
-
Low UV Absorbance: While Linearmycin A, a related compound, can be detected by HPLC at 333 nm, the UV absorbance of this compound might be low or non-specific, making UV-based quantification challenging, especially at low concentrations[1].
Q2: Which analytical techniques are most suitable for this compound quantification?
A2: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the most common and effective technique for quantifying polyketides like this compound.
-
HPLC with UV-Vis Detection: This is a widely used method for compounds with a chromophore. For Linearmycin A, detection is often performed at 333 nm[1]. A similar wavelength might be applicable for this compound, but this needs to be determined empirically by obtaining a UV-Vis spectrum of the purified compound.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the preferred method for high sensitivity and selectivity, especially in complex matrices. It can overcome the limitations of UV detection and provide structural confirmation. However, it is more susceptible to matrix effects[3][4][5].
Q3: How should I prepare a standard solution of this compound?
A3: Due to its poor aqueous solubility, this compound should be dissolved in an organic solvent.
-
Solvent Selection: Start by dissolving the this compound standard in a small amount of a polar organic solvent such as dimethyl sulfoxide (DMSO) or methanol.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 1-10 mg/mL).
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the initial mobile phase of your HPLC or LC-MS/MS method to ensure compatibility and good peak shape.
-
Storage: Store the stock solution at -20°C or -80°C in the dark to minimize degradation. The stability of Linearmycin A is reported to be at least 4 years at -20°C[6]. While specific data for this compound is unavailable, similar storage conditions are recommended.
Troubleshooting Guides
HPLC-UV/Vis Analysis
This section provides troubleshooting for common issues encountered during the HPLC-UV/Vis analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| No Peak or Very Small Peak | - Low concentration of this compound.- Inappropriate detection wavelength.- Degradation of this compound. | - Concentrate the sample.- Perform a UV-Vis scan of a concentrated this compound solution to determine the optimal wavelength (λmax).- Ensure proper sample handling and storage to prevent degradation. Protect from light and extreme temperatures. |
| Peak Tailing | - Secondary interactions with the stationary phase (e.g., silanol interactions).- Sample overload.- Sample solvent stronger than the mobile phase. | - Use a mobile phase with a lower pH or add a competing base (e.g., triethylamine) to the mobile phase[7][8].- Reduce the injection volume or dilute the sample[9].- Dissolve the sample in the initial mobile phase[7]. |
| Peak Splitting or Broadening | - Column contamination or void.- Incompatible sample solvent.- Co-elution with an interfering compound. | - Flush the column with a strong solvent or replace the column[10].- Ensure the sample solvent is weaker than or the same as the mobile phase[10].- Optimize the gradient or mobile phase composition to improve resolution. |
| Baseline Drift or Noise | - Contaminated mobile phase or detector flow cell.- Air bubbles in the system.- Incomplete column equilibration. | - Use fresh, high-purity solvents and filter the mobile phase[10].- Degas the mobile phase and purge the pump[10].- Allow sufficient time for the column to equilibrate with the initial mobile phase[10]. |
LC-MS/MS Analysis
This section addresses common challenges in the LC-MS/MS quantification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Ion Suppression or Enhancement (Matrix Effect) | - Co-eluting matrix components competing for ionization. | - Improve Sample Preparation: Use solid-phase extraction (SPE) to remove interfering compounds[3].- Optimize Chromatography: Modify the LC gradient to separate this compound from the interfering compounds.- Dilute the Sample: This can reduce the concentration of matrix components but may compromise sensitivity[3].- Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. If a SIL-IS for this compound is unavailable, a structurally similar compound can be used as an analog internal standard. |
| Low Sensitivity | - Poor ionization efficiency.- Suboptimal MS parameters.- Ion suppression. | - Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature).- Perform infusion of a this compound standard to optimize MS parameters (e.g., collision energy, declustering potential).- Address ion suppression as described above. |
| Poor Reproducibility | - Inconsistent sample preparation.- Variability in matrix effects between samples.- Unstable spray in the ESI source. | - Standardize the sample preparation protocol.- Use an internal standard to normalize the response.- Ensure the LC flow is stable and the ESI needle is clean. |
| Carryover | - Adsorption of this compound to the injector or column. | - Use a stronger needle wash solution.- Inject a blank solvent after each sample to check for carryover.- Optimize the mobile phase to ensure complete elution of this compound. |
Experimental Protocols
Sample Preparation from Streptomyces Culture
This protocol describes a general procedure for extracting this compound from a Streptomyces culture broth.
-
Culture Growth: Grow the Streptomyces strain known to produce this compound in a suitable liquid medium (e.g., Tryptone Soya Broth) for 7-10 days at 30°C with shaking[11][12].
-
Separation of Mycelium and Supernatant: Centrifuge the culture broth at 5000 rpm for 10 minutes to separate the mycelial biomass from the supernatant[11].
-
Extraction:
-
Supernatant: Extract the supernatant three times with an equal volume of a water-immiscible organic solvent such as ethyl acetate[11].
-
Mycelium: The mycelium can also be extracted with a polar organic solvent like acetone or methanol.
-
-
Evaporation: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Reconstitution: Dissolve the dried crude extract in a suitable solvent (e.g., methanol or DMSO) for further purification or direct analysis.
General HPLC Method Parameters (to be optimized for this compound)
The following are typical starting conditions for the analysis of polyketides, which should be optimized for this compound.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% formic acid or acetic acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid or acetic acid |
| Gradient | Start with a low percentage of B, and gradually increase to elute the hydrophobic this compound. A typical gradient could be 5% to 95% B over 20-30 minutes. |
| Flow Rate | 0.5 - 1.0 mL/min |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 25 - 40 °C |
| Detection (UV) | Monitor at the λmax of this compound (to be determined). For Linearmycin A, 333 nm is used[1]. |
| Detection (MS) | Use electrospray ionization (ESI) in positive or negative ion mode. Optimize parent and fragment ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). |
Visualizations
Experimental Workflow for this compound Quantification
Caption: Workflow for the extraction and quantification of this compound.
Signaling Pathway Activated by this compound in Bacillus subtilis
This compound targets the cell membrane of Bacillus subtilis, leading to cell lysis[11]. This action likely triggers a response from a two-component signaling system (TCS), YfiJK, which is known to be activated by linearmycins and other polyene metabolites. Activation of this system leads to the expression of an ABC transporter, YfiLMN, conferring resistance[13].
Caption: this compound-induced signaling pathway in B. subtilis.
References
- 1. japsonline.com [japsonline.com]
- 2. Stability studies with amphotericin B and amphotericin B methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. longdom.org [longdom.org]
- 5. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 6. caymanchem.com [caymanchem.com]
- 7. i01.yizimg.com [i01.yizimg.com]
- 8. support.waters.com [support.waters.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. uhplcs.com [uhplcs.com]
- 11. banglajol.info [banglajol.info]
- 12. Extraction and Identification of Antibacterial Secondary Metabolites from Marine Streptomyces sp. VITBRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Linearmycins Activate a Two-Component Signaling System Involved in Bacterial Competition and Biofilm Morphology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhanced Delivery of Linearmycin B to Target Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Linearmycin B. The focus is to address challenges related to its delivery to target cells in culture, stemming from its hydrophobic nature.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low efficacy of this compound in my cell culture experiments?
A1: The most common reason for reduced this compound efficacy in vitro is its poor aqueous solubility.[1][2] Purified linearmycins are predominantly insoluble in aqueous solutions, which can lead to precipitation in culture media and insufficient concentration at the cellular level.[1] In its natural environment, Streptomyces sp. strain Mg1 packages linearmycins into extracellular vesicles to facilitate their delivery through aqueous environments.[1][2]
Q2: What is the mechanism of action of this compound?
A2: this compound is a membrane-targeting antibiotic.[1] It directly interacts with the cytoplasmic membrane of susceptible Gram-positive bacteria, such as Bacillus subtilis, causing rapid membrane depolarization and subsequent cell lysis.[1][3][4] This lytic activity can occur independently of cellular metabolism and growth.[1][3]
Q3: What are some recommended methods to improve the solubility and delivery of this compound in cell culture?
A3: Several strategies can be employed to enhance the delivery of the hydrophobic this compound to target cells:
-
Co-solvents: While not ideal for all cell types due to potential toxicity, the use of a minimal amount of a biocompatible organic solvent like DMSO or methanol to prepare a concentrated stock solution can be a starting point.[5][6] It is crucial to determine the maximum tolerable solvent concentration for your specific cell line.
-
Carrier Molecules (Cyclodextrins): Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate lipophilic molecules like this compound, enhancing their solubility and bioavailability in aqueous solutions.[7][8][9][10]
-
Nanoparticle-Based Formulations: Encapsulating this compound into nanoparticles can significantly improve its delivery.[11][12][13] Common nanoparticle systems include:
-
Reprecipitation Method: This technique involves dissolving the hydrophobic drug in a water-miscible organic solvent and then rapidly injecting it into an aqueous solution to form pure drug nanocrystals that can be taken up by cells.[16]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation of this compound in culture medium. | Poor aqueous solubility of the compound. | 1. Prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO) and add it to the medium with vigorous vortexing to achieve the final desired concentration. Ensure the final solvent concentration is non-toxic to the cells.[5][17] 2. Utilize a delivery vehicle such as cyclodextrins or nanoparticles to improve solubility.[18][19] |
| Inconsistent results between experiments. | Instability of this compound in solution. Aggregation of the compound. | 1. Prepare fresh working solutions of this compound for each experiment from a frozen stock. 2. Use a delivery system like cyclodextrins or nanoparticles to stabilize the compound in the culture medium.[8][10] |
| High background toxicity or off-target effects. | Toxicity of the solvent used for solubilization. | 1. Perform a dose-response curve for the solvent alone to determine the maximum non-toxic concentration for your cell line.[20][21] 2. Switch to a less toxic delivery method, such as cyclodextrin-based carriers or biocompatible nanoparticles.[22][23] |
| Low intracellular concentration of this compound. | Inefficient uptake of the free compound by the target cells. | 1. Employ a delivery system that can be actively taken up by cells, such as functionalized nanoparticles.[7][13] 2. Consider using extracellular vesicles isolated from a producing strain as a "natural" delivery vehicle, if feasible.[1][3] |
Experimental Protocols
Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex
This protocol provides a general method for enhancing the solubility of this compound using hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Vortex mixer
-
0.22 µm sterile filter
Methodology:
-
Prepare a saturated solution of HP-β-CD: Dissolve an excess amount of HP-β-CD in sterile PBS or your desired cell culture medium at room temperature by vigorous vortexing.
-
Add this compound: To the saturated HP-β-CD solution, add a pre-weighed amount of this compound.
-
Complexation: Vortex the mixture vigorously for 1-2 hours at room temperature to facilitate the formation of the inclusion complex.
-
Sterilization and Removal of Excess Cyclodextrin: Filter the solution through a 0.22 µm sterile filter. This will also remove any undissolved this compound and excess, uncomplexed cyclodextrin if a saturated solution was used.
-
Quantification (Optional but Recommended): Determine the concentration of this compound in the filtered solution using a suitable analytical method such as HPLC or UV-Vis spectrophotometry.
-
Application to Cells: Use the prepared this compound-cyclodextrin complex solution to treat your target cells. Remember to include a vehicle control (HP-β-CD solution without this compound) in your experiments.
Protocol 2: Preparation of this compound Loaded Polymeric Nanoparticles (Emulsion-Solvent Evaporation Method)
This protocol describes a general procedure for encapsulating this compound into a biodegradable polymer like Poly(lactic-co-glycolic acid) (PLGA).
Materials:
-
This compound
-
PLGA (Poly(lactic-co-glycolic acid))
-
Dichloromethane (DCM) or another suitable organic solvent
-
Polyvinyl alcohol (PVA)
-
Sterile deionized water
-
Probe sonicator or homogenizer
-
Magnetic stirrer
-
Centrifuge
Methodology:
-
Organic Phase Preparation: Dissolve a known amount of this compound and PLGA in DCM.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1-5% w/v) in sterile deionized water.
-
Emulsification: Add the organic phase to the aqueous phase while sonicating or homogenizing on an ice bath. This will form an oil-in-water (O/W) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Washing: Wash the nanoparticle pellet with sterile deionized water two to three times to remove residual PVA and unencapsulated this compound. Resuspend the pellet in water and centrifuge between each wash.
-
Resuspension: Resuspend the final nanoparticle pellet in sterile PBS or cell culture medium for application to cells.
-
Characterization (Recommended): Characterize the nanoparticles for size, surface charge, and drug loading efficiency.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound activates the YfiJK two-component system, leading to resistance and biofilm formation.[24][25][26]
Caption: Experimental workflow for the delivery of this compound to target cells using nanoparticles.
References
- 1. stubbendiecklab.com [stubbendiecklab.com]
- 2. A Link between Linearmycin Biosynthesis and Extracellular Vesicle Genesis Connects Specialized Metabolism and Bacterial Membrane Physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Linearmycins are lytic membrane-targeting antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. bioaustralis.com [bioaustralis.com]
- 7. mdpi.com [mdpi.com]
- 8. Cyclodextrins in drug delivery: applications in gene and combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improving delivery of hydrophobic drugs from hydrogels through cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Nanoparticle-Based Local Antimicrobial Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nanotechnology-Based Delivery Systems for Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. mdpi.com [mdpi.com]
- 16. A New Method for Delivering a Hydrophobic Drug for Photodynamic Therapy Using Pure Nanocrystal Form of the Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 17. glpbio.com [glpbio.com]
- 18. An Updated Overview of Cyclodextrin-Based Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Nanoparticle-based antibiotic delivery for the treatment of intracellular bacterial infections - ePrints Soton [eprints.soton.ac.uk]
- 20. Stable Cell Line Generation | Thermo Fisher Scientific - US [thermofisher.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. researchgate.net [researchgate.net]
- 23. Polypeptide Self-Assembled Nanoparticles as Delivery Systems for Polymyxins B and E - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Linearmycins Activate a Two-Component Signaling System Involved in Bacterial Competition and Biofilm Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. journals.asm.org [journals.asm.org]
Technical Support Center: Minimizing Off-Target Effects in Linearmycin B Cytotoxicity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Linearmycin B. Our goal is to help you minimize off-target effects and ensure the accuracy and reproducibility of your cytotoxicity data.
Frequently Asked Questions (FAQs)
1. My cytotoxicity assay with this compound shows a high background signal. What are the potential causes and solutions?
High background signal in a cytotoxicity assay can obscure the true effect of this compound and lead to inaccurate results. Several factors can contribute to this issue:
-
Compound-Related Issues:
-
Autofluorescence: this compound, as a polyene, may possess intrinsic fluorescent properties that interfere with fluorescent-based assays (e.g., Calcein AM, CellTiter-Blue®).
-
Solution: Run a parallel control plate with this compound in cell-free media to measure its intrinsic fluorescence at the assay's excitation/emission wavelengths. Subtract this background from your experimental wells.[1]
-
-
Precipitation: this compound is known for its poor aqueous solubility.[2][3][4] At higher concentrations, it may precipitate out of solution, scattering light and affecting absorbance or fluorescence readings.
-
Solution: Visually inspect your assay plates for any precipitate. Determine the solubility of this compound in your specific cell culture medium and test a concentration range well below its solubility limit. The use of a suitable solvent, like DMSO, is recommended, ensuring the final concentration does not affect cell viability.
-
-
-
Assay-Related Issues:
-
Contamination: Microbial contamination in your cell culture or reagents can lead to increased metabolic activity or cell lysis, resulting in a high background.[5]
-
Solution: Regularly test your cell cultures for mycoplasma contamination. Use sterile techniques and ensure all reagents are fresh and properly stored.[5]
-
-
Insufficient Washing: Inadequate washing steps can leave residual unbound antibodies or substrates, contributing to a high background signal.[5]
-
Solution: Follow the washing protocol for your specific assay kit meticulously. Increase the number and duration of wash steps if necessary.[6]
-
-
2. I am observing cytotoxicity with this compound, but I suspect it might be an off-target effect. How can I investigate this?
Distinguishing between on-target and off-target cytotoxicity is crucial. Since this compound's primary target is the cell membrane, off-target effects in mammalian cells could be due to interactions with membrane components other than the intended target, or downstream consequences of membrane disruption.
-
Secondary Assays:
-
Membrane Integrity Assays: Since this compound is a membrane-disrupting agent, you can confirm its primary effect by using assays that measure membrane integrity, such as Lactate Dehydrogenase (LDH) or Adenylate Kinase (AK) release assays.[7][8] A positive result in these assays would support on-target membrane disruption.
-
Apoptosis Assays: To investigate if cytotoxicity is mediated by programmed cell death, which could be a downstream off-target effect, you can perform assays for key apoptosis markers like Caspase-3/7 activity.[9]
-
Mitochondrial Health Assays: Polyene antibiotics can affect mitochondrial membrane potential.[10] Use an assay like the JC-1 assay to determine if this compound is disrupting mitochondrial function, which could be an off-target effect.[11][12][13][14]
-
-
Control Cell Lines:
-
Utilize cell lines with varying levels of cholesterol in their membranes. Since polyenes like Amphotericin B are known to interact with cholesterol in mammalian cell membranes, observing differential cytotoxicity in these cell lines could provide insights into the mechanism of this compound's off-target effects.[15][16]
-
3. My results with this compound are not reproducible. What are some common sources of variability in cytotoxicity assays?
Reproducibility is key to reliable data. Several factors can introduce variability into your experiments:
-
Cell Culture Conditions:
-
Cell Density: The initial seeding density of your cells can significantly impact the results. High cell density can lead to a stronger signal, while low density can result in a weaker one.[17]
-
Passage Number: Cells at high passage numbers can exhibit altered growth rates and drug sensitivities.
-
Solution: Use cells within a consistent and low passage number range for all your experiments.
-
-
-
Compound Handling:
-
Stock Solution Stability: Repeated freeze-thaw cycles of your this compound stock solution can lead to degradation.
-
Solution: Aliquot your stock solution into single-use vials to minimize freeze-thaw cycles.
-
-
-
Assay Procedure:
-
Pipetting Errors: Inconsistent pipetting can lead to well-to-well variability.[17]
-
Solution: Use calibrated pipettes and ensure proper mixing of reagents.
-
-
Incubation Times: The duration of compound treatment and incubation with assay reagents should be consistent across all experiments.
-
4. Can this compound interfere with the assay chemistry itself, leading to false positives?
Yes, this is a critical consideration. Some compounds can directly interact with assay reagents, leading to false-positive or false-negative results.[18][19][20]
-
Reducing Agents: If this compound or its degradation products have reducing properties, they can directly reduce tetrazolium salts (like in an MTT or XTT assay), leading to a color change that is independent of cell metabolism and gives a false impression of cell viability.[20]
-
Solution: Run a cell-free control with this compound and the assay reagent to check for direct chemical reduction. If interference is observed, consider using an alternative assay that measures a different aspect of cell health, such as an ATP-based assay (e.g., CellTiter-Glo®).
-
-
Luciferase Inhibition: In assays that use luciferase (e.g., CellTiter-Glo®), the compound of interest might inhibit the luciferase enzyme, leading to a false-positive cytotoxic effect.[19]
-
Solution: Test this compound in a cell-free luciferase assay to determine if it has any inhibitory effects on the enzyme.[19]
-
Troubleshooting Guides
Table 1: Troubleshooting Common Issues in this compound Cytotoxicity Assays
| Issue | Potential Cause | Recommended Solution |
| High Background Signal | Compound autofluorescence. | Run cell-free controls to quantify and subtract compound fluorescence.[1] |
| Compound precipitation. | Determine solubility limit and use concentrations below this. Visually inspect plates.[2][3][4] | |
| Microbial contamination. | Regularly test for mycoplasma; use aseptic techniques.[5] | |
| Insufficient washing. | Increase the number and duration of wash steps.[5][6] | |
| Poor Reproducibility | Inconsistent cell seeding density. | Standardize cell seeding protocols and perform cell counts before plating.[17] |
| High cell passage number. | Use cells within a defined, low passage number range. | |
| Compound degradation. | Aliquot stock solutions to avoid multiple freeze-thaw cycles. | |
| Pipetting inconsistency. | Use calibrated pipettes and ensure thorough mixing.[17] | |
| Suspected Off-Target Effects | Cytotoxicity not due to primary mechanism. | Perform secondary assays (LDH, Caspase-3/7, JC-1) to confirm mechanism of cell death.[7][8][9][11][12][13][14] |
| Interaction with membrane cholesterol. | Test on cell lines with varying cholesterol content.[15][16] | |
| False-Positive Results | Compound interferes with assay chemistry. | Run cell-free controls to test for direct effects on assay reagents (e.g., reduction of tetrazolium salts, luciferase inhibition).[18][19][20] |
| Volatile compounds causing cross-contamination. | Ensure proper plate sealing and consider the layout of samples on the microplate.[21] |
Experimental Protocols
Protocol 1: Caspase-3/7 Activity Assay (Fluorometric Plate-Based)
This protocol is adapted for a 96-well plate format and is based on the principle of a fluorogenic substrate cleaved by active caspases 3 and 7.[22][23][24][25][26]
Materials:
-
Black, clear-bottom 96-well plates
-
Caspase-3/7 fluorogenic substrate (e.g., DEVD-based)
-
Assay buffer
-
Lysis buffer (if required by the kit)
-
Positive control (e.g., Staurosporine)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells at a predetermined optimal density in a 96-well plate and incubate overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound and appropriate controls (vehicle control, positive control). Incubate for the desired treatment period.
-
Reagent Preparation: Prepare the caspase-3/7 assay solution by diluting the substrate in the assay buffer according to the manufacturer's instructions.
-
Assay:
-
Equilibrate the plate to room temperature.
-
Add an equal volume of the caspase-3/7 assay solution to each well.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
-
Measurement: Read the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 490/525 nm for a green fluorescent product).[22]
Protocol 2: Mitochondrial Membrane Potential (MMP) Assay using JC-1
This protocol uses the ratiometric dye JC-1 to assess changes in mitochondrial membrane potential.[11][12][13][14]
Materials:
-
Black, clear-bottom 96-well plates
-
JC-1 dye
-
Assay Buffer
-
Positive control for depolarization (e.g., CCCP or FCCP)
-
Fluorescence microplate reader with dual emission detection capabilities
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the caspase assay protocol.
-
JC-1 Staining:
-
Washing:
-
Carefully aspirate the JC-1 solution.
-
Wash the cells with pre-warmed assay buffer.
-
Add fresh assay buffer to each well.
-
-
Measurement: Immediately read the fluorescence intensity on a microplate reader.
-
Measure the fluorescence of J-aggregates (healthy, polarized mitochondria) at Ex/Em ~535/590 nm (red).
-
Measure the fluorescence of JC-1 monomers (depolarized mitochondria) at Ex/Em ~485/530 nm (green).
-
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Visualizations
Diagram 1: General Workflow for Investigating Off-Target Cytotoxicity
Caption: A logical workflow for dissecting the mechanism of this compound-induced cytotoxicity.
Diagram 2: Potential Signaling Pathways Affected by Membrane Disruption
Caption: Potential off-target signaling cascades initiated by this compound-induced membrane disruption.
Diagram 3: Troubleshooting High Background in Fluorescence Assays
Caption: A decision tree for troubleshooting high background fluorescence in cytotoxicity assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Linearmycins are lytic membrane-targeting antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Link between Linearmycin Biosynthesis and Extracellular Vesicle Genesis Connects Specialized Metabolism and Bacterial Membrane Physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 6. biocompare.com [biocompare.com]
- 7. researchgate.net [researchgate.net]
- 8. A Bioluminescent Cytotoxicity Assay for Assessment of Membrane Integrity Using a Proteolytic Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic effect of amphotericin B in a myofibroblast cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Polyene Antibiotics Physical Chemistry and Their Effect on Lipid Membranes; Impacting Biological Processes and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dye as a Sensitive Fluorescent Probe [bio-protocol.org]
- 12. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dye as a Sensitive Fluorescent Probe [en.bio-protocol.org]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. Amphotericin B - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Amphotericin B and Other Polyenes—Discovery, Clinical Use, Mode of Action and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 18. Nuisance compounds in cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Compound Cytotoxicity Profiling Using Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts. | Semantic Scholar [semanticscholar.org]
- 21. False positive results in cytotoxicity testing due to unexpectedly volatile compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. content.abcam.com [content.abcam.com]
- 23. カスパーゼ活性用のマイクロプレートアッセイ | Thermo Fisher Scientific - JP [thermofisher.com]
- 24. moleculardevices.com [moleculardevices.com]
- 25. ulab360.com [ulab360.com]
- 26. bosterbio.com [bosterbio.com]
Technical Support Center: Enhancing the Lytic Activity of Linearmycin B Preparations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Linearmycin B preparations. Our goal is to help you overcome common challenges and enhance the lytic activity of this compound in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Preparation and Handling
-
Q1: My purified this compound is precipitating in my aqueous buffer. How can I improve its solubility and delivery?
A1: this compound is known for its poor solubility in aqueous solutions, which is a primary reason for diminished lytic activity.[1][2] The most effective method to overcome this is to use the natural delivery mechanism: extracellular vesicles (EVs).[1] Streptomyces sp. strain Mg1, the producing organism, incorporates linearmycins into EVs, which stabilizes and solubilizes them for effective delivery to target cells.[1][2] If you are working with purified this compound, consider formulating it into liposomes or other nanoparticle delivery systems that mimic these natural vesicles.
-
Q2: I am preparing this compound-containing extracellular vesicles (EVs) from Streptomyces sp. strain Mg1, but the lytic activity is low. What could be the issue?
A2: Low lytic activity in EV preparations can stem from several factors related to production and isolation.
-
Suboptimal Streptomyces Growth: The production of secondary metabolites like linearmycin is highly dependent on the growth conditions of the producing organism.[3][4] Ensure you are using the recommended media and incubation parameters for Streptomyces sp. strain Mg1.
-
Inefficient EV Isolation: The protocol for isolating EVs is critical. Incomplete separation from the culture medium or loss of vesicles during processing can lead to lower concentrations of this compound.
-
Degradation of this compound: Although more stable within EVs, improper storage of the preparations (e.g., repeated freeze-thaw cycles, prolonged storage at inappropriate temperatures) could lead to degradation.
-
Disruption of Linearmycin Biosynthesis: The production of linearmycin is directly linked to the genesis of these vesicles.[2] Any mutation or condition that inadvertently affects the linearmycin biosynthetic gene cluster will also reduce vesicle and active compound yield.[1]
-
2. Lytic Activity Assays
-
Q3: I am not observing any lysis of my target bacteria. How can I troubleshoot my lytic activity assay?
A3: If you are not observing lysis, consider the following points:
-
Target Organism Specificity: Linearmycin-induced lysis is most pronounced in Bacillus species, particularly Bacillus subtilis.[1][5] While it inhibits the growth of other Gram-positive bacteria, it may not cause lysis in all of them.[1][5] Confirm that your target organism is susceptible to this compound-induced lysis.
-
Concentration of this compound: The concentration of this compound in your preparation might be below the minimum lytic concentration required for your target organism. You may need to concentrate your EV preparation or increase the amount used in the assay.
-
Assay Conditions: Factors such as pH, temperature, and the growth phase of the target bacteria can influence the outcome of the lytic assay. Ensure these are optimized for your specific experiment.
-
Inactive Target Cells: Linearmycin-induced lysis can occur even when cellular metabolism and growth of the target are inhibited, suggesting a direct membrane-disrupting mechanism.[1][5] However, ensure your target cells are viable at the start of the experiment.
-
-
Q4: My results for the lytic activity assay are inconsistent between experiments. What could be causing this variability?
A4: Inconsistent results are often due to a lack of standardization in the experimental protocol.
-
Batch-to-Batch Variation in Preparations: There can be significant variability in the concentration of this compound in different batches of EV preparations. It is crucial to quantify the amount of a marker, such as Linearmycin A, via HPLC for each batch to normalize the concentrations used in your assays.[1]
-
Variability in Target Cell Preparation: The physiological state of the target bacteria can affect their susceptibility. Standardize the growth phase and density of the bacterial culture used in each experiment.
-
Pipetting Errors: Given the often small volumes used in these assays, minor pipetting errors can lead to significant variations in the final concentration of the this compound preparation.
-
3. Enhancing Lytic Activity
-
Q5: How can I enhance the production of this compound from Streptomyces sp.?
A5: Optimizing the culture conditions can significantly improve the yield of secondary metabolites.
-
Media Optimization: The composition of the culture medium, including carbon and nitrogen sources, can be optimized to enhance the production of this compound.[4]
-
Co-cultivation: Co-cultivating Streptomyces sp. with other microorganisms, such as Bacillus subtilis, can sometimes stimulate the production of antibiotics as a competitive response.[6]
-
-
Q6: Are there any synergistic compounds I can use with this compound to increase its lytic activity?
A6: While research on synergistic compounds with this compound is ongoing, the mechanism of action, which involves membrane disruption, suggests that compounds that further destabilize the bacterial cell membrane could potentially have a synergistic effect.[1][7] However, it is important to note that Bacillus subtilis can develop resistance by upregulating an ABC transporter that pumps out the antibiotic.[8]
Quantitative Data Summary
Table 1: Lytic Activity of Linearmycin Preparations Against Various Bacterial Species
| Bacterial Species | Observed Effect | Reference |
| Bacillus subtilis | Lysis | [1],[5] |
| Bacillus cereus | Lysis | [1] |
| Bacillus megaterium | Growth Inhibition (No Lysis) | [1] |
| Staphylococcus aureus | Growth Inhibition | [1] |
| Streptococcus pneumoniae | Growth Inhibition | [1] |
| Escherichia coli (Gram-negative) | No Effect | [1] |
Table 2: Factors Influencing this compound Lytic Activity
| Factor | Effect on Lytic Activity | Notes | Reference | | :--- | :--- | :--- | | Solubility | Poor aqueous solubility limits activity. | Encapsulation in extracellular vesicles or liposomes is crucial. |[1],[2] | | Target Cell Type | Lysis is most effective against Bacillus species. | Growth inhibition is observed in a broader range of Gram-positive bacteria. |[1],[5] | | Resistance | The YfiJK/LnrJK two-component system in B. subtilis confers resistance. | This system upregulates an ABC transporter to efflux the drug. |[8],[9] | | Preparation Method | Lytic activity is dependent on the concentration of linearmycins in the preparation. | Standardization and quantification of preparations are necessary for reproducible results. |[1] |
Experimental Protocols
Protocol 1: Preparation of this compound-Containing Extracellular Vesicles (EVs)
-
Culture Streptomyces sp. strain Mg1 in a suitable liquid medium (e.g., ISP2) for 5-7 days at 30°C with shaking.
-
Remove the mycelium by centrifugation.
-
Pass the supernatant through a 0.22 µm filter to remove any remaining bacteria.
-
Concentrate the filtered supernatant using tangential flow filtration or ultracentrifugation.
-
Isolate the EVs by ultracentrifugation. The pellet containing the EVs can be resuspended in a suitable buffer.
-
Quantify the Linearmycin A content of the preparation using High-Performance Liquid Chromatography (HPLC) by integrating the signal at 333 nm to standardize the concentration for subsequent assays.[1]
Protocol 2: Broth Microdilution Lytic Activity Assay
-
Grow the target bacterium (e.g., Bacillus subtilis) to the mid-logarithmic phase in a suitable broth medium (e.g., LB).
-
Adjust the bacterial culture to a standardized optical density (OD600), for example, 0.1.
-
In a 96-well microplate, add serial dilutions of the standardized this compound EV preparation to the bacterial culture.
-
Include a negative control (mock EV preparation from a linearmycin non-producing mutant) and a positive control for lysis if available.[1]
-
Incubate the plate at the optimal growth temperature for the target bacterium (e.g., 37°C for B. subtilis).
-
Monitor the OD600 over time using a plate reader. A decrease in OD600 indicates cell lysis.
Visualizations
Caption: Experimental workflow for preparing this compound-containing EVs and assessing their lytic activity.
Caption: A logical guide for troubleshooting common issues with this compound lytic activity assays.
Caption: Simplified signaling pathway showing this compound's mechanism of action and the resistance pathway in B. subtilis.
References
- 1. stubbendiecklab.com [stubbendiecklab.com]
- 2. A Link between Linearmycin Biosynthesis and Extracellular Vesicle Genesis Connects Specialized Metabolism and Bacterial Membrane Physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Response of Secondary Metabolism of Hypogean Actinobacterial Genera to Chemical and Biological Stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation and Statistical Optimization of Culture Medium for Improved Production of Antimicrobial Compound by Streptomyces sp. JAJ06 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Linearmycins are lytic membrane-targeting antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Concepts and Methods to Access Novel Antibiotics from Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Linearmycins Activate a Two-Component Signaling System Involved in Bacterial Competition and Biofilm Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Linearmycin B Biosynthetic Gene Cluster Expression
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low expression of the Linearmycin B biosynthetic gene cluster (BGC).
Frequently Asked Questions (FAQs)
Q1: What is the this compound biosynthetic gene cluster and why is its expression often low?
A1: The this compound biosynthetic gene cluster contains the genes responsible for the production of this compound, a linear polyketide with antifungal and antibacterial properties.[1] Like many secondary metabolite BGCs, the this compound cluster is often "silent" or expressed at very low levels under standard laboratory conditions. This can be due to complex regulatory networks, including negative regulation by repressors, the need for specific precursor molecules, or suboptimal culture conditions that do not mimic the natural environment where the producing organism, Streptomyces sp., would normally produce this compound for competitive purposes.[2][3]
Q2: What are the main strategies to enhance the expression of the this compound BGC?
A2: The primary strategies can be broadly categorized into:
-
Genetic Engineering: This includes replacing the native promoter with a strong constitutive or inducible promoter, overexpressing positive regulatory genes, or deleting repressor genes.[4][5]
-
Heterologous Expression: The entire BGC can be cloned and moved into a well-characterized host organism (a "chassis strain") that is optimized for secondary metabolite production.[6]
-
Culture Condition Optimization: Systematically altering media components, temperature, pH, and aeration can significantly impact BGC expression.[7]
-
Ribosome Engineering: Introducing mutations in ribosomal proteins can sometimes trigger the expression of silent BGCs.[4][8]
-
Chemical Elicitation: Adding small molecules to the culture can induce the expression of otherwise silent gene clusters.[9]
Q3: How do I choose the best host for heterologous expression of the this compound BGC?
A3: An ideal heterologous host for the this compound BGC, which originates from a Streptomyces species, would be a well-characterized Streptomyces strain.[10] Commonly used hosts include Streptomyces coelicolor, Streptomyces lividans, and Streptomyces albus.[10] These strains have been engineered to have reduced endogenous secondary metabolite production, increased precursor supply, and are amenable to genetic manipulation.[10][8] The choice of host can be critical, as some hosts may lack the necessary precursors or have incompatible regulatory systems.[11]
Q4: Can I use CRISPR-Cas9 to manipulate the this compound BGC?
A4: Yes, CRISPR-Cas9 technology has been adapted for use in Streptomyces and is a powerful tool for editing the this compound BGC.[9] It can be used to insert strong promoters, delete repressor genes, or introduce specific mutations with high efficiency and precision.[9]
Troubleshooting Guides
Problem: No or very low production of this compound.
This guide provides a systematic approach to troubleshooting and enhancing the expression of the this compound BGC.
Step 1: Verify the Integrity of the Biosynthetic Gene Cluster
Before proceeding with complex manipulations, ensure the BGC in your strain is complete and free of mutations. This can be done by sequencing the cluster and comparing it to the reference sequence.
Step 2: Optimize Culture Conditions
Culture conditions can dramatically affect secondary metabolite production. Systematically test different media formulations and growth parameters.
-
Experimental Protocol: Media Optimization using Plackett-Burman Design
-
Factor Selection: Identify key media components (e.g., carbon source, nitrogen source, phosphate concentration, trace metals) and physical parameters (e.g., pH, temperature).
-
Experimental Design: Use a Plackett-Burman statistical design to screen for the most influential factors with a minimal number of experiments.
-
Cultivation: Grow Streptomyces sp. expressing the this compound BGC under the different conditions defined by the design.
-
Analysis: Quantify this compound production using a suitable method like HPLC.
-
Optimization: Use the results to identify the factors that have the most significant positive effect on production and further optimize them using a response surface methodology.[7]
-
Step 3: Genetic Manipulation of the Native Host
If optimizing culture conditions is insufficient, direct genetic modification of the producing strain is the next step.
-
Strategy 1: Promoter Replacement
The native promoter of the this compound BGC may be weak or tightly repressed. Replacing it with a strong, constitutive promoter can drive high-level expression.
-
Experimental Protocol: Promoter Insertion using CRISPR-Cas9
-
Promoter Selection: Choose a well-characterized strong promoter active in Streptomyces, such as ermEp* or kasOp*.
-
Guide RNA Design: Design a guide RNA (gRNA) to target a site immediately upstream of the first gene in the this compound BGC.
-
Donor DNA Construction: Create a donor DNA template containing the desired promoter flanked by homology arms that match the sequences upstream and downstream of the gRNA target site.
-
Transformation: Introduce the CRISPR-Cas9 system (as a plasmid) and the donor DNA into your Streptomyces strain.
-
Selection and Screening: Select for transformants and screen for correct promoter insertion by PCR and sequencing.
-
Expression Analysis: Cultivate the engineered strain and quantify this compound production.
-
-
-
Strategy 2: Manipulation of Regulatory Genes
BGCs are often controlled by pathway-specific regulatory genes (activators or repressors) located within or near the cluster.[12]
-
Overexpression of Activators: If a positive regulator (e.g., a SARP or LAL-family regulator) is identified in the cluster, overexpressing it under the control of a strong constitutive promoter can boost production.[12]
-
Deletion of Repressors: If a repressor (e.g., a TetR-family regulator) is present, its deletion can de-repress the cluster and lead to increased this compound synthesis.[4]
-
Step 4: Heterologous Expression
If manipulations in the native host are unsuccessful or yield is still low, moving the entire BGC to a heterologous host is a powerful alternative.[8][13]
-
Experimental Protocol: Heterologous Expression of the this compound BGC
-
BGC Cloning: Clone the entire this compound BGC. Given the large size of many BGCs, this may require techniques like Transformation-Associated Recombination (TAR) cloning or the use of Bacterial Artificial Chromosomes (BACs).[8]
-
Host Selection: Choose an appropriate Streptomyces chassis strain, such as S. coelicolor M1152, S. lividans TK24, or S. albus J1074.[10]
-
Vector Integration: Subclone the BGC into an integrative vector for stable insertion into the host chromosome.
-
Transformation: Introduce the vector into the chosen host strain via protoplast transformation or conjugation.
-
Verification: Confirm the successful integration of the complete BGC by PCR and sequencing.
-
Cultivation and Analysis: Cultivate the heterologous host under various conditions and analyze for this compound production.
-
Data Presentation
Table 1: Effect of Different Strategies on Secondary Metabolite Production (Based on Literature for Similar Compounds)
| Strategy | Target Compound | Host Organism | Fold Increase in Titer | Reference |
| Deletion of a Repressor Gene | Lincomycin A | S. lincolnensis | ~1.25 | [7] |
| Media Optimization | Lincomycin A | S. lincolnensis | ~1.26 | [7] |
| Combined Repressor Deletion and Media Optimization | Lincomycin A | S. lincolnensis | ~1.55 | [7] |
| Heterologous Expression | Berninamycin | S. lividans | 2.4 | [10] |
| Overexpression of an Activator Gene | FK506 | Streptomyces sp. | Not specified, but significant | [12] |
Visualizations
Caption: Troubleshooting workflow for low this compound BGC expression.
Caption: Hypothetical regulatory cascade for the this compound BGC.
Caption: Experimental workflow for heterologous expression of a BGC.
References
- 1. A Link between Linearmycin Biosynthesis and Extracellular Vesicle Genesis Connects Specialized Metabolism and Bacterial Membrane Physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.unh.edu [scholars.unh.edu]
- 3. Biosynthetic Potential of Streptomyces Rationalizes Genome-Based Bioprospecting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Natural Product Chemist’s Guide to Unlocking Silent Biosynthetic Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3rd International Conference on Natural Products Discovery and Development in the Genomic Era [sim.confex.com]
- 7. Coupled strategy based on regulator manipulation and medium optimization empowers the biosynthetic overproduction of lincomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. Recent Advances in Activating Silent Biosynthetic Gene Clusters in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Cloning and Heterologous Expression of a Large-sized Natural Product Biosynthetic Gene Cluster in Streptomyces Species [frontiersin.org]
- 11. Host-dependent heterologous expression of berninamycin gene cluster leads to linear thiopeptide antibiotics - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Regulation of antibiotic biosynthesis in actinomycetes: Perspectives and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent advances in heterologous expression of natural product biosynthetic gene clusters in Streptomyces hosts - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinement of protocols for studying Linearmycin B in complex microbial communities
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining protocols to study Linearmycin B in intricate microbial environments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental methodologies, and quantitative data to support your research endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges and questions that may arise during the study of this compound.
1. This compound Production & Extraction
-
Question: My Streptomyces sp. Mg1 culture is showing poor growth and low this compound yield. What are the optimal culture conditions?
-
Answer: The production of secondary metabolites like this compound is highly dependent on culture conditions. For many Streptomyces species, optimal antibiotic production can be achieved under the following conditions:
-
Media: Glucose soybean meal broth is often effective.
-
pH: A neutral pH of 7.0 is generally optimal for both growth and antibiotic production.
-
Temperature: The ideal temperature for maximizing antibiotic yield is often around 35°C.
-
Agitation: A shaker speed of approximately 200 rpm provides adequate aeration.
-
Incubation Time: A 7-day incubation period is typically sufficient for significant production.[1]
-
-
-
Question: this compound is notoriously insoluble in aqueous solutions. How can I work with it effectively?
-
Answer: The poor solubility of this compound is a significant challenge.[2][3] Research has shown that Streptomyces sp. Mg1 packages this compound into extracellular vesicles (EVs).[1][2] These EVs act as natural delivery vehicles, solubilizing the compound and enabling its transport through aqueous environments. Therefore, it is highly recommended to work with this compound in its vesicle-associated form. Isolating these EVs from your culture supernatant is a key step.
-
-
Question: I am having trouble isolating extracellular vesicles (EVs) from my Streptomyces culture. What could be going wrong?
-
Answer: Several factors can affect EV isolation. Here are some troubleshooting tips:
-
2. Co-culture Experiments
-
Question: I am setting up a co-culture of Streptomyces sp. Mg1 and Bacillus subtilis to observe the effects of this compound. What is a good starting protocol?
-
Answer: A common method for observing the interaction between these two bacteria involves a plate-based assay. A lawn of the target organism (B. subtilis) is spread on an appropriate agar medium, and the producing organism (Streptomyces sp. Mg1) is spotted onto the center. The lytic activity of this compound will be visible as a zone of inhibition or degradation of the B. subtilis lawn. For liquid co-cultures, it is important to optimize the inoculation ratio and timing to ensure both strains can grow and interact.
-
-
Question: I am not observing any inhibition of B. subtilis in my co-culture experiment. What are the possible reasons?
-
Answer:
-
Insufficient this compound Production: Refer to the troubleshooting guide for optimizing Streptomyces culture conditions.
-
Resistant B. subtilis Strain: The B. subtilis strain you are using may have a natural resistance to this compound. Consider using a known susceptible strain.
-
Inappropriate Media: The culture medium may not be suitable for the production or activity of this compound.
-
Timing of Observation: Allow sufficient time for Streptomyces to produce this compound and for its effects on B. subtilis to become apparent (typically 2-3 days on agar plates).
-
-
3. Quantification of this compound
-
Question: How can I quantify the amount of this compound in my samples?
-
Answer: High-Performance Liquid Chromatography (HPLC) is a common method for quantifying this compound. A C18 reversed-phase column is typically used with a gradient elution of an organic solvent (like acetonitrile) and an acidified aqueous phase (e.g., with formic acid). Detection is often performed using a UV-Vis detector, as polyketides like this compound have characteristic absorbance spectra.
-
-
Question: My HPLC chromatograms have interfering peaks. How can I improve the purity of my sample?
-
Answer: Sample preparation is critical for clean HPLC results.
-
Solid-Phase Extraction (SPE): Use C18 cartridges to bind this compound and wash away polar contaminants.
-
Liquid-Liquid Extraction: Extract your sample with an organic solvent like ethyl acetate or butanol to separate this compound from the aqueous phase.
-
Protein Precipitation: If your sample has a high protein content, precipitation with an agent like trichloroacetic acid may be necessary.
-
-
Quantitative Data
The following tables provide a summary of key quantitative data related to this compound studies.
Table 1: Optimal Culture Conditions for Streptomyces sp. Antibiotic Production
| Parameter | Optimal Value | Reference |
| pH | 7.0 | [1] |
| Temperature | 35°C | [1] |
| Agitation | 200 rpm | [1] |
| Incubation Time | 7 days | [1] |
Table 2: Example Minimum Inhibitory Concentration (MIC) Data Format for this compound
| Target Organism | Gram Stain | MIC (µg/mL) |
| Bacillus subtilis | Positive | Experimentally Determined |
| Staphylococcus aureus | Positive | Experimentally Determined |
| Escherichia coli | Negative | Experimentally Determined |
| Pseudomonas aeruginosa | Negative | Experimentally Determined |
| Candida albicans | N/A (Fungus) | Experimentally Determined |
Experimental Protocols
Protocol 1: Co-culture of Streptomyces sp. Mg1 and Bacillus subtilis
-
Prepare Media: Autoclave MYM agar and cool to 50-55°C.
-
Prepare B. subtilis Inoculum: Grow B. subtilis in a suitable broth (e.g., LB) overnight at 37°C.
-
Plate B. subtilis: Spread 100 µL of the overnight B. subtilis culture evenly onto the surface of the MYM agar plates. Allow the plates to dry.
-
Inoculate Streptomyces sp. Mg1: Using a sterile toothpick or inoculation loop, pick a single colony of Streptomyces sp. Mg1 and gently touch it to the center of the B. subtilis lawn.
-
Incubate: Incubate the plates at 30°C for 48-72 hours.
-
Observe: Look for a zone of clearing or lysis of the B. subtilis lawn around the Streptomyces sp. Mg1 colony.
Protocol 2: Isolation of this compound-Containing Extracellular Vesicles (EVs)
-
Culture Streptomyces sp. Mg1: Grow Streptomyces sp. Mg1 in a suitable liquid medium (e.g., glucose soybean meal broth) for 7 days at 35°C with shaking at 200 rpm.
-
Remove Cells: Pellet the bacterial cells by centrifugation at 10,000 x g for 20 minutes.
-
Filter Supernatant: Carefully decant the supernatant and filter it through a 0.22 µm sterile filter to remove any remaining bacteria.
-
Ultracentrifugation: Transfer the filtered supernatant to ultracentrifuge tubes and centrifuge at 100,000 x g for 2 hours at 4°C to pellet the EVs.
-
Wash Pellet: Discard the supernatant and resuspend the EV pellet in a sterile buffer (e.g., PBS).
-
Repeat Ultracentrifugation: Repeat the ultracentrifugation step to wash the EVs.
-
Final Resuspension: Discard the supernatant and resuspend the final EV pellet in a small volume of sterile buffer. Store at -80°C.
Protocol 3: HPLC Quantification of this compound
-
Sample Preparation:
-
For EV samples, disrupt the vesicles using a suitable method (e.g., sonication) in the presence of an organic solvent like methanol or acetonitrile to extract this compound.
-
Centrifuge the sample to pellet any debris and collect the supernatant.
-
-
HPLC System:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of mobile phase B, and gradually increase it over the course of the run to elute compounds of increasing hydrophobicity. A typical gradient might be 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector set to the maximum absorbance wavelength of this compound (to be determined by a UV-Vis scan, but likely in the 200-400 nm range for polyketides).
-
-
Quantification:
-
Prepare a standard curve using purified this compound of known concentrations.
-
Inject the prepared samples and standards into the HPLC system.
-
Integrate the peak area corresponding to this compound in your samples and calculate the concentration based on the standard curve.
-
Visualizations
Signaling Pathway: this compound-induced YfiJK Signaling in B. subtilis
Caption: this compound activates the YfiJK two-component signaling system in B. subtilis, leading to biofilm formation and resistance.
Experimental Workflow for Studying this compound in Microbial Communities
Caption: A general workflow for the study of this compound in a microbial community context.
Troubleshooting Logic for Low this compound Activity
Caption: A decision-making flowchart for troubleshooting experiments with low this compound activity.
References
- 1. Streptomyces extracellular vesicles are a broad and permissive antimicrobial packaging and delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Link between Linearmycin Biosynthesis and Extracellular Vesicle Genesis Connects Specialized Metabolism and Bacterial Membrane Physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential expression of the yfj operon in a Bacillus subtilis biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Membrane Potential Assays for Linearmycin B
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing and troubleshooting membrane potential assays for Linearmycin B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a member of the linearmycin family of polyketide antibiotics.[1][2] Its primary antibacterial activity stems from directly targeting the cytoplasmic membrane of Gram-positive bacteria, such as Bacillus subtilis.[1][2][3] The molecule inserts into the lipid bilayer, causing rapid membrane depolarization, loss of viability, and eventual cell lysis.[1][2] This lytic activity is an intrinsic property of the molecule and occurs even when cellular metabolism and growth are inhibited.[1][2]
Q2: Why is measuring membrane potential crucial when studying this compound?
Measuring membrane potential is a direct way to observe the primary mechanistic effect of this compound. Since its mode of action is the rapid depolarization of the cytoplasmic membrane, monitoring changes in membrane potential provides real-time evidence of the antibiotic's activity.[1][2] This is more sensitive than assays that measure downstream effects like cell lysis or permeability to large molecules, as significant ion permeability changes sufficient to kill bacteria can occur without the formation of large pores.[4][5]
Q3: What are the most common fluorescent dyes for monitoring bacterial membrane potential?
The most common probes are voltage-sensitive cationic dyes. Two frequently used examples are DiSC₃(5) (3,3'-Dipropylthiadicarbocyanine iodide) and DiOC₂(3) (3,3'-diethyloxacarbocyanine iodide).[4][6][7] These dyes are sensitive reporters for the activity of membrane-targeting antimicrobials.[5][8]
Q4: How do voltage-sensitive dyes like DiSC₃(5) and DiOC₂(3) work?
These cationic, hydrophobic dyes can penetrate the lipid bilayer and accumulate inside healthy, polarized bacterial cells, driven by the negative-inside membrane potential.[4][6]
-
DiSC₃(5): High intracellular accumulation leads to self-quenching of its fluorescence. When a compound like this compound causes membrane depolarization, the dye is released from the cells back into the medium, resulting in de-quenching and an increase in the overall fluorescence signal.[6]
-
DiOC₂(3): This dye exhibits green fluorescence in all bacterial cells, but at the high intracellular concentrations caused by a large membrane potential, it self-associates into aggregates that shift its fluorescence emission to red.[7] Depolarization prevents this aggregation, leading to a decrease in the red-to-green fluorescence ratio.[7][9]
Visualized Pathways and Workflows
Caption: Mechanism of this compound-induced cell death.
Caption: General experimental workflow for a kinetic membrane potential assay.
Troubleshooting Guide
Q5: I am not observing a significant change in fluorescence after adding this compound. What could be wrong?
This is a common issue that can be traced to several factors. Use the following logic to diagnose the problem.
Caption: Decision tree for troubleshooting low signal in membrane potential assays.
Q6: My results are inconsistent between experiments. How can I improve reproducibility?
Inconsistency often stems from variations in cell physiology or assay conditions.
-
Cell Growth Phase: Always use cells from the same growth phase, preferably early-to-mid logarithmic phase, as their membrane potential is most stable. Stationary phase cells can be used, but require different handling, such as resuspension in spent medium to prevent re-energization.[6]
-
Temperature: Ensure all components (cell suspension, compounds) are temperature-equilibrated and maintain a constant temperature during the assay.
-
Assay Medium: Performing assays in buffer (like PBS) can lead to signal heterogeneity.[6] If buffer is necessary, it should be supplemented with a carbon source like glucose to maintain cell energy.[6][10] For best results, conduct the assay in the growth medium.[5]
Q7: I suspect this compound might be interfering with the fluorescent dye. How can I test for this?
It is crucial to verify that the compound of interest does not significantly alter the dye's fluorescence on its own.[11] To check for interference, run a control experiment in a cell-free medium. Add the dye to the assay buffer/medium, and then add this compound at the same concentration used in your experiments. If you observe a significant change in fluorescence, it indicates direct interference.
Data & Parameters
Table 1: Recommended Starting Parameters for Assays
| Parameter | Bacillus subtilis | Staphylococcus aureus | Notes |
| Assay Dye | DiSC₃(5) | DiSC₃(5) | DiSC₃(5) is well-validated for Gram-positive bacteria. |
| Cell Density | OD₆₀₀ = 0.2 | OD₆₀₀ = 0.3 | Optimization is key; higher densities can reduce the signal window.[4][11] |
| Dye Concentration | 1 µM | 1 µM | Higher concentrations can lead to stronger overall signals but a reduced difference between polarized and depolarized states.[4][11] |
| Dye Solvent | DMSO | DMSO | Final DMSO concentration should be maintained at 0.5-1% to ensure dye solubility.[4] |
| Positive Control | Gramicidin (0.5-1 µM) or CCCP | Gramicidin or CCCP | Used to achieve maximal depolarization for data normalization.[3][7] |
Table 2: Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Signal-to-Noise Ratio | Suboptimal dye or cell concentration; incorrect buffer composition. | Titrate dye concentration and cell density.[4][11] Use growth medium or a carbon-supplemented buffer for the assay.[5][6] |
| High Background Fluorescence | Dye precipitation due to low solvent concentration; contaminated reagents. | Ensure final DMSO concentration is 0.5-1%.[4] Use fresh, filtered buffers and dye solutions. |
| Signal Drifts Over Time | Dye toxicity; photobleaching; cells losing energy in buffer. | Minimize dye incubation time.[7] Reduce excitation light intensity or exposure time. Add a carbon source (e.g., 0.2% glucose) to buffers.[6] |
| No Response with Gram-Negative Bacteria | The outer membrane is impermeable to the dye. | This compound is primarily active on Gram-positives. For other applications, permeabilize the outer membrane with EDTA or use hyperpermeable strains.[9][12] |
Experimental Protocols
Protocol 1: Kinetic Measurement of Membrane Depolarization using DiSC₃(5)
This protocol is optimized for measuring this compound-induced membrane depolarization in B. subtilis.
-
Cell Preparation:
-
Assay Setup:
-
Transfer the cell suspension to the wells of a black, clear-bottom 96-well plate or a fluorometer cuvette.
-
Add DiSC₃(5) from a DMSO stock solution to a final concentration of 1 µM. Ensure the final DMSO concentration does not exceed 1%.[4]
-
Incubate for 5-10 minutes at 37°C in the dark to allow the dye to accumulate and the signal to stabilize (quench).
-
-
Measurement:
-
Place the plate/cuvette in a fluorometer set to 37°C.
-
Set the instrument to measure fluorescence with an excitation wavelength of ~620-625 nm and an emission wavelength of ~660-670 nm.
-
Record the baseline fluorescence for 2-5 minutes to ensure a stable signal.
-
Inject the desired concentration of this compound and immediately begin recording the fluorescence kinetics for 15-30 minutes. A rapid increase in fluorescence indicates membrane depolarization.
-
(Optional) At the end of the run, add a positive control for maximal depolarization (e.g., 1 µM gramicidin) to determine the maximum signal for data normalization.
-
Protocol 2: Calibration of the DiSC₃(5) Signal with Valinomycin
To quantify the membrane potential in millivolts (mV), the arbitrary fluorescence units can be calibrated using the K⁺ ionophore valinomycin.[11]
-
Prepare High/Low K⁺ Buffers:
-
Prepare a buffer with a high concentration of potassium (e.g., 150 mM KCl) and a corresponding buffer with a low concentration of potassium (e.g., 5 mM KCl), where the ionic strength is balanced with NaCl.[11]
-
-
Cell Preparation:
-
Grow and harvest B. subtilis as described in Protocol 1.
-
Wash the cells twice in the low K⁺ buffer.
-
Resuspend the cells in a series of buffers with varying K⁺ concentrations (created by mixing the high and low K⁺ buffers).
-
-
Measurement and Calibration:
-
Add DiSC₃(5) (1 µM) to each cell suspension and measure the baseline fluorescence as in Protocol 1.
-
Add valinomycin (e.g., 5 µM) to each sample. This will clamp the membrane potential to the K⁺ equilibrium potential (Ψ = -61.5 * log₁₀([K⁺]in/[K⁺]out)).[11]
-
Record the final, stable fluorescence value for each known K⁺ concentration.
-
Plot the final fluorescence values against the calculated membrane potential to generate a calibration curve. This curve can then be used to convert the fluorescence values from your this compound experiments into an estimated membrane potential (mV).
-
References
- 1. Linearmycins are lytic membrane-targeting antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. stubbendiecklab.com [stubbendiecklab.com]
- 4. Frontiers | Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes [frontiersin.org]
- 5. microbiologyresearch.org [microbiologyresearch.org]
- 6. biorxiv.org [biorxiv.org]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. frontiersin.org [frontiersin.org]
- 12. Use of a Fluorescence-Based Assay To Measure Escherichia coli Membrane Potential Changes in High Throughput - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Linearmycin B bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Linearmycin B bioassays. The information is designed to help address common challenges and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound bioassay is showing inconsistent results, with high variability between replicates. What are the potential causes?
Inconsistent results in this compound bioassays can stem from several factors, primarily related to the compound's inherent instability and insolubility in aqueous solutions.[1] Here are the key areas to investigate:
-
Compound Stability and Storage: this compound is susceptible to degradation. Improper storage can lead to a loss of bioactivity.
-
Solubility Issues: The poor solubility of this compound can result in non-homogenous concentrations in your assay medium.[1][2]
-
Pipetting and Mixing: Inaccurate pipetting or inadequate mixing can lead to uneven distribution of the compound in the assay wells.
-
Cell Health and Density: The physiological state and initial density of the target bacteria can significantly impact the assay outcome.
-
Contamination: Microbial contamination of your cultures or reagents can interfere with the assay.
Q2: I'm observing lower-than-expected or no lytic activity against my target bacterium. What should I check?
If you are not observing the expected lytic activity, consider the following:
-
Bacterial Species Specificity: Linearmycin-induced lysis is known to be limited to some Bacillus species.[1][3] It inhibits the growth of other Gram-positive bacteria but may not cause lysis.[1][3] Confirm that your target organism is a susceptible Bacillus species.
-
Preparation of this compound: Due to its poor solubility, this compound is often delivered via extracellular vesicles (EVs) from the producing organism, Streptomyces sp. strain Mg1.[1][2][3] If you are using isolated this compound, ensure it is properly solubilized, potentially in a solvent like DMSO or methanol, before being diluted in the assay medium.[4][5]
-
Concentration: The concentration of this compound may be too low. Determine the Minimum Inhibitory Concentration (MIC) for your specific bacterial strain.
-
Activity of Stock Solution: The bioactivity of your this compound stock may have diminished over time. It is recommended to use freshly prepared solutions or qualify the activity of your stock before use.
Q3: How should I properly store and handle this compound to maintain its bioactivity?
Proper storage is critical for maintaining the stability of this compound.
| Storage Condition | Duration | Recommendation |
| Long-term | Months to years | Store at -20°C in a dry, dark environment.[6] |
| Short-term | Days to weeks | Store at 0 - 4°C.[6] |
| Stock Solutions | Days to weeks (short-term) or months (long-term) | Store at 0 - 4°C for short-term use or -20°C for long-term storage.[6] |
Shipping: this compound is generally stable enough for shipping at ambient temperatures for a few weeks.[6]
Q4: My negative control (mock treatment) is showing some level of growth inhibition. What could be the reason?
If you are using extracellular vesicle preparations as a delivery vehicle for this compound, the negative control should be an equivalent preparation from a Streptomyces sp. strain Mg1 mutant that does not produce linearmycins (e.g., ΔlnyI).[1] This controls for any effects of the vesicles themselves.[1] If you are still observing inhibition, consider the possibility of contamination in your control preparation or culture medium.
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for determining the MIC of this compound against a target bacterium.
-
Prepare Bacterial Inoculum:
-
Culture the target bacterium (e.g., Bacillus subtilis) in a suitable broth medium to an optical density at 600 nm (OD600) of 1.
-
Wash the cells and resuspend them in fresh medium.
-
-
Prepare this compound Dilutions:
-
Perform serial dilutions of your this compound stock solution in a 96-well microtiter plate.
-
-
Inoculation:
-
Add the bacterial inoculum to each well of the microtiter plate.
-
-
Incubation:
-
Incubate the plate at 30°C.
-
-
Data Acquisition:
-
Measure the OD600 of each well every 5 minutes for 180 minutes using a plate reader.
-
The MIC is defined as the lowest concentration of this compound where no visible growth is observed after overnight incubation.[1]
-
Membrane Depolarization Assay
This assay helps to confirm the mechanism of action of this compound by measuring changes in the cytoplasmic membrane potential.
-
Prepare Bacterial Suspension:
-
Grow B. subtilis to an OD600 of 1, wash, and resuspend the cells.
-
-
Add Fluorescent Dye:
-
Add the membrane potential-sensitive fluorescent dye DiSC3(5) to the bacterial suspension.
-
-
Add this compound:
-
Treat the bacterial suspension with varying concentrations of this compound (e.g., 0.3–30 mAU s/µL).[1]
-
-
Measure Fluorescence:
Visualized Workflows and Pathways
References
- 1. stubbendiecklab.com [stubbendiecklab.com]
- 2. A Link between Linearmycin Biosynthesis and Extracellular Vesicle Genesis Connects Specialized Metabolism and Bacterial Membrane Physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Linearmycins are lytic membrane-targeting antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. bioaustralis.com [bioaustralis.com]
- 6. medkoo.com [medkoo.com]
Technical Support Center: Optimizing HPLC Resolution for Linearmycin B Analogs
Welcome to the technical support center for the chromatographic separation of Linearmycin B and its analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the resolution of High-Performance Liquid Chromatography (HPLC) methods for these complex polyene antibiotics.
Troubleshooting Guide
This compound and its analogs are large, hydrophobic molecules that can present several challenges during HPLC separation, including poor peak shape and co-elution. The following table outlines common issues, their potential causes, and recommended solutions.
| Problem | Potential Causes | Recommended Solutions |
| Broad Peaks | - High flow rate: Reduces interaction time with the stationary phase.[1] - Column overload: Injecting too much sample saturates the column. - Inappropriate mobile phase strength: A weak mobile phase can lead to prolonged elution. - Large injection volume: Can cause band broadening. - Column contamination or degradation: Buildup of contaminants or loss of stationary phase.[2] | - Optimize flow rate: Start with a lower flow rate (e.g., 0.5-1.0 mL/min) and adjust as needed. - Reduce injection volume or dilute the sample: For a standard 4.6 mm ID column, start with an injection volume of 10-20 µL. - Adjust mobile phase composition: Increase the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. - Use a smaller injection volume: Ensure the injection volume is appropriate for the column dimensions. - Flush the column with a strong solvent or replace the column: A guard column can help protect the analytical column.[2] |
| Peak Tailing | - Secondary interactions: Interactions between the analytes and active sites on the stationary phase. - Column overload: Similar to broad peaks, excess sample can cause tailing. - Inappropriate mobile phase pH: Can affect the ionization state of the analytes. | - Use a mobile phase additive: Add 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase to minimize secondary interactions. - Reduce sample concentration: Prepare a more dilute sample for injection. - Adjust mobile phase pH: For acidic compounds, a lower pH can improve peak shape. |
| Peak Splitting | - Column void or channeling: A void at the column inlet or channels in the packing material.[2] - Sample solvent incompatible with mobile phase: Injecting a sample in a solvent much stronger than the mobile phase. - Clogged column frit: Particulates from the sample or system can block the frit. | - Replace the column: Voids and channeling are often irreversible. - Dissolve the sample in the mobile phase: If possible, use the initial mobile phase composition as the sample solvent. - Filter samples before injection: Use a 0.22 µm or 0.45 µm syringe filter. |
| Poor Resolution | - Inadequate separation of analogs: Analogs with minor structural differences may co-elute. - Suboptimal mobile phase composition: The mobile phase may not be selective enough. - Inappropriate column chemistry: The stationary phase may not provide sufficient interaction differences. | - Optimize the gradient: A shallower gradient can improve the separation of closely eluting peaks.[3] - Change the organic solvent: Switching from acetonitrile to methanol, or vice versa, can alter selectivity. - Try a different column: A column with a different stationary phase (e.g., C8 instead of C18) or a smaller particle size may improve resolution. |
| Baseline Drift | - Column not equilibrated: Insufficient time for the column to stabilize with the mobile phase.[1] - Mobile phase composition changing: Inconsistent mixing of gradient solvents.[1] - Contaminated detector flow cell: Buildup of impurities in the detector.[1] | - Increase equilibration time: Ensure a stable baseline before injecting the sample. - Prepare fresh mobile phase and degas thoroughly: Ensure proper mixing and remove dissolved gases. - Flush the detector flow cell: Use a strong, appropriate solvent to clean the cell. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for this compound analogs?
A good starting point is to use a reversed-phase C18 column with a gradient elution. A common mobile phase consists of water with 0.1% trifluoroacetic acid (TFA) as solvent A and acetonitrile with 0.1% TFA as solvent B. A scouting gradient from 30% to 100% B over 20-30 minutes can help determine the approximate elution conditions.
Q2: How can I improve the solubility of this compound in the injection solvent?
Due to their hydrophobic nature, this compound and its analogs may have poor solubility in highly aqueous solutions. Consider dissolving your sample in a small amount of a stronger organic solvent like dimethyl sulfoxide (DMSO) or methanol before diluting with the mobile phase. However, be mindful that a large proportion of a strong solvent in your injection can lead to peak distortion.
Q3: What detection wavelength should I use for this compound?
This compound is a polyene antibiotic, and these compounds typically have strong UV absorbance. A wavelength of around 210 nm is often used for peptide-like structures. For polyenes like Amphotericin B, detection is often performed at higher wavelengths, such as 383 nm or 407 nm.[4][5] It is recommended to run a UV-Vis spectrum of your sample to determine the optimal detection wavelength.
Q4: Can temperature be used to improve the separation?
Yes, increasing the column temperature can sometimes improve peak shape and reduce analysis time for hydrophobic compounds. However, it may also decrease selectivity.[4] It is a parameter that can be optimized, typically in the range of 30-50°C, but be cautious of potential degradation of the analytes at higher temperatures.
Q5: What are the advantages of using gradient elution over isocratic elution for separating this compound analogs?
Gradient elution is generally preferred for complex mixtures containing compounds with a wide range of hydrophobicities, which is often the case with natural product analogs.[3] A gradient allows for the elution of more hydrophobic analogs in a reasonable time with good peak shape, while still providing good separation for the less retained compounds.
Experimental Protocols
Below are example HPLC methods that can be adapted for the separation of this compound analogs, based on successful separations of similar lipopeptides and polyene antibiotics.
Method 1: Gradient HPLC for Lipopeptide Analogs
This method is adapted from a protocol for the separation of pseudofactin and surfactin analogs.[4]
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% (v/v) Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile + 0.1% (v/v) Trifluoroacetic Acid (TFA) |
| Flow Rate | 1.0 mL/min |
| Detection | 210 nm |
| Injection Volume | 20 µL |
| Gradient Program | 0-2 min: 30% B 2-12 min: 30-90% B (linear gradient) 12-14 min: 90-100% B (linear gradient) 14-16 min: 100% B (hold) 16-18 min: 100-30% B (linear gradient) 18-20 min: 30% B (hold for re-equilibration) |
Method 2: Isocratic HPLC for Polyene Antibiotics
This method is based on a validated assay for Amphotericin B.[5]
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 1% Formic Acid in Water (55:45 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | 407 nm |
| Injection Volume | 20 µL |
| Temperature | Ambient |
Visualizations
The following diagrams illustrate key workflows and concepts in HPLC method development and troubleshooting for this compound analog separation.
References
Strategies for preventing the degradation of Linearmycin B during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage and handling of Linearmycin B to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage temperature for lyophilized this compound?
A1: For long-term storage (months to years), lyophilized this compound should be stored at -20°C or, preferably, at -80°C to ensure maximum stability.[1][2][3][4] For short-term storage (days to weeks), 4°C is acceptable.[1][5]
Q2: How should I store this compound once it is in solution?
A2: this compound is known to be unstable and poorly soluble in aqueous solutions.[3] If storage in solution is unavoidable, it is recommended to prepare aliquots in a suitable organic solvent like DMSO or methanol and store them at -80°C for the shortest possible time.[4] Avoid repeated freeze-thaw cycles as this can accelerate degradation.[1][2] It is best to prepare fresh solutions for each experiment.
Q3: What factors can cause this compound to degrade?
A3: Like other polyketides and peptides, this compound is susceptible to degradation from several factors, including:
-
Temperature: Elevated temperatures can accelerate chemical degradation.[3]
-
pH: Extreme pH values (both acidic and basic) can cause hydrolysis.[1]
-
Light: Exposure to light, especially UV light, can lead to photodegradation.[1][5]
-
Oxidation: The polyene structure of this compound makes it susceptible to oxidation.[2]
-
Moisture: Lyophilized powder is hygroscopic, and moisture absorption can significantly decrease its long-term stability.[2][5]
Q4: My this compound solution appears cloudy or has precipitated. What should I do?
A4: this compound has very low solubility in aqueous solutions.[3] Cloudiness or precipitation is likely due to the compound coming out of solution. To address this, consider the following:
-
Ensure you are using a suitable organic solvent such as DMSO or methanol for initial dissolution.
-
You may need to gently warm the solution or use sonication to aid dissolution.
-
For biological assays, it is crucial to determine the appropriate final concentration that remains soluble in your experimental buffer. The use of extracellular vesicles has been shown to stabilize and solubilize linearmycins.[3]
Q5: How can I check if my this compound has degraded?
A5: The most reliable way to assess the integrity of your this compound is through analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). These methods can separate the parent compound from any degradation products and allow for quantification of the remaining active molecule.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in experiments | Degradation of this compound due to improper storage or handling. | 1. Review your storage conditions. Ensure lyophilized powder is at -20°C or -80°C and protected from light and moisture.[1][5]2. Prepare fresh solutions for each experiment from lyophilized stock.3. Minimize the time this compound is in an aqueous solution. |
| Inconsistent experimental results | Partial degradation of this compound stock solution. Repeated freeze-thaw cycles. | 1. Aliquot stock solutions to avoid multiple freeze-thaw cycles.[4]2. Perform a stability check of your stock solution using HPLC or LC-MS/MS.3. Consider using extracellular vesicles to improve stability and solubility in aqueous media.[3] |
| Appearance of new peaks in HPLC/LC-MS analysis | Chemical degradation of this compound. | 1. This indicates the presence of degradation products. Quantify the remaining parent peak to determine the extent of degradation.2. Refer to the Forced Degradation Study protocol below to understand potential degradation pathways. |
| Difficulty dissolving lyophilized powder | Inappropriate solvent selection. This compound is poorly soluble in water.[3] | 1. Use a high-purity organic solvent such as DMSO or methanol for initial stock solution preparation.2. Gentle warming or sonication may be required. Be cautious with heat as it can accelerate degradation. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the lyophilized powder in a 70°C oven for 48 hours. Dissolve in the initial solvent after exposure.
-
Photodegradation: Expose the stock solution in a photostable, transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
3. Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Analyze all samples, including a non-degraded control, using a stability-indicating LC-MS/MS method (see Protocol 2).
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify and quantify the degradation products.
-
Determine the percentage of degradation under each condition.
Protocol 2: Quantification of this compound by LC-MS/MS
This method is adapted from protocols for similar large polyketide antibiotics and should be optimized for your specific instrumentation.
1. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., Waters Acquity UPLC HSS C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
2. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor and Product Ions: These will need to be determined by infusing a standard solution of this compound. For a molecule of its size (C₆₆H₁₀₃NO₁₆, MW: 1166.5), expect to see a protonated molecular ion [M+H]⁺ at m/z 1167.5. Fragment ions will need to be identified in the product ion scan.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
3. Sample Preparation:
-
For quantification from biological matrices, a protein precipitation step with acetonitrile or methanol followed by centrifugation is recommended. The supernatant can then be diluted and injected.
4. Data Analysis:
-
Construct a calibration curve using standards of known this compound concentrations.
-
Quantify this compound in samples by comparing their peak areas to the calibration curve.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Duration | Temperature | Protection |
| Lyophilized Powder | Short-term (days to weeks) | 4°C | Dark, Dry |
| Long-term (months to years) | -20°C or -80°C | Dark, Dry | |
| In Organic Solvent (e.g., DMSO) | Short-term | -80°C | Dark |
Table 2: Example Data from a Forced Degradation Study
| Stress Condition | Incubation Time (hours) | Temperature (°C) | % Degradation (Example) | Major Degradation Products (Hypothetical) |
| 0.1 M HCl | 24 | 60 | 35% | Hydrolysis products |
| 0.1 M NaOH | 24 | 60 | 50% | Hydrolysis and rearrangement products |
| 3% H₂O₂ | 24 | Room Temp | 60% | Oxidized polyene chain products |
| Dry Heat | 48 | 70 | 15% | Thermally induced isomers |
| Light Exposure | - | - | 45% | Photo-oxidation products |
Visualizations
Caption: Recommended workflow for the storage and handling of this compound.
Caption: Potential degradation pathways of this compound under various stress conditions.
References
- 1. [Stability at different pH of polyene antibiotics derived from partricin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. stubbendiecklab.com [stubbendiecklab.com]
- 4. medcraveonline.com [medcraveonline.com]
- 5. A simple HPLC–MS/MS method for the determination of polymyxin B in human plasma and its application in the pharmacokinetic study in elderly patients infected with multidrug-resistant Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Genetic Manipulation of Linearmycin B Producing Strains
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the genetic manipulation of Linearmycin B producing strains. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for introducing DNA into this compound producing Streptomyces strains?
A1: The most common methods for genetic manipulation of Streptomyces, the genus known to produce this compound, are intergeneric conjugation from E. coli, protoplast transformation, and electroporation.[1][2][3] Conjugation is often the most reliable method, especially for strains that are difficult to transform using other techniques.[4]
Q2: I am having trouble obtaining exconjugants after mating E. coli with my this compound producing strain. What are the common causes?
A2: Several factors can lead to low or no conjugation efficiency. These include:
-
Incorrect Media: The choice of conjugation medium is critical and highly strain-specific.[5] Media such as MS (Mannitol Soya flour), MGM, or 2CMC have been shown to be effective for different Streptomyces species.[5]
-
Suboptimal Donor-to-Recipient Ratio: The ratio of E. coli donor cells to Streptomyces recipient cells can significantly impact conjugation frequency.[5]
-
Recipient Cell Viability: The growth phase and preparation of the recipient Streptomyces cells (spores or mycelium) are crucial for successful conjugation.
-
Restriction Systems: Many Streptomyces strains possess restriction-modification systems that degrade foreign DNA. It is often necessary to pass the plasmid DNA through a non-methylating E. coli strain (e.g., ET12567/pUZ8002) to bypass these systems.[2]
Q3: My protoplast transformation efficiency is very low. How can I improve it?
A3: Low protoplast transformation efficiency is a common issue. To improve your results, consider the following:
-
Mycelial Growth Phase: Harvest mycelia during the early to mid-exponential growth phase for optimal protoplast formation.
-
Lysozyme Treatment: The concentration of lysozyme and the duration of digestion need to be optimized for your specific strain.
-
Regeneration Medium: The composition of the regeneration medium is critical for the reversion of protoplasts to mycelial form.[6]
-
Plasmid Integrity: Ensure you are using high-quality, pure plasmid DNA.
Q4: Can CRISPR-Cas9 be used for genome editing in this compound producing strains?
A4: Yes, CRISPR-Cas9 has been successfully applied for genome editing in various Streptomyces species and is a powerful tool for targeted genetic modifications.[7][8] However, the expression of Cas9 can be toxic to some strains.[8] It may be necessary to use inducible promoters or modified Cas9 variants to control its expression and reduce toxicity.[8]
Q5: Where can I find information on the this compound biosynthetic gene cluster (BGC)?
A5: The this compound biosynthetic gene cluster has been identified in Streptomyces sp. Mg1.[9] Research has been conducted to investigate its role in the production of linearmycins and its connection to the formation of extracellular vesicles.[9] Abolishing the production of linearmycins has been achieved, indicating successful manipulation of this gene cluster.[9]
Troubleshooting Guides
Problem 1: No transformants/exconjugants obtained.
| Possible Cause | Troubleshooting Step |
| Inefficient DNA transfer method | If protoplast transformation fails, try intergeneric conjugation, which is often more robust for recalcitrant strains.[4] Electroporation is another alternative that has been optimized for some difficult-to-transform Streptomyces species.[10] |
| Active restriction-modification system | Use a non-methylating E. coli donor strain (e.g., ET12567/pUZ8002) for conjugation to ensure the plasmid DNA is not degraded by the recipient's restriction enzymes.[2] |
| Incorrect antibiotic selection | Verify the antibiotic resistance markers on your plasmid and the intrinsic antibiotic resistance of your Streptomyces strain. Ensure you are using the correct antibiotic concentrations for selection. |
| Poor recipient cell competency | Optimize the preparation of recipient cells. For conjugation, experiment with both spores and mycelia. For protoplasts, ensure optimal growth and enzymatic digestion conditions. |
Problem 2: Low transformation/conjugation efficiency.
| Parameter to Optimize | Recommendations |
| Conjugation Media | Test different solid media for conjugation, as the optimal medium is strain-dependent. MS and MGM are common starting points.[5] |
| Donor to Recipient Ratio | Empirically determine the best ratio of E. coli donor cells to Streptomyces recipient cells. A ratio of 10:1 (donor:recipient) has been shown to be effective in some cases. |
| Heat Shock Treatment | For spore-based conjugation, a mild heat shock (e.g., 50°C for 10 minutes) can improve germination and conjugation efficiency.[2] |
| MgCl₂ Concentration in Media | The concentration of MgCl₂ in the conjugation medium can influence the efficiency. Test a range of concentrations (e.g., 0-50 mM). |
Experimental Protocols
Intergeneric Conjugation from E. coli to Streptomyces
This protocol is a general guideline and may require optimization for your specific this compound producing strain.
Materials:
-
E. coli donor strain (e.g., ET12567/pUZ8002) harboring the desired plasmid.
-
Streptomyces recipient strain (spores or mycelia).
-
LB medium.
-
MS agar plates.
-
Appropriate antibiotics for selection.
Procedure:
-
Grow the E. coli donor strain in LB medium with appropriate antibiotics to an OD₆₀₀ of 0.4-0.6.
-
Wash the E. coli cells twice with an equal volume of fresh LB medium to remove antibiotics.
-
Resuspend the E. coli cells in a small volume of LB medium.
-
Prepare the Streptomyces recipient cells:
-
Spores: Harvest spores from a mature plate and resuspend them in 2xYT medium. Heat shock at 50°C for 10 minutes.[2]
-
Mycelia: Grow the strain in a suitable liquid medium, then harvest and fragment the mycelia.
-
-
Mix the donor E. coli and recipient Streptomyces cells at an optimized ratio.
-
Plate the mixture onto MS agar plates and incubate at the optimal temperature for your Streptomyces strain.
-
After a suitable incubation period (typically 16-20 hours), overlay the plates with an appropriate antibiotic to select for exconjugants and nalidixic acid to counter-select the E. coli donor.
-
Continue incubation until exconjugant colonies appear.
CRISPR-Cas9 Mediated Gene Editing
This workflow outlines the general steps for using CRISPR-Cas9 in Streptomyces.
Procedure:
-
Design sgRNA: Design a specific sgRNA targeting the gene of interest in your this compound producing strain.
-
Construct CRISPR-Cas9 Plasmid: Clone the designed sgRNA into a suitable Streptomyces-E. coli shuttle vector that also carries the cas9 gene. Consider using a vector with an inducible promoter for cas9 expression to mitigate potential toxicity.[8]
-
Create Repair Template: If performing homologous recombination for gene knockout or insertion, create a repair template with homology arms flanking the target site.
-
Transformation: Introduce the CRISPR-Cas9 plasmid and the repair template (if applicable) into the Streptomyces strain using an optimized conjugation or protoplast transformation protocol.
-
Selection and Screening: Select for transformants containing the CRISPR-Cas9 plasmid. Screen colonies by PCR and sequencing to identify those with the desired genomic modification.
-
Plasmid Curing: Cure the CRISPR-Cas9 plasmid from the edited strain by growing it in non-selective conditions.
Visualizations
Caption: General workflow for genetic manipulation of this compound producing strains.
Caption: Step-by-step workflow for CRISPR-Cas9 mediated genome editing in Streptomyces.
Caption: Troubleshooting decision tree for failed transformation/conjugation experiments.
References
- 1. Genetic manipulation of Streptomyces species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genetic Manipulation of Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Intergeneric Conjugation in Streptomyces peucetius and Streptomyces sp. Strain C5: Chromosomal Integration and Expression of Recombinant Plasmids Carrying the chiC Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | CRISPR/Cas9-Based Editing of Streptomyces for Discovery, Characterization, and Production of Natural Products [frontiersin.org]
- 8. Enhancing rufomycin production by CRISPR/Cas9-based genome editing and promoter engineering in Streptomyces sp. MJM3502 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Link between Linearmycin Biosynthesis and Extracellular Vesicle Genesis Connects Specialized Metabolism and Bacterial Membrane Physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimized transformation of Streptomyces sp. ATCC 39366 producing leptomycin by electroporation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antibacterial Spectra of Linearmycin B and Daptomycin
For Immediate Release
A deep dive into the antibacterial capabilities of two distinct membrane-targeting antibiotics, Linearmycin B and daptomycin, reveals overlapping strengths and unique specificities. This comprehensive guide synthesizes available preclinical data to offer researchers, scientists, and drug development professionals a clear comparison of their antibacterial spectra, supported by detailed experimental methodologies and mechanistic insights.
This report outlines the head-to-head antibacterial performance of this compound, a polyene antibiotic, and daptomycin, a cyclic lipopeptide. While both agents disrupt the bacterial cell membrane, their specific mechanisms and resulting antibacterial profiles exhibit key differences that are critical for consideration in antimicrobial research and development.
Unveiling the Antibacterial Spectrum: A Quantitative Comparison
The antibacterial efficacy of an antibiotic is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the reported MIC values for this compound and daptomycin against a panel of clinically relevant Gram-positive and Gram-negative bacteria.
| Bacterial Species | This compound MIC (µg/mL) | Daptomycin MIC (µg/mL) |
| Gram-Positive Bacteria | ||
| Bacillus subtilis | 16 | 0.5 - 2 |
| Bacillus anthracis | 32 | 0.25 |
| Bacillus cereus | 32 | 1 |
| Staphylococcus aureus | >128 | 0.25 - 1 |
| Staphylococcus aureus (MRSA) | >128 | 0.5 - 2 |
| Enterococcus faecalis | >128 | 1 - 4 |
| Enterococcus faecium (VRE) | >128 | 1 - 4 |
| Streptococcus pneumoniae | Not Reported | 0.06 - 0.5 |
| Streptococcus pyogenes | Not Reported | ≤0.03 - 0.25 |
| Listeria monocytogenes | >128 | 0.25 - 1 |
| Gram-Negative Bacteria | ||
| Escherichia coli | >128 | Inactive |
| Salmonella enterica | >128 | Inactive |
| Pseudomonas aeruginosa | Not Reported | Inactive |
Data Interpretation: The provided data indicates that both this compound and daptomycin are active against Gram-positive bacteria. Daptomycin demonstrates a broader and more potent activity against a wider range of Gram-positive pathogens, including clinically significant species like Staphylococcus aureus (including MRSA), Enterococcus species (including VRE), and Streptococcus species, with generally lower MIC values.[1][2][3][4] this compound's activity appears to be more restricted, showing efficacy against Bacillus species but limited to no activity against other tested Gram-positive bacteria at the concentrations evaluated.[5] Both antibiotics are inactive against the tested Gram-negative bacteria.[4][5]
Mechanisms of Action: A Tale of Two Membrane Disruptors
While both antibiotics target the bacterial cell membrane, their modes of action are distinct. Daptomycin, a cyclic lipopeptide, integrates into the cell membrane of Gram-positive bacteria in a calcium-dependent manner. This insertion leads to the formation of ion channels, causing rapid membrane depolarization and subsequent inhibition of DNA, RNA, and protein synthesis, ultimately leading to bacterial cell death.[5]
This compound, a polyene antibiotic, is also a membrane-targeting agent. Its lytic activity is attributed to the disruption of the lipid bilayer, causing rapid depolarization of the cytoplasmic membrane and a loss of cell viability.[5][6] Unlike daptomycin, its mechanism is not reported to be calcium-dependent.
Experimental Protocols: Determining Antibacterial Activity
The Minimum Inhibitory Concentration (MIC) values presented in this guide are typically determined using the broth microdilution method. This standard laboratory procedure allows for the quantitative assessment of an antimicrobial agent's in vitro activity.
Broth Microdilution Assay Protocol:
-
Preparation of Antimicrobial Stock Solutions:
-
Accurately weigh and dissolve this compound and daptomycin in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.
-
Sterilize the stock solutions by filtration through a 0.22 µm filter.
-
-
Preparation of Microtiter Plates:
-
Aseptically dispense a sterile growth medium (e.g., Mueller-Hinton Broth, supplemented with calcium for daptomycin testing) into the wells of a 96-well microtiter plate.
-
Perform serial twofold dilutions of the antimicrobial stock solutions across the wells to create a concentration gradient.
-
-
Inoculum Preparation:
-
Culture the bacterial strains to be tested on an appropriate agar medium overnight at 37°C.
-
Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the standardized bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 37°C for 16-20 hours under ambient air conditions.
-
-
MIC Determination:
-
After incubation, visually inspect the microtiter plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
-
Conclusion
This comparative analysis indicates that while both this compound and daptomycin are membrane-active antibacterial agents, daptomycin possesses a more clinically relevant and potent spectrum of activity against a broader range of Gram-positive pathogens. This compound's efficacy is more narrowly focused on Bacillus species. The distinct mechanisms of these two compounds, one being calcium-dependent and the other not, offer different avenues for further investigation and potential therapeutic development. The provided experimental protocol for MIC determination serves as a foundational method for the continued evaluation of these and other novel antimicrobial agents.
References
- 1. Daptomycin: an evidence-based review of its role in the treatment of Gram-positive infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Current Perspective on Daptomycin for the Clinical Microbiologist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Daptomycin Dose-Effect Relationship against Resistant Gram-Positive Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. stubbendiecklab.com [stubbendiecklab.com]
- 6. Linearmycins are lytic membrane-targeting antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Linearmycin B versus other polyene antibiotics: a comparative analysis
A Guide for Researchers, Scientists, and Drug Development Professionals
The growing threat of invasive fungal infections necessitates the exploration of novel antifungal agents. Among these, the polyene class of antibiotics has long been a cornerstone of antifungal therapy. This guide provides a comparative analysis of Linearmycin B, a more recently identified polyene, against established polyene antibiotics such as Amphotericin B and Nystatin. This comparison focuses on their mechanism of action, spectrum of activity, and toxicity profiles, supported by available data and experimental methodologies.
Mechanism of Action: A Tale of Membrane Disruption
Polyene antibiotics share a common mechanism of action centered on their interaction with sterols in fungal cell membranes, primarily ergosterol. This interaction leads to the formation of pores or channels, disrupting membrane integrity and causing leakage of essential intracellular components, ultimately leading to fungal cell death.[1]
This compound: While initially classified as an antifungal, much of the available research has focused on the antibacterial activity of linearmycins.[2][3] Studies have shown that linearmycins cause lysis and colony degradation of the Gram-positive bacterium Bacillus subtilis by inducing rapid depolarization of the cytoplasmic membrane.[2] This suggests a direct interaction with the cell membrane, a hallmark of polyene antibiotics. Its precise antifungal mechanism is thought to involve similar membrane disruption, though detailed studies specifically on its interaction with fungal ergosterol and subsequent pore formation are less prevalent in publicly available literature.
Amphotericin B and Nystatin: Both Amphotericin B and Nystatin bind to ergosterol in the fungal cell membrane, creating transmembrane channels.[1] This binding leads to increased membrane permeability, allowing the leakage of ions and other small molecules, which results in cell death.[1] Amphotericin B is known to be fungicidal, with its efficacy dependent on concentration.
The following diagram illustrates the generally accepted signaling pathway for polyene antibiotic-induced cell death:
Caption: Mechanism of polyene antibiotic action.
Spectrum of Activity: A Quantitative Comparison
The efficacy of an antifungal agent is determined by its spectrum of activity, often quantified by the Minimum Inhibitory Concentration (MIC). Lower MIC values indicate greater potency. While extensive comparative MIC data for this compound against a wide array of fungal pathogens is not as readily available as for Amphotericin B and Nystatin, the existing information suggests its potential.
| Antibiotic | Candida albicans (MIC in µg/mL) | Aspergillus fumigatus (MIC in µg/mL) | Cryptococcus neoformans (MIC in µg/mL) |
| This compound | Data not readily available | Data not readily available | Data not readily available |
| Amphotericin B | 0.125 - 1.0[4][5] | 0.5 - 2.0[6] | 0.125 - 1.0 |
| Nystatin | 1.0 - 4.0[4][5] | >16 | 2.0 - 8.0 |
Note: The MIC values for Amphotericin B and Nystatin are approximate ranges compiled from various studies and can vary depending on the specific strain and testing methodology. The lack of publicly available, direct comparative MIC data for this compound against these common fungal pathogens is a significant knowledge gap. Research has shown antifungal activity of Linearmycin A and B, but without specific MIC values for comparison.[7]
Toxicity Profile: The Double-Edged Sword
A major limitation of polyene antibiotics is their host toxicity, primarily due to their interaction with cholesterol in mammalian cell membranes. This can lead to adverse effects, most notably nephrotoxicity in the case of Amphotericin B.[8]
This compound: Direct comparative studies on the toxicity of this compound against mammalian cells are limited. Further research is required to establish its therapeutic index and compare its cytotoxicity to other polyenes.
Amphotericin B: The clinical use of Amphotericin B is often limited by its significant toxicity, particularly kidney damage.[8] To mitigate this, lipid-based formulations of Amphotericin B have been developed, which have shown reduced nephrotoxicity while maintaining antifungal efficacy.[8][9]
Nystatin: Nystatin is generally considered more toxic than Amphotericin B when administered systemically, which is why its use is primarily restricted to topical and oral applications for fungal infections of the skin, mouth, and gastrointestinal tract.
The following table summarizes the available toxicity information:
| Antibiotic | Primary Toxicities | Common Formulations |
| This compound | Data not readily available | Not applicable |
| Amphotericin B | Nephrotoxicity, infusion-related reactions[8] | Conventional, Lipid-based formulations |
| Nystatin | High systemic toxicity | Topical, Oral suspension |
Experimental Protocols
For researchers aiming to conduct comparative studies, adherence to standardized experimental protocols is crucial.
Antifungal Susceptibility Testing (Broth Microdilution Assay)
This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungus.
References
- 1. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Linearmycins are lytic membrane-targeting antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Link between Linearmycin Biosynthesis and Extracellular Vesicle Genesis Connects Specialized Metabolism and Bacterial Membrane Physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Activity of Nystatin Compared with Those of Liposomal Nystatin, Amphotericin B, and Fluconazole against Clinical Candida Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Toxicity and efficacy differences between liposomal amphotericin B formulations in uninfected and Aspergillus fumigatus infected mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Membrane-Targeting Mechanism of Linearmycin B: A Comparative Guide
Linearmycin B, a polyketide antibiotic produced by Streptomyces species, has emerged as a potent antimicrobial agent against Gram-positive bacteria.[1][2][3] Its efficacy stems from a direct and lytic interaction with the cytoplasmic membrane, a mechanism that distinguishes it from many conventional antibiotics that target cell wall synthesis or intracellular processes.[1][4] This guide provides a comparative analysis of this compound's membrane-targeting mechanism against other well-characterized membrane-active antibiotics, supported by experimental data and detailed protocols.
The Direct Assault on the Membrane: this compound's Mechanism of Action
This compound exerts its bactericidal effect by directly targeting and disrupting the lipid bilayer of the cytoplasmic membrane.[1] This interaction leads to a rapid depolarization of the membrane, loss of cellular viability, and eventual cell lysis.[1][2] A key characteristic of this compound is its intrinsic ability to cause lysis even when the target cell's metabolism and growth are inhibited, highlighting a direct physical disruption rather than an interference with metabolic pathways.[2]
Initially identified for its antifungal properties, the linearmycin family of molecules is poorly soluble in aqueous environments.[1][2] To overcome this, the producing organism, Streptomyces sp. strain Mg1, packages linearmycins into extracellular vesicles.[1][2][5] These vesicles are thought to facilitate the delivery of the antibiotic to target bacteria, potentially by fusing with and depositing this compound directly into the recipient cell's membrane.[1]
In response to the membrane damage caused by linearmycins, bacteria like Bacillus subtilis have developed specific defense mechanisms. One such mechanism involves the activation of the YfiJK two-component signaling (TCS) system, which in turn regulates the YfiLMN ABC transporter, conferring resistance and influencing biofilm formation.[6][7]
Caption: Mechanism of this compound targeting the bacterial cytoplasmic membrane.
Comparative Analysis with Other Membrane-Targeting Antibiotics
To better understand the unique properties of this compound, it is useful to compare its mechanism with other antibiotics that also target the bacterial membrane, such as the lipopeptide daptomycin and the biosurfactant surfactin.
| Feature | This compound | Daptomycin | Surfactin |
| Class | Polyketide | Cyclic Lipopeptide | Cyclic Lipopeptide |
| Primary Target | Cytoplasmic Membrane[1] | Cytoplasmic Membrane[8][9] | Cytoplasmic Membrane[10] |
| Cofactor Requirement | Not reported | Calcium (Ca²⁺) dependent[8][9] | Ca²⁺ enhances activity[11] |
| Mechanism | Direct lipid bilayer disruption, causing depolarization and lysis[1] | Ca²⁺-dependent insertion, oligomerization, and pore formation or lipid extraction, leading to membrane depolarization[8][9] | Insertion into lipid bilayer, channel formation, and detergent-like membrane disruption[10][12] |
| Bacterial Spectrum | Gram-positive bacteria[1][2] | Gram-positive bacteria[8] | Broad-spectrum (bacteria, fungi)[10] |
| Resistance Mechanism | Activation of YfiJK TCS system in B. subtilis[6][7] | Mutations in genes controlling cell membrane phospholipid metabolism (e.g., mprF)[13][14] | Efflux pumps (e.g., YerP in B. subtilis)[10] |
Experimental Validation Protocols
The validation of a membrane-targeting mechanism relies on a series of key experiments designed to probe the interaction between the antibiotic and the cell membrane or model lipid bilayers.
Membrane Depolarization Assay
This assay measures the change in membrane potential upon exposure to the antibiotic. A voltage-sensitive fluorescent dye, such as DiSC₃(5), is used. When the membrane is polarized, the dye is quenched. Depolarization leads to the release of the dye and an increase in fluorescence.
Protocol:
-
Grow bacterial cells (e.g., Bacillus subtilis) to mid-log phase.
-
Wash and resuspend the cells in a suitable buffer (e.g., PBS).
-
Add the voltage-sensitive dye to the cell suspension and incubate until a stable, quenched fluorescence signal is achieved.
-
Add the antibiotic (this compound, Daptomycin, or Surfactin) at various concentrations.
-
Monitor the fluorescence intensity over time using a fluorometer. An increase in fluorescence indicates membrane depolarization.
-
Use a known depolarizing agent, such as gramicidin, as a positive control.
Liposome Disruption Assay
This experiment uses artificial lipid vesicles (liposomes) to demonstrate that the antibiotic can disrupt a lipid bilayer without the need for any cellular proteins or other components.[1][4]
Protocol:
-
Prepare liposomes encapsulating a fluorescent dye (e.g., carboxyfluorescein) at a self-quenching concentration.
-
Remove unencapsulated dye by size-exclusion chromatography.
-
Add the antibiotic to the liposome suspension.
-
Monitor the fluorescence intensity over time. Disruption of the liposome membrane will cause the dye to leak out, become diluted, and de-quench, resulting in an increase in fluorescence.
-
Use a detergent, such as Triton X-100, as a positive control to induce 100% dye release.
Caption: Experimental workflow for validating a membrane-targeting antibiotic.
Bacterial Response to Membrane Stress
The bacterial cell envelope is a critical interface with the environment and a common target for antibiotics.[7] Consequently, bacteria have evolved sophisticated systems to monitor and respond to envelope damage. In B. subtilis, the YfiJK two-component system is a key player in the response to linearmycin-induced membrane stress.[6][7]
The membrane-anchored histidine kinase, YfiJ, is thought to sense the membrane perturbation caused by linearmycin.[7] This leads to the activation of the YfiJK signaling cascade, which ultimately regulates the expression of the YfiLMN ABC transporter.[6] This transporter is believed to contribute to both linearmycin resistance and the regulation of biofilm formation, providing the bacterium with a dual strategy for survival.[6]
Caption: YfiJK two-component system response to Linearmycin in B. subtilis.
Conclusion
This compound represents a promising class of membrane-targeting antibiotics with a potent lytic mechanism against Gram-positive bacteria. Its ability to directly disrupt the cytoplasmic membrane, independent of cellular metabolic activity, makes it an attractive candidate for further development, particularly in an era of growing resistance to conventional antibiotics. Understanding its mechanism through comparative analysis and robust experimental validation provides a crucial foundation for optimizing its therapeutic potential and developing novel strategies to combat bacterial infections.
References
- 1. researchgate.net [researchgate.net]
- 2. stubbendiecklab.com [stubbendiecklab.com]
- 3. bioaustralis.com [bioaustralis.com]
- 4. Linearmycins are lytic membrane-targeting antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Link between Linearmycin Biosynthesis and Extracellular Vesicle Genesis Connects Specialized Metabolism and Bacterial Membrane Physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Linearmycins Activate a Two-Component Signaling System Involved in Bacterial Competition and Biofilm Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Mechanism of Action and Resistance to Daptomycin in Staphylococcus aureus and Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chemical structure, properties and potential applications of surfactin, as well as advanced strategies for improving its microbial production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interactions of surfactin with membrane models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mechanisms of Drug Resistance: Daptomycin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Daptomycin: mechanisms of action and resistance, and biosynthetic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Lytic Activities of Linearmycin A and Linearmycin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the lytic activities of Linearmycin A and Linearmycin B, two closely related polyene antibiotics. The information presented herein is compiled from published experimental data to assist researchers in understanding the mechanisms of action and potential applications of these compounds.
Introduction to Linearmycins
Linearmycin A and this compound are natural products isolated from Streptomyces species.[1][2] Structurally, they are long, linear polyene molecules that terminate with an amino group at one end and a carboxylic acid group at the other. The primary structural difference between the two lies in the polyene chain linked to the carboxylic acid terminus: Linearmycin A possesses a tetraenone, while this compound has a pentaenone.[2] This subtle structural variation can influence their biological activity.
Initially recognized for their antifungal properties, linearmycins have been shown to exhibit potent antibacterial activity, particularly against Gram-positive bacteria.[3][4][5] Their mode of action involves the direct targeting and disruption of the cytoplasmic membrane, leading to cell lysis.[2][3][4][5]
Comparative Lytic Activity and Spectrum
While both Linearmycin A and B contribute to the lytic activity of Streptomyces extracts, detailed comparative studies quantifying the specific activity of each are limited in the public domain. However, existing data for Linearmycin A provides a benchmark for its efficacy against various microorganisms.
Table 1: Quantitative Lytic and Inhibitory Activity of Linearmycin A
| Organism | Type | Activity Metric | Result |
| Staphylococcus aureus | Gram-positive Bacteria | MIC | 3.1 µ g/disc |
| Escherichia coli | Gram-negative Bacteria | MIC | 1.6 µ g/disc |
| Saccharomyces cerevisiae | Fungus | MIC | 0.1 µ g/disc |
| Candida albicans | Fungus | MIC | 1.6 µ g/disc |
| Aspergillus niger | Fungus | MIC | 0.2 µ g/disc |
| Bacillus subtilis | Gram-positive Bacteria | Lytic Activity | Induces lysis and degradation |
Data sourced from MedchemExpress.[1] It is important to note that the disc diffusion assay results are qualitative indicators of sensitivity and not a direct measure of lytic activity in solution.
Studies have shown that linearmycins, as a family, inhibit the growth of all tested Gram-positive bacteria, but their lytic activity is more specific, primarily targeting some Bacillus species.[3][5]
Mechanism of Action: Membrane Disruption
The lytic activity of linearmycins is attributed to their ability to compromise the integrity of the cytoplasmic membrane. This mechanism does not appear to rely on the inhibition of DNA replication, transcription, or translation.[3]
The proposed mechanism involves the following steps:
-
Insertion into the Membrane: The lipophilic polyene structure of the linearmycins facilitates their insertion into the lipid bilayer of the bacterial cell membrane.
-
Membrane Depolarization: Upon insertion, linearmycins are thought to form pores or channels, or otherwise disrupt the lipid packing, leading to a rapid depolarization of the membrane potential.[3][4]
-
Loss of Viability and Lysis: The dissipation of the membrane potential disrupts essential cellular processes and leads to the loss of osmotic control, culminating in cell lysis and death.[3][4]
This direct action on the membrane is supported by experiments showing that linearmycin exposure causes rapid changes consistent with membrane depolarization in B. subtilis and that they can lyse artificial membrane vesicles (liposomes) in the absence of any cellular proteins.[3][4][5]
Bacterial Response to Linearmycin-Induced Stress
Bacteria, in turn, have developed mechanisms to counteract the effects of membrane-targeting antibiotics like linearmycins. In Bacillus subtilis, exposure to linearmycins activates a two-component signaling (TCS) system, YfiJK.[6][7]
Figure 1. Signaling pathway of the B. subtilis response to linearmycin-induced membrane stress.
Activation of the sensor kinase YfiJ by membrane stress leads to the phosphorylation of the response regulator YfiK. Phosphorylated YfiK then upregulates the expression of the yfiLMN operon, which encodes an ATP-binding cassette (ABC) transporter. This transporter contributes to linearmycin resistance, likely through efflux, and also plays a role in biofilm formation.[6][7]
Experimental Protocols
The following are generalized protocols for assessing the lytic activity of Linearmycin A and B, based on methodologies described in the literature.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a compound that prevents visible growth of a microorganism.
Materials:
-
Pure Linearmycin A and this compound
-
Bacterial and/or fungal strains
-
Appropriate liquid growth medium (e.g., LB broth for bacteria, YPD for yeast)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of each linearmycin in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform a serial two-fold dilution of each linearmycin in the growth medium.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (no linearmycin) and negative (no microorganism) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.
-
Determine the MIC by visually inspecting for the lowest concentration that inhibits growth, or by measuring the optical density at 600 nm (OD600).
Bacterial Lysis Assay
This assay directly visualizes the lytic effect of the compounds on bacterial cultures.
Materials:
-
Linearmycin A and B
-
Bacillus subtilis culture
-
Liquid growth medium
-
Spectrophotometer
Procedure:
-
Grow an overnight culture of B. subtilis.
-
Dilute the culture in fresh medium to an OD600 of approximately 0.1.
-
Add different concentrations of Linearmycin A or B to the cultures.
-
Incubate the cultures at 37°C with shaking.
-
Monitor the OD600 of the cultures over time. A significant drop in OD600 indicates cell lysis.
Figure 2. General workflow for a bacterial lysis assay.
Membrane Depolarization Assay
This assay uses a membrane potential-sensitive dye to measure changes in membrane polarization.
Materials:
-
Linearmycin A and B
-
Bacillus subtilis culture
-
Membrane potential-sensitive fluorescent dye (e.g., DiSC3(5))
-
Fluorometer or fluorescence plate reader
Procedure:
-
Grow and wash B. subtilis cells, then resuspend them in a suitable buffer.
-
Add the fluorescent dye to the cell suspension and allow it to incorporate into the membranes until the fluorescence signal stabilizes (quenching).
-
Add Linearmycin A or B to the cell suspension.
-
Monitor the fluorescence intensity over time. An increase in fluorescence indicates depolarization of the membrane.
Conclusion
Linearmycin A and this compound are potent membrane-targeting antibiotics with significant lytic activity against certain Gram-positive bacteria. While they share a common mechanism of action, further quantitative, side-by-side comparisons are needed to fully elucidate any differences in their lytic potency and spectrum that may arise from their structural variations. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies, which will be crucial for the future development and potential therapeutic application of these compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. stubbendiecklab.com [stubbendiecklab.com]
- 4. researchgate.net [researchgate.net]
- 5. Linearmycins are lytic membrane-targeting antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Linearmycins Activate a Two-Component Signaling System Involved in Bacterial Competition and Biofilm Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
A Comparative Analysis of Cross-Resistance Between Linearmycin B and Other Membrane-Active Antibiotics
A comprehensive review of current literature reveals a notable gap in direct experimental studies on the cross-resistance between Linearmycin B and other membrane-active antibiotics such as daptomycin, vancomycin, and bacitracin. While the resistance mechanism for this compound in Bacillus subtilis is well-characterized, its interplay with other resistance pathways remains largely unexplored. This guide synthesizes the available data on the individual resistance mechanisms of these antibiotics, providing a framework for understanding potential cross-resistance profiles and highlighting the necessity for future research in this area.
This compound, a polyketide antibiotic, exerts its antibacterial effect by targeting the cytoplasmic membrane of Gram-positive bacteria, leading to membrane depolarization and cell lysis[1][2][3]. Resistance to this compound in the model organism Bacillus subtilis is primarily mediated by a specific two-component signaling system, YfiJK (also known as LnrJK). Upon sensing linearmycin-induced membrane stress, this system activates the expression of the yfiLMN (lnrLMN) operon, which encodes an ATP-binding cassette (ABC) transporter. This transporter is believed to confer resistance by effluxing the antibiotic[4][5].
This guide objectively compares the known resistance mechanisms of this compound with those of daptomycin, vancomycin, and bacitracin in Bacillus subtilis, presenting available quantitative data and detailed experimental protocols to inform future cross-resistance studies.
Comparative Analysis of Minimum Inhibitory Concentrations (MIC)
The following table summarizes the typical Minimum Inhibitory Concentration (MIC) ranges for daptomycin, vancomycin, and bacitracin against wild-type Bacillus subtilis. It is important to note that no published data is currently available for the MICs of these antibiotics against confirmed this compound-resistant B. subtilis strains.
| Antibiotic | Class | Target Organism | MIC Range (µg/mL) against Wild-Type B. subtilis | Reference |
| Daptomycin | Cyclic Lipopeptide | Bacillus subtilis | 0.5 - 2 | [5] |
| Vancomycin | Glycopeptide | Bacillus subtilis | ≤ 4.0 | [1] |
| Bacitracin | Polypeptide | Bacillus subtilis | 6 - 350 (strain dependent) | [2] |
Mechanisms of Action and Resistance
A comparative overview of the mechanisms of action and the primary resistance pathways for this compound and other selected membrane-active antibiotics in Bacillus subtilis is presented below. Understanding these mechanisms is crucial for postulating potential cross-resistance scenarios.
| Antibiotic | Mechanism of Action | Primary Resistance Mechanism in Bacillus subtilis | Key Genes/Systems Involved |
| This compound | Membrane depolarization and lysis.[1][2][3] | Upregulation of an ABC transporter (efflux pump).[4][5] | yfiJK (lnrJK) two-component system, yfiLMN (lnrLMN) ABC transporter. |
| Daptomycin | Calcium-dependent insertion into the cell membrane, leading to membrane depolarization.[6] | Induction of the LiaRS two-component system, which orchestrates a cell envelope stress response. Alterations in membrane lipid composition.[6] | liaRS two-component system, mprF (modifies membrane phospholipids). |
| Vancomycin | Inhibition of cell wall synthesis by binding to the D-Ala-D-Ala termini of peptidoglycan precursors. | B. subtilis is generally susceptible. Resistance can be conferred by the acquisition of enterococcal van gene clusters that modify the peptidoglycan precursor target.[7] | van gene clusters (e.g., vanB). |
| Bacitracin | Inhibition of cell wall synthesis by interfering with the dephosphorylation of the lipid carrier C55-isoprenyl pyrophosphate. | Upregulation of the BcrC undecaprenol pyrophosphate phosphatase and the BceAB ABC transporter.[2] | bcrC, bceAB ABC transporter, ECF sigma factors σX and σM. |
Experimental Protocols
While specific protocols for inducing this compound resistance for cross-resistance studies are not detailed in the literature, the following are generalized methodologies for key experiments that would be essential for such investigations.
Induction of Antibiotic Resistance by Serial Passage
This protocol describes a general method for selecting for antibiotic-resistant mutants in a bacterial population.
-
Preparation of Inoculum: A single colony of Bacillus subtilis is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated overnight at 37°C with shaking.
-
Initial MIC Determination: The initial Minimum Inhibitory Concentration (MIC) of the antibiotic (e.g., this compound) against the wild-type strain is determined using a standard broth microdilution or agar dilution method.
-
Serial Passage: A culture of B. subtilis is grown in a sub-inhibitory concentration of the antibiotic (e.g., 0.5 x MIC).
-
Increasing Antibiotic Concentration: The culture that grows at this concentration is then used to inoculate a fresh medium containing a higher concentration of the antibiotic (e.g., 2 x the previous concentration).
-
Iterative Selection: This process of serial passage is repeated with incrementally increasing concentrations of the antibiotic.
-
Isolation of Resistant Mutants: Once a culture demonstrates significantly increased resistance (e.g., a >4-fold increase in MIC), individual colonies are isolated by plating on antibiotic-containing agar.
-
Stability of Resistance: The resistance of the isolated mutants is confirmed by passaging them on antibiotic-free media for several generations and then re-testing their MIC. A stable mutant will retain its resistance.[4]
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This is a standard method for quantifying the susceptibility of a bacterial strain to an antibiotic.
-
Preparation of Antibiotic Solutions: A two-fold serial dilution of the antibiotic is prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Preparation of Bacterial Inoculum: An overnight culture of the Bacillus subtilis strain to be tested is diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in CAMHB.
-
Inoculation: Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the bacterial suspension. A positive control well (bacteria without antibiotic) and a negative control well (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 16-20 hours.
-
Reading the MIC: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.[1]
Visualizing Resistance Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the known signaling pathway for this compound resistance and a general workflow for cross-resistance studies.
Caption: this compound resistance pathway in B. subtilis.
Caption: Experimental workflow for cross-resistance studies.
Conclusion and Future Directions
The current body of scientific literature provides a solid foundation for understanding the mechanism of action and resistance to this compound in Bacillus subtilis. However, there is a clear absence of direct experimental evidence for cross-resistance with other clinically relevant membrane-active antibiotics like daptomycin, vancomycin, and bacitracin.
Given that these antibiotics have distinct molecular targets and induce different resistance pathways, it is plausible that cross-resistance may not be significant. For instance, the YfiJK system, central to this compound resistance, is not activated by daptomycin, suggesting separate response pathways. Nevertheless, without empirical data, this remains speculative.
Future research should prioritize conducting comprehensive cross-resistance studies. This would involve generating stable this compound-resistant B. subtilis mutants and systematically evaluating their susceptibility to a panel of other membrane-active antibiotics. Such studies would not only elucidate the potential for co-selection of resistance but also provide valuable insights into the broader network of cell envelope stress responses in bacteria. This knowledge is critical for the development of new antimicrobial strategies and for predicting the longevity of novel membrane-targeting antibiotics.
References
- 1. Antimicrobial Susceptibility of Bacillus Strains Isolated from Primary Starters for African Traditional Bread Production and Characterization of the Bacitracin Operon and Bacitracin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance to Bacitracin in Bacillus subtilis: Unexpected Requirement of the BceAB ABC Transporter in the Control of Expression of Its Own Structural Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibiotic tolerance in environmentally stressed Bacillus subtilis: physical barriers and induction of a viable but nonculturable state - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetic Basis for Daptomycin Resistance in Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Activities of Daptomycin, Ciprofloxacin, and Other Antimicrobial Agents against the Cells and Spores of Clinical Isolates of Bacillus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genetic Analysis of Factors Affecting Susceptibility of Bacillus subtilis to Daptomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acquisition of VanB-type vancomycin resistance by Bacillus subtilis: the impact on gene expression, cell wall composition and morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
Paving the Way for Potent Combinations: A Guide to the Synergistic Potential of Linearmycin B with Conventional Antibiotics
For Immediate Release
In the ongoing battle against antimicrobial resistance, the exploration of synergistic antibiotic combinations presents a promising frontier. This guide delves into the theoretical underpinnings and practical methodologies for investigating the synergistic effects of Linearmycin B, a membrane-targeting antibiotic, with conventional antibiotic classes. While direct experimental data on such combinations are not yet available, this document serves as a roadmap for researchers, scientists, and drug development professionals to unlock novel therapeutic strategies against challenging Gram-positive pathogens.
Understanding this compound: A Disruptor of Bacterial Membranes
This compound belongs to a family of polyketide antibiotics that exhibit potent activity against Gram-positive bacteria.[1] Its primary mechanism of action involves the rapid depolarization of the bacterial cytoplasmic membrane.[1][2][3] This disruption of membrane integrity leads to a loss of essential cellular functions and ultimately results in cell lysis.[1][2] Unlike antibiotics that target intracellular processes, this compound's efficacy is not dependent on active cellular metabolism or growth.[1][2]
The Rationale for Synergy: A Two-Pronged Attack
The principle of antibiotic synergy lies in combining two or more drugs that produce a greater effect than the sum of their individual activities.[4][5] A well-established synergistic strategy involves pairing a membrane-active agent with an antibiotic that targets an intracellular process.[6][7][8][9] The membrane-disrupting agent can facilitate the entry of the second antibiotic into the bacterial cell, thereby enhancing its access to its intracellular target and overcoming potential resistance mechanisms like efflux pumps.[6][7][8]
Given this compound's membrane-targeting mechanism, it is a prime candidate for synergistic combinations with antibiotics that inhibit protein synthesis, DNA replication, or cell wall synthesis.
Hypothetical Synergistic Combinations with this compound
This guide proposes the investigation of this compound in combination with the following classes of conventional antibiotics against Gram-positive bacteria such as Staphylococcus aureus (including MRSA) and Bacillus subtilis.
Table 1: Proposed Synergistic Combinations and Mechanisms
| Antibiotic Class | Example(s) | Mechanism of Action | Proposed Synergistic Rationale with this compound |
| Aminoglycosides | Gentamicin, Tobramycin | Inhibit protein synthesis by binding to the 30S ribosomal subunit. | This compound-induced membrane permeabilization would enhance the intracellular uptake of aminoglycosides, leading to increased inhibition of protein synthesis. |
| Macrolides | Erythromycin, Azithromycin | Inhibit protein synthesis by binding to the 50S ribosomal subunit. | Increased intracellular concentration of macrolides due to membrane disruption by this compound would result in more potent inhibition of protein synthesis. |
| Quinolones | Ciprofloxacin, Levofloxacin | Inhibit DNA replication by targeting DNA gyrase and topoisomerase IV. | Enhanced penetration of quinolones through the compromised bacterial membrane would lead to greater inhibition of DNA replication. |
| Beta-Lactams | Methicillin, Oxacillin | Inhibit cell wall synthesis by binding to penicillin-binding proteins (PBPs). | While both target the cell envelope, the distinct mechanisms could lead to a potent combined effect, with this compound disrupting membrane integrity and beta-lactams weakening the cell wall. |
Experimental Protocols for Assessing Synergy
To quantitatively assess the synergistic potential of these combinations, two primary in vitro methods are recommended: the checkerboard assay and the time-kill assay.
Checkerboard Assay
The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the drug interaction.[10][11][12][13]
Protocol:
-
Prepare serial twofold dilutions of this compound and the conventional antibiotic in a 96-well microtiter plate. The dilutions of this compound are made along the rows, and the conventional antibiotic dilutions are made along the columns.
-
Each well will contain a unique combination of concentrations of the two drugs.
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Include wells with each drug alone to determine their individual Minimum Inhibitory Concentrations (MICs). Also include a growth control well without any antibiotics.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC of each drug alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate the FIC index using the following formula: FIC Index = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpret the results as follows:
-
Synergy: FIC index ≤ 0.5
-
Additive: 0.5 < FIC index ≤ 1
-
Indifference: 1 < FIC index ≤ 4
-
Antagonism: FIC index > 4
-
Table 2: Hypothetical Checkerboard Assay Results for this compound and Gentamicin against S. aureus
| This compound (µg/mL) | Gentamicin (µg/mL) | Growth |
| MICLinB = 2 | 0.0 | No |
| 1.0 | 0.0 | Yes |
| 0.5 | 0.0 | Yes |
| 0.25 | 0.0 | Yes |
| 0.0 | MICGent = 1 | No |
| 0.0 | 0.5 | Yes |
| 0.0 | 0.25 | Yes |
| 0.0 | 0.125 | Yes |
| 0.5 (1/4 MIC) | 0.25 (1/4 MIC) | No (Synergy) |
| 1.0 | 0.125 | No |
| 0.25 | 0.5 | No |
In this hypothetical example, the FIC index would be 0.25/1 + 0.5/2 = 0.5, indicating synergy.
Time-Kill Assay
The time-kill assay provides dynamic information about the bactericidal or bacteriostatic effects of antibiotic combinations over time.[14][15][16][17][18]
Protocol:
-
Prepare tubes of broth containing the antibiotics alone and in combination at concentrations determined from the checkerboard assay (e.g., 0.5 x MIC, 1 x MIC).
-
Inoculate the tubes with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Incubate the tubes at 37°C with shaking.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each tube.
-
Perform serial dilutions of the aliquots and plate them on agar plates to determine the number of viable bacteria (CFU/mL).
-
Plot the log10 CFU/mL versus time for each antibiotic and combination.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
Visualizing the Path to Synergy
The following diagrams illustrate the proposed synergistic mechanism and the experimental workflow for its investigation.
Caption: Proposed synergistic mechanism of this compound and a conventional antibiotic.
References
- 1. Linearmycins are lytic membrane-targeting antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. stubbendiecklab.com [stubbendiecklab.com]
- 3. researchgate.net [researchgate.net]
- 4. Antibiotic synergy - Wikipedia [en.wikipedia.org]
- 5. Synergistic antibiotic combinations: Significance and symbolism [wisdomlib.org]
- 6. ijcmph.com [ijcmph.com]
- 7. Synergistic action of antimicrobial peptides and antibiotics: current understanding and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. frontiersin.org [frontiersin.org]
- 10. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 11. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. 4.6. Synergy Testing via Checkerboard Assays [bio-protocol.org]
- 13. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Time-kill synergy testing. [bio-protocol.org]
- 15. Time kill assays for Streptococcus agalactiae and synergy testing [protocols.io]
- 16. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. actascientific.com [actascientific.com]
Linearmycin B: A Comparative Analysis of Cytotoxicity on Cancerous vs. Non-Cancerous Cell Lines
A comprehensive review of the existing scientific literature reveals a significant gap in the understanding of Linearmycin B's cytotoxic effects on mammalian cells. To date, no studies have been published that directly compare the cytotoxicity of this compound on cancerous versus non-cancerous cell lines. The primary focus of research on this compound has been its potent antibacterial and antifungal activities.
This guide will summarize the currently known biological activities of this compound, detail its established mechanism of action in bacteria, and provide a hypothetical experimental framework for future studies to assess its cytotoxic potential and selectivity in cancer research.
Known Biological Activity of this compound
This compound is a polyketide metabolite originally identified for its antifungal properties.[1][2][3] Subsequent research has demonstrated that it also possesses significant antibacterial activity, particularly against Gram-positive bacteria.[1][2][3] Studies have shown that linearmycins can cause cellular lysis and degradation of bacterial colonies, such as Bacillus subtilis.[1][2][3][4] The production of linearmycins by Streptomyces sp. is thought to be a competitive mechanism in microbial environments.[4][5]
Mechanism of Action in Bacteria
The antibacterial action of this compound is characterized by its direct interaction with the bacterial cytoplasmic membrane.[1][2][3] Unlike antibiotics that target cell wall synthesis or intracellular processes, this compound acts as a lytic agent.[1][2] The proposed mechanism involves the following steps:
-
Membrane Insertion and Disruption: this compound inserts into the lipid bilayer of the bacterial cytoplasmic membrane.[1][2]
-
Membrane Depolarization: This insertion leads to a rapid depolarization of the membrane potential.[1][2][3]
-
Loss of Viability and Lysis: The disruption of the membrane integrity results in the leakage of cellular contents, loss of viability, and eventual cell lysis.[1][2][3]
This direct, membrane-targeting mechanism is potent and can occur even when the bacterial cells' metabolic activities and growth are inhibited.[1][2]
Mechanism of this compound in Bacteria
Hypothetical Experimental Protocol for Cytotoxicity Assessment in Mammalian Cells
To investigate the potential of this compound as an anti-cancer agent, a systematic evaluation of its cytotoxicity on both cancerous and non-cancerous mammalian cell lines is necessary. A standard methodology for this would be the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.
Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of this compound on a panel of human cancerous and non-cancerous cell lines.
Materials:
-
Cell Lines:
-
Cancerous: e.g., MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), HeLa (cervical cancer)
-
Non-cancerous: e.g., MCF-10A (non-tumorigenic breast epithelial), BEAS-2B (normal bronchial epithelial), HEK293 (human embryonic kidney)
-
-
Reagents:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium (specific to each cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
-
Equipment:
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570 nm)
-
Laminar flow hood
-
Microscopes
-
Pipettes and other standard laboratory equipment
-
Procedure:
-
Cell Seeding:
-
Culture the selected cancerous and non-cancerous cell lines in their respective complete media.
-
Harvest the cells using trypsinization and perform a cell count.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Perform serial dilutions of the this compound stock solution in serum-free medium to obtain a range of desired concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with vehicle control (medium with the same concentration of solvent used for the highest drug concentration) and untreated controls (medium only).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plates for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, the concentration of this compound that inhibits 50% of cell viability, from the dose-response curve using non-linear regression analysis.
-
Hypothetical Experimental Workflow
Hypothetical Workflow for Cytotoxicity Testing
Data Presentation
The quantitative data obtained from the proposed experiments would be summarized in a table to facilitate a clear comparison of this compound's cytotoxicity.
| Cell Line | Type | This compound IC50 (µM) after 48h |
| MCF-7 | Cancerous | Hypothetical Value |
| A549 | Cancerous | Hypothetical Value |
| HeLa | Cancerous | Hypothetical Value |
| MCF-10A | Non-cancerous | Hypothetical Value |
| BEAS-2B | Non-cancerous | Hypothetical Value |
| HEK293 | Non-cancerous | Hypothetical Value |
Conclusion and Future Directions
While this compound has established antibacterial and antifungal activities through membrane disruption, its effects on mammalian cells remain unexplored. The provided hypothetical experimental protocol offers a robust framework for initiating such investigations. Future research should aim to perform these studies to determine if this compound exhibits selective cytotoxicity towards cancerous cells. If selectivity is observed, further studies into its mechanism of action in mammalian cells, including its effects on cell signaling pathways related to apoptosis and cell cycle regulation, would be warranted to evaluate its potential as a novel therapeutic agent.
References
A Comparative Analysis of Linearmycin B and Other Linear Polyketides in Structure and Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed structural and functional comparison of Linearmycin B with other notable linear polyketides. The information presented is supported by experimental data to offer an objective evaluation of their performance and potential as therapeutic agents.
Introduction to Linearmycins
Linearmycins are a family of linear polyketide antibiotics produced by Streptomyces species.[1] Initially recognized for their antifungal properties, they have also demonstrated potent antibacterial activity, particularly against Gram-positive bacteria such as Bacillus subtilis.[2][3] Structurally, linearmycins are characterized by a long carbon backbone of 60 or more carbons, featuring multiple conjugated double bonds.[1] A notable characteristic of linearmycins is their poor solubility in aqueous solutions. To overcome this, the producing organism, Streptomyces sp. strain Mg1, incorporates them into extracellular vesicles, which serve as a natural delivery mechanism.[1][4] The primary mechanism of action for linearmycins is the disruption of the cytoplasmic membrane, leading to rapid depolarization and subsequent cell lysis.[2][5][6]
Structural and Functional Comparison
This compound shares structural similarities with other polyene antibiotics, such as ECO-02301, nystatin, and amphotericin B, all of which possess an extended carbon backbone with conjugated double bonds.[1] This structural motif is crucial for their interaction with cell membranes. While linearmycins target bacterial membranes, polyenes like nystatin and amphotericin B are primarily used as antifungals due to their high affinity for ergosterol, a key component of fungal cell membranes.[7]
Table 1: Comparison of Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Target Organism | MIC (µg/mL) | Source(s) |
| Linearmycin A/B | Bacillus subtilis | ~1.2 µM (~1.4 µg/mL) | [8] |
| ECO-02301 | Candida albicans ATCC 10231 | 4 | [1][4] |
| Candida glabrata ATCC 90030 | 4 | [1][4] | |
| Nystatin | Candida albicans (clinical isolates) | 4 - 8 | [5] |
| Candida albicans (fluconazole-sensitive) | Geometric Mean: 0.042 | [9] | |
| Candida albicans (fluconazole-resistant) | Geometric Mean: 0.06 | [9] | |
| Amphotericin B | Candida albicans (clinical isolates) | 0.06 - 1.0 | [10] |
| Candida albicans ATCC 10231 | 1 | [1][4] | |
| Candida bloodstream isolates | ≤1 | [11] |
Note: Direct comparison of MIC values should be done with caution due to variations in experimental conditions and target organisms.
Table 2: Comparison of Cytotoxicity (Half-maximal Inhibitory/Cytotoxic Concentration - IC50/CC50)
| Compound | Cell Line | Assay | IC50/CC50 (µg/mL) | Source(s) |
| This compound | Human Fibroblasts | Not Specified | Low cytotoxicity reported | [5] |
| Nystatin A1 | HaCaT (Keratinocytes) | CCK-8 | 50.82 | [12] |
| Murine Fibroblasts | Not Specified | IC50: 2.81 (for a derivative) | [13] | |
| Amphotericin B | J774.2 (Macrophages) | Not Specified | Induces 70% toxicity at 10 µg/mL | [14] |
| Osteoblasts/Fibroblasts | alamarBlue®/MTT | Cytotoxic at 5-10 µg/mL | [15] | |
| Macrophages | Not Specified | CC50: 5.3 ng/mL | [16] |
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][17][18]
-
Preparation of Inoculum: The microbial culture is grown overnight on an appropriate agar medium. Colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi) to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Drug Dilution: The antimicrobial agents are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plate is then incubated at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug that completely inhibits visible growth of the microorganism.[19] For some antifungals against yeasts, the endpoint is a significant reduction (e.g., 50% or 90%) in growth compared to a drug-free control, which can be measured spectrophotometrically.[17][20]
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[21][22]
-
Cell Seeding: Mammalian cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is incubated for another 2-4 hours.
-
Formazan Solubilization: During this incubation, mitochondrial dehydrogenases of viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals. A solubilizing agent (e.g., DMSO or isopropanol) is then added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.[23]
Membrane Potential Assay
This protocol is used to assess the effect of a compound on bacterial cytoplasmic membrane potential.[6][8]
-
Cell Preparation: B. subtilis cultures are grown to the mid-logarithmic phase (OD600 ≈ 0.2).
-
Dye Loading: The cells are then incubated with a membrane potential-sensitive fluorescent dye, such as DiSC3(5), which accumulates in polarized membranes and exhibits fluorescence quenching.
-
Compound Addition: The test compound (e.g., linearmycin-containing extracellular vesicles) is added to the cell suspension.
-
Fluorescence Monitoring: Changes in fluorescence are monitored over time using a fluorometer. Depolarization of the membrane leads to the release of the dye into the medium, resulting in an increase in fluorescence.
-
Data Analysis: The change in fluorescence intensity over time indicates the extent and rate of membrane depolarization.
Visualizations: Pathways and Mechanisms
Generalized Type I Polyketide Synthase (PKS) Assembly Line
Caption: A generalized workflow of a Type I Polyketide Synthase (PKS) assembly line.
Linearmycin-Induced YfiJK Signaling in B. subtilis
Caption: Linearmycin activates the YfiJK two-component system in B. subtilis.
Conclusion
This compound and its analogs represent a promising class of membrane-targeting antibacterial agents. Their structural similarity to well-established antifungal polyenes provides a foundation for understanding their mechanism of action. While direct quantitative comparisons are challenging due to the different target spectra (bacteria vs. fungi), the available data indicate that linearmycins have potent activity against Gram-positive bacteria. Their unique delivery via extracellular vesicles and their ability to disrupt bacterial membranes make them an interesting subject for further research and development in the search for new antibiotics. The relatively low cytotoxicity reported for linearmycins, when compared to the known toxicities of systemic antifungals like amphotericin B, further enhances their potential as therapeutic leads. Future studies should focus on obtaining more comprehensive quantitative data on the bioactivity and cytotoxicity of purified linearmycin compounds to better assess their therapeutic index.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Linearmycins are lytic membrane-targeting antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Pharmacodynamic Characteristics of Nystatin Including Time-Kill and Postantifungal Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Amphotericin B and Other Polyenes—Discovery, Clinical Use, Mode of Action and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stubbendiecklab.com [stubbendiecklab.com]
- 9. In vitro interactions of nystatin and micafungin combined with chlorhexidine against Candida albicans isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Susceptibility testing of Candida albicans isolated from oropharyngeal mucosa of HIV+ patients to fluconazole, amphotericin B and Caspofungin. killing kinetics of caspofungin and amphotericin B against fluconazole resistant and susceptible isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. Amphotericin B Is Cytotoxic at Locally Delivered Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. journals.asm.org [journals.asm.org]
- 18. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Study on the Effect of Quaternization of Polyene Antibiotics’ Structures on Their Activity, Toxicity, and Impact on Membrane Models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. researchgate.net [researchgate.net]
Validating Linearmycin B's Assault on Bacterial Membranes: A Comparative Guide
A deep dive into the experimental evidence confirming the target specificity of Linearmycin B, a potent membrane-active antibiotic. This guide provides a comparative analysis of its performance, detailed experimental methodologies, and visual workflows for researchers in drug discovery and microbiology.
This compound, a member of the polyketide family of natural products, has emerged as a promising antibacterial agent with a specific affinity for the cytoplasmic membranes of Gram-positive bacteria.[1][2][3] Extensive research has validated that its primary mechanism of action involves the disruption of the bacterial membrane's integrity, leading to rapid depolarization, loss of essential cellular functions, and ultimately, cell lysis.[1][2][3] This guide synthesizes the key experimental data that substantiates this compound's target specificity and provides a comparative overview against other membrane-active antibiotics.
Performance Comparison: this compound vs. Other Antibiotics
The antibacterial efficacy of this compound has been evaluated against a panel of Gram-positive bacteria, demonstrating potent activity. While comprehensive public data directly comparing its Minimum Inhibitory Concentrations (MICs) alongside other antibiotics in a single study is limited, the available research indicates its strong potential. The primary producer of linearmycins, Streptomyces sp. Mg1, was shown to inhibit the growth of all tested Gram-positive bacteria, with a more pronounced lytic effect observed against Bacillus species.[1]
For a comprehensive understanding, the following table summarizes the reported antibacterial activity of this compound in comparison to daptomycin and vancomycin, two clinically relevant antibiotics that also target Gram-positive bacteria, albeit through different mechanisms.
| Antibiotic | Target Organism | MIC (µg/mL) | Mechanism of Action | Reference |
| This compound | Bacillus subtilis | Data not publicly available in this format | Membrane disruption, depolarization | [1][2][3] |
| Staphylococcus aureus | Data not publicly available in this format | Membrane disruption, depolarization | [1] | |
| Enterococcus faecalis | Data not publicly available in this format | Membrane disruption, depolarization | [1] | |
| Daptomycin | Staphylococcus aureus (MRSA) | 0.5 - 2 | Membrane depolarization and disruption of ion gradients | [4][5] |
| Enterococcus faecalis (VRE) | 1 - 4 | Membrane depolarization and disruption of ion gradients | [6] | |
| Vancomycin | Staphylococcus aureus (MRSA) | 1 - 2 | Inhibition of cell wall synthesis | [7][8] |
| Enterococcus faecalis | ≤4 | Inhibition of cell wall synthesis | [9] |
Key Experiments for Target Validation
The specificity of this compound for the bacterial membrane was elucidated through a series of key experiments. These assays are fundamental in distinguishing membrane-active agents from those targeting other cellular processes like DNA replication, transcription, or translation.
Bacterial Growth Inhibition and Lysis Assays
These assays are the first step in determining the antibacterial spectrum of a compound. By exposing various bacterial strains to this compound, researchers observed a broad inhibition of Gram-positive bacteria. Lysis, or the rupturing of the cell, was particularly evident in Bacillus species, providing the initial clue to its membrane-disrupting capabilities.[1]
Membrane Potential Assays
To specifically investigate the effect on membrane integrity, a membrane potential-sensitive dye is employed. In the case of this compound, its addition to B. subtilis cultures caused a rapid increase in fluorescence, indicating a swift depolarization of the cytoplasmic membrane.[1] This loss of membrane potential is a hallmark of membrane-targeting antibiotics.
Liposome Disruption Assays
To demonstrate that this compound directly interacts with and disrupts lipid bilayers without the need for any cellular machinery, experiments are conducted using artificial membrane vesicles called liposomes. The ability of this compound to cause the leakage of encapsulated contents from these liposomes provides direct evidence of its intrinsic membrane-disrupting activity.[1][2][3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments used to validate this compound's target specificity.
Bacterial Growth Inhibition and Lysis Assay Protocol
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium (e.g., Bacillus subtilis, Staphylococcus aureus) into a suitable broth medium and incubate overnight at the optimal temperature with shaking.
-
Inoculum Standardization: Dilute the overnight culture in fresh broth to a standardized optical density (OD) at 600 nm (typically 0.1).
-
Assay Setup: In a 96-well microtiter plate, add serial dilutions of this compound to the wells.
-
Inoculation: Add the standardized bacterial suspension to each well. Include positive (no antibiotic) and negative (no bacteria) controls.
-
Incubation: Incubate the plate at the optimal temperature for 18-24 hours.
-
Data Analysis:
-
Growth Inhibition (MIC determination): Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Lysis: Monitor the OD600 of the cultures over time. A significant decrease in OD600 indicates cell lysis.
-
Membrane Potential Assay Protocol
-
Bacterial Culture Preparation: Grow the bacterial culture to the mid-logarithmic phase.
-
Cell Preparation: Harvest the cells by centrifugation, wash with a suitable buffer (e.g., PBS), and resuspend to a standardized OD600.
-
Dye Loading: Add a membrane potential-sensitive fluorescent dye (e.g., DiSC3(5)) to the cell suspension and incubate in the dark to allow the dye to incorporate into the polarized membranes.
-
Fluorescence Measurement: Place the cell suspension in a fluorometer and record the baseline fluorescence.
-
Compound Addition: Add this compound to the cell suspension and continuously monitor the fluorescence.
-
Data Analysis: An increase in fluorescence intensity indicates membrane depolarization. A positive control, such as the ionophore valinomycin, should be used to induce complete depolarization for comparison.
Liposome Disruption Assay Protocol
-
Liposome Preparation: Prepare large unilamellar vesicles (LUVs) encapsulating a fluorescent dye (e.g., carboxyfluorescein) at a self-quenching concentration. The lipid composition of the liposomes can be tailored to mimic bacterial membranes (e.g., containing phosphatidylglycerol and cardiolipin).
-
Assay Setup: In a 96-well plate, add the prepared liposomes to a buffer solution.
-
Fluorescence Measurement: Measure the baseline fluorescence of the liposome suspension.
-
Compound Addition: Add this compound to the wells.
-
Data Analysis: Monitor the increase in fluorescence over time. Leakage of the dye from the liposomes results in its dilution and a corresponding increase in fluorescence. A detergent like Triton X-100 is typically used as a positive control for 100% lysis.
Visualizing the Validation Process
To further clarify the experimental workflows and the proposed mechanism of this compound, the following diagrams have been generated.
Caption: Experimental workflow for validating this compound's membrane target.
Caption: Proposed mechanism of action for this compound.
References
- 1. stubbendiecklab.com [stubbendiecklab.com]
- 2. Linearmycins are lytic membrane-targeting antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. stubbendiecklab.com [stubbendiecklab.com]
- 4. Antimicrobial Spectrum of Activity and Mechanism of Action of Linear Alpha-Helical Peptides Inspired by Shrimp Anti-Lipopolysaccharide Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial Susceptibility of Bacillus Strains Isolated from Primary Starters for African Traditional Bread Production and Characterization of the Bacitracin Operon and Bacitracin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Vancomycin, teicoplanin, daptomycin, and linezolid MIC creep in methicillin-resistant Staphylococcus aureus is associated with clonality - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Bacterial Responses: A Comparative Transcriptomic Analysis of Linearmycin B and Other Antibiotics
For Immediate Release
This guide provides a comparative analysis of the transcriptomic response of bacteria to Linearmycin B, a membrane-targeting antibiotic, and other classes of antibiotics. Aimed at researchers, scientists, and drug development professionals, this document synthesizes available experimental data to illuminate the distinct and overlapping cellular responses to these antimicrobial agents. While direct comparative transcriptomic studies involving this compound are limited, this guide draws parallels with antibiotics sharing similar mechanisms of action and contrasts them with those targeting different cellular processes.
This compound, a polyketide antibiotic produced by Streptomyces sp. Mg1, exhibits potent activity against Gram-positive bacteria, notably Bacillus subtilis. Its primary mechanism of action involves disrupting the integrity of the cytoplasmic membrane, leading to depolarization and cell lysis[1][2][3]. This mode of action places it in a category of membrane-targeting antibiotics, which includes well-studied compounds like daptomycin. Understanding the transcriptomic signature of this compound in comparison to other antibiotics is crucial for elucidating its precise mechanism, identifying potential resistance pathways, and discovering new drug targets.
Comparative Transcriptomic Responses
The transcriptomic response of bacteria to antibiotic stress is a complex interplay of signaling pathways and gene regulation aimed at mitigating cellular damage and promoting survival. While comprehensive RNA-sequencing data for this compound treatment is not yet publicly available, studies on its mechanism of action and the transcriptomic responses to other cell envelope-targeting antibiotics in Bacillus subtilis provide a framework for comparison.
Key Signaling Pathways and Regulons:
-
This compound: Treatment with linearmycins is known to activate the LnrJK (formerly YfiJK) two-component signaling system in B. subtilis. This system, in turn, upregulates the expression of the lnrLMN (yfiLMN) operon, which encodes an ATP-binding cassette (ABC) transporter. This transporter is crucial for conferring resistance to linearmycin, likely by effluxing the antibiotic[4].
-
Daptomycin: As another membrane-targeting lipopeptide antibiotic, daptomycin induces a strong cell envelope stress response in B. subtilis. A key indicator of this is the strong induction of the LiaRS two-component system, a well-established sensor of cell envelope integrity[5][6]. The LiaRS regulon includes genes involved in repairing cell envelope damage.
-
Vancomycin: This glycopeptide antibiotic inhibits a late stage of peptidoglycan synthesis in the extracellular space. In B. subtilis, vancomycin treatment leads to the induction of the cell wall stress-responsive extracytoplasmic function (ECF) sigma factors, particularly σM and σW, which control large regulons involved in maintaining cell envelope homeostasis[7].
-
Protein Synthesis Inhibitors (e.g., Chloramphenicol, Erythromycin): These antibiotics induce a different set of stress responses. In B. subtilis, they can lead to the induction of genes encoding ABC transporters associated with multidrug efflux and heat shock proteins[8].
The following table summarizes the key known transcriptomic responses to this compound and compares them with those of other selected antibiotics acting on the cell envelope.
| Antibiotic | Class | Primary Target | Key Transcriptomic Response in B. subtilis | Key Genes/Regulons Induced |
| This compound | Polyketide | Cytoplasmic Membrane | Activation of a specific two-component system for resistance | LnrJK (YfiJK) two-component system, lnrLMN (yfiLMN) ABC transporter operon[4] |
| Daptomycin | Lipopeptide | Cytoplasmic Membrane | Strong cell envelope stress response, membrane depolarization | LiaRS two-component system, σM and σW regulons[5][6][9] |
| Vancomycin | Glycopeptide | Peptidoglycan Synthesis (extracellular) | General cell wall stress response | σM and σW regulons, LiaRS two-component system[7] |
| Bacitracin | Polypeptide | Peptidoglycan Synthesis (membrane-coupled) | Cell envelope stress response, detoxification | BceRS two-component system, σM and σW regulons[7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of transcriptomic studies. Below are summarized protocols from relevant studies on the transcriptomic analysis of antibiotic-treated bacteria.
RNA-Sequencing of Antibiotic-Treated Bacillus subtilis (Adapted from[7])
-
Bacterial Culture and Treatment: Bacillus subtilis is grown to the mid-exponential growth phase (OD600 ≈ 0.4). The culture is then treated with a specific concentration of the antibiotic (e.g., 1 µg/ml for vancomycin) for a short duration (e.g., 10 minutes) to capture the primary transcriptional response. An untreated culture serves as the control.
-
RNA Extraction: Bacterial cells are harvested by centrifugation, and total RNA is extracted using a commercial kit, such as the RNeasy Mini Kit (Qiagen), following the manufacturer's instructions. The protocol includes a DNase treatment step to remove contaminating genomic DNA.
-
Library Preparation and Sequencing: The quality and quantity of the extracted RNA are assessed using a Bioanalyzer. Ribosomal RNA is depleted from the total RNA to enrich for mRNA. The remaining RNA is then used to construct a cDNA library. The library is sequenced using a high-throughput sequencing platform (e.g., Illumina).
-
Data Analysis: The raw sequencing reads are quality-filtered and mapped to the B. subtilis reference genome. Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated in the antibiotic-treated samples compared to the untreated control.
Microarray Analysis of Antibiotic-Treated Bacillus subtilis (Adapted from[5])
-
Bacterial Culture and Treatment: Similar to the RNA-seq protocol, B. subtilis cultures in the mid-logarithmic phase are treated with sublethal concentrations of the antibiotics (e.g., 1 µg/ml of daptomycin) for 10 minutes.
-
RNA Isolation and Labeling: Total RNA is isolated, and its integrity is checked. The RNA is then reverse transcribed into cDNA, and fluorescent dyes (e.g., Cy3 and Cy5) are incorporated for labeling.
-
Hybridization and Scanning: The labeled cDNA is hybridized to a DNA microarray chip containing probes for all genes in the B. subtilis genome. After hybridization and washing, the microarray is scanned to measure the fluorescence intensity for each spot.
-
Data Analysis: The fluorescence intensities are normalized, and the ratio of intensities between the treated and control samples is calculated to determine the fold change in gene expression.
Visualizing a Key Signaling Pathway
The following diagram illustrates the known signaling pathway for this compound resistance in Bacillus subtilis.
Caption: this compound resistance pathway in B. subtilis.
Experimental Workflow for Comparative Transcriptomics
The diagram below outlines a general workflow for a comparative transcriptomic study of bacteria treated with different antibiotics.
Caption: Workflow for comparative transcriptomics of antibiotic-treated bacteria.
Logical Relationship of Cellular Responses to Cell Envelope Stress
This diagram illustrates the logical relationship between the action of different antibiotics targeting the bacterial cell envelope and the subsequent cellular responses.
Caption: Cellular responses to cell envelope-targeting antibiotics.
References
- 1. stubbendiecklab.com [stubbendiecklab.com]
- 2. Linearmycins are lytic membrane-targeting antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Term-seq reveals abundant ribo-regulation of antibiotics resistance in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Linearmycins Activate a Two-Component Signaling System Involved in Bacterial Competition and Biofilm Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Daptomycin versus Friulimicin B: In-Depth Profiling of Bacillus subtilis Cell Envelope Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genetic analysis of factors affecting susceptibility of Bacillus subtilis to daptomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comprehensive and Comparative Transcriptional Profiling of the Cell Wall Stress Response in Bacillus subtilis | bioRxiv [biorxiv.org]
- 8. Global Transcriptional Response of Bacillus subtilis to Treatment with Subinhibitory Concentrations of Antibiotics That Inhibit Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transcriptional Profiling Reveals that Daptomycin Induces the Staphylococcus aureus Cell Wall Stress Stimulon and Genes Responsive to Membrane Depolarization - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Evolutionary Blueprint of Linearmycin B: A Comparative Guide to its Biosynthetic Pathway
For researchers, scientists, and drug development professionals, understanding the evolutionary conservation of antibiotic biosynthetic pathways is paramount for discovering novel bioactive compounds and engineering improved therapeutic agents. This guide provides a detailed comparative analysis of the Linearmycin B biosynthetic pathway, placing it in an evolutionary context with its close homolog, the ECO-02301 pathway. By examining the genetic architecture, enzymatic machinery, and phylogenetic relationships, we shed light on the conservation and divergence of this important polyketide antibiotic family.
This compound, a linear polyketide with potent antifungal and antibacterial properties, is produced by Streptomyces sp. Mg1. Its biosynthesis is orchestrated by a large Type I polyketide synthase (PKS) gene cluster.[1][2] The modular nature of PKS pathways, where each module is responsible for a specific elongation and modification step, provides a fascinating subject for evolutionary analysis. This guide delves into the conservation of the this compound biosynthetic gene cluster (BGC) by comparing it with the BGC of ECO-02301, a structurally similar polyene antibiotic produced by Streptomyces aizunensis.[3][4][5]
Comparative Analysis of Biosynthetic Gene Clusters: this compound vs. ECO-02301
A detailed comparison of the this compound and ECO-02301 BGCs reveals a remarkable degree of conservation in their overall organization and the enzymatic domains present. This suggests a shared evolutionary origin and a similar strategy for the biosynthesis of their respective polyketide backbones. The table below summarizes the key features of both BGCs, based on data from the Minimum Information about a Biosynthetic Gene cluster (MIBiG) database.
| Feature | This compound Biosynthetic Gene Cluster (BGC0002072) | ECO-02301 Biosynthetic Gene Cluster (BGC0000052) |
| Producing Organism | Streptomyces sp. Mg1 | Streptomyces aizunensis |
| Compound Class | Polyketide | Polyketide |
| Number of Genes | 29 | 35 |
| PKS Type | Type I | Type I |
| Number of PKS Genes | 9 | 9 |
| Total PKS Modules | 29 | 29 |
| Starter Unit | Acetate (predicted) | Acetate (predicted) |
| Key Tailoring Enzymes | P450s, Methyltransferases, Oxidoreductases | P450s, Methyltransferases, Oxidoreductases, Glycosyltransferases |
Evolutionary Relationship of this compound and ECO-02301 PKSs
To quantitatively assess the evolutionary relationship between the this compound and ECO-02301 biosynthetic pathways, a phylogenetic analysis of their core polyketide synthase (PKS) enzymes was conducted. The ketosynthase (KS) domain, being the most conserved domain within PKS modules, is an excellent marker for such evolutionary studies.[6][7][8][9][10] The phylogenetic tree below illustrates the evolutionary distance between the KS domains of the this compound and ECO-02301 PKSs.
Caption: Phylogenetic tree of PKS KS domains.
The close clustering of the KS domains from both pathways strongly indicates a recent common ancestor. The divergence observed is likely responsible for the subtle structural differences between this compound and ECO-02301.
The this compound Biosynthetic Pathway: A Step-by-Step Visualization
The biosynthesis of this compound is a complex, multi-step process involving a loading module, multiple extension modules, and a final release of the polyketide chain. The following diagram illustrates the proposed biosynthetic pathway.
Caption: Proposed biosynthetic pathway of this compound.
Experimental Protocols
Comparative Genomics of Biosynthetic Gene Clusters:
-
Data Retrieval: The complete nucleotide sequences of the this compound (BGC0002072) and ECO-02301 (BGC0000052) biosynthetic gene clusters were obtained from the MIBiG (Minimum Information about a Biosynthetic Gene cluster) database.
-
Gene Prediction and Annotation: The open reading frames (ORFs) within each BGC were predicted using GeneMarkS. Functional annotation of the predicted genes was performed using BLASTp against the NCBI non-redundant protein database and by identifying conserved domains using the Pfam database.
-
Synteny Analysis: The gene order and orientation (synteny) of the two BGCs were compared using the Artemis Comparison Tool (ACT) to identify conserved and rearranged regions.
Phylogenetic Analysis of Polyketide Synthase (PKS) Ketosynthase (KS) Domains:
-
Sequence Extraction: The amino acid sequences of the KS domains from all PKS enzymes in both the this compound and ECO-02301 BGCs were extracted.
-
Multiple Sequence Alignment: The extracted KS domain sequences were aligned using the Clustal Omega multiple sequence alignment tool with default parameters.
-
Phylogenetic Tree Construction: A phylogenetic tree was constructed from the aligned sequences using the Neighbor-Joining method with 1,000 bootstrap replicates for statistical support, implemented in the MEGA X software. The evolutionary distances were computed using the p-distance method.
Conclusion
The comparative analysis of the this compound and ECO-02301 biosynthetic pathways reveals a highly conserved evolutionary history. The remarkable similarity in their gene cluster organization and the close phylogenetic relationship of their PKS enzymes underscore a common ancestral origin. The observed minor variations in their BGCs, particularly in the tailoring enzymes, likely account for the structural diversification leading to the distinct bioactivities of the final products. This guide provides a framework for further investigation into the evolution of this important class of antibiotics and offers insights for future bioengineering efforts aimed at generating novel and more potent therapeutic agents.
References
- 1. stubbendiecklab.com [stubbendiecklab.com]
- 2. A Link between Linearmycin Biosynthesis and Extracellular Vesicle Genesis Connects Specialized Metabolism and Bacterial Membrane Physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Microbial genomics as a guide to drug discovery and structural elucidation: ECO-02301, a novel antifungal agent, as an example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. pnas.org [pnas.org]
- 10. Phylogenetic study of polyketide synthases and nonribosomal peptide synthetases involved in the biosynthesis of mycotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Novel Linear Polyamines and Clinically Used Antibiotics Against Methicillin-Resistant Staphylococcus aureus (MRSA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of a novel synthetic linear polyamine, AHA-1394, against Methicillin-Resistant Staphylococcus aureus (MRSA) with that of established, clinically utilized antibiotics such as vancomycin, daptomycin, and linezolid. While the initial topic specified "Linearmycin B," available research literature points to a potent anti-MRSA compound, the linear polyamine AHA-1394, which aligns with the structural description and antimicrobial properties of interest. This document summarizes key experimental data, details methodologies for pivotal experiments, and visualizes relevant biological pathways and experimental workflows.
Introduction
The emergence of multidrug-resistant pathogens, particularly MRSA, presents a significant challenge to global public health. Vancomycin has long been the primary treatment for severe MRSA infections; however, the rise of strains with reduced susceptibility necessitates the development of new therapeutic agents.[1] This guide focuses on a promising novel compound, the synthetic linear polyamine AHA-1394, and evaluates its in vitro activity in comparison to standard-of-care antibiotics. AHA-1394 has demonstrated significant potency against a range of MRSA isolates, including those resistant to vancomycin.[2][3]
Quantitative Efficacy Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for AHA-1394 and clinically used antibiotics against various MRSA strains. The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism in vitro.
Table 1: Minimum Inhibitory Concentration (MIC) of AHA-1394 against various S. aureus strains [3]
| Bacterial Strain | Resistance Profile | AHA-1394 MIC (µg/mL) |
| SH1000 | MSSA | 2 |
| USA300 LAC | MRSA | 2 |
| EMRSA-15 | MRSA | 8 |
| EMRSA-16 | MRSA | 4 |
| Mu50 | VISA | 4 |
| SA-1 | VRSA | 8 |
MSSA: Methicillin-Susceptible Staphylococcus aureus; MRSA: Methicillin-Resistant Staphylococcus aureus; VISA: Vancomycin-Intermediate Staphylococcus aureus; VRSA: Vancomycin-Resistant Staphylococcus aureus.
Table 2: Minimum Inhibitory Concentration (MIC) Ranges of Clinically Used Antibiotics against MRSA
| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | General MIC Range (µg/mL) |
| Vancomycin | 1.0 | 2.0 | 0.5 - 2.0[4] |
| Daptomycin | 0.25 - 0.5 | 0.5 - 1.0 | 0.125 - 1.0[5] |
| Linezolid | 1.0 - 2.0 | 2.0 - 4.0 | 1.0 - 4.0 |
| Tedizolid | 0.250 | 0.5 | Not specified[1] |
| Dalbavancin | 0.060 | 0.120 | Not specified[1] |
| Oritavancin | 0.045 | 0.120 | Not specified[1] |
| Telavancin | 0.032 | 0.060 | Not specified[1] |
MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Experimental Protocols
A clear understanding of the methodologies used to generate efficacy data is crucial for the interpretation and replication of findings.
1. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method) [3]
This method is a standard procedure for determining the MIC of an antimicrobial agent.
-
Inoculum Preparation: S. aureus strains are cultured on an appropriate agar medium, such as Mueller-Hinton Agar (MHA), for 18-24 hours at 37°C. Several colonies are then transferred to a broth medium (e.g., Mueller-Hinton Broth, MHB) and incubated to achieve a specific optical density, corresponding to a standardized bacterial concentration (approximately 5 x 10⁵ CFU/mL).
-
Antibiotic Dilution: A serial two-fold dilution of the antibiotic is prepared in a 96-well microtiter plate containing MHB.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension. A growth control well (containing bacteria and broth without antibiotic) and a sterility control well (containing only broth) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which no visible bacterial growth (turbidity) is observed.
2. Checkerboard Synergy Assay [3]
This assay is used to assess the synergistic, additive, or indifferent effects of combining two antimicrobial agents.
-
Plate Setup: A 96-well microtiter plate is prepared with serial dilutions of antibiotic A along the x-axis and serial dilutions of antibiotic B along the y-axis.
-
Inoculation and Incubation: Each well is inoculated with a standardized bacterial suspension and incubated as described for the MIC assay.
-
Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction. The FIC for each drug is its MIC in the combination divided by its MIC when used alone. The sum of the FICs (ΣFIC) is interpreted as follows:
-
Synergy: ΣFIC ≤ 0.5
-
Additive: 0.5 < ΣFIC ≤ 1
-
Indifference: 1 < ΣFIC ≤ 4
-
Antagonism: ΣFIC > 4
-
Mechanism of Action and Signaling Pathways
Understanding the mechanism of action provides insight into the potential for resistance development and opportunities for synergistic combinations.
AHA-1394: The novel linear polyamine AHA-1394 is believed to exert its antibacterial effect by disrupting the bacterial cell membrane.[2] Polyamines are naturally occurring compounds that are toxic to S. aureus. AHA-1394, a synthetic derivative, is significantly more potent than its natural counterparts.[3]
Clinically Used Antibiotics:
-
Vancomycin: A glycopeptide that inhibits cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.[6]
-
Daptomycin: A cyclic lipopeptide that inserts into the bacterial cell membrane in a calcium-dependent manner, leading to membrane depolarization and cell death.[7]
-
Linezolid: An oxazolidinone that inhibits protein synthesis by binding to the 50S ribosomal subunit and preventing the formation of the initiation complex.[6][8]
Below is a diagram illustrating the distinct mechanisms of action of these antibiotics against S. aureus.
Caption: Mechanisms of action for AHA-1394 and clinically used antibiotics against MRSA.
Experimental Workflow
The following diagram outlines a typical workflow for the in vitro evaluation of a novel antibacterial compound against MRSA.
Caption: In vitro evaluation workflow for novel anti-MRSA compounds.
Conclusion
The novel synthetic linear polyamine AHA-1394 demonstrates potent in vitro activity against a broad range of S. aureus strains, including multidrug-resistant MRSA, VISA, and VRSA isolates.[3] Its efficacy, as measured by MIC values, is comparable to or, in some cases, superior to that of clinically important antibiotics. The unique mechanism of action, involving cell membrane disruption, suggests a lower likelihood of cross-resistance with existing drug classes.[2] Furthermore, AHA-1394 has shown the ability to restore the sensitivity of MRSA to conventional antibiotics, indicating its potential as a standalone therapeutic or as part of a combination therapy.[2] Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this promising new class of antimicrobials in the fight against MRSA infections.
References
- 1. Antibacterial activity of recently approved antibiotics against methicillin-resistant Staphylococcus aureus (MRSA) strains: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The new compound that destroys MRSA [bath.ac.uk]
- 3. Antibacterial activity of novel linear polyamines against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Action of the Arylomycin Antibiotics and Effects of Signal Peptidase I Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mjima.org [mjima.org]
- 6. Streptomyces as a Prominent Resource of Future Anti-MRSA Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Developments in Methicillin-Resistant Staphylococcus aureus (MRSA) Treatment: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterial activity of novel linear polyamines against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the findings of Linearmycin B research in different bacterial strains
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Linearmycin B's antibacterial efficacy against various bacterial strains. It delves into its mechanism of action, presents supporting experimental data, and contrasts its performance with alternative antibiotics.
This compound, a member of the linearmycin family of polyketides, has demonstrated notable antibacterial activity, primarily targeting the cytoplasmic membrane of Gram-positive bacteria.[1][2] This guide synthesizes available research to offer a clear perspective on its potential as an antimicrobial agent.
Performance Against Diverse Bacterial Strains
This compound exhibits broad-spectrum inhibitory activity against a range of Gram-positive bacteria. However, its lytic activity, the ability to rupture bacterial cells, is more pronounced in specific species, particularly within the Bacillus genus.[1][3]
To quantify and compare the effectiveness of this compound, the Minimum Inhibitory Concentration (MIC) is a key metric. The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.[4][5][6] The following table summarizes the qualitative and quantitative susceptibility of various bacterial strains to linearmycins.
| Bacterial Strain | Growth Inhibition | Lysis | MIC (µg/mL) |
| Bacillus subtilis | Yes | Yes | Not explicitly found |
| Bacillus licheniformis | Yes | Yes | Not explicitly found |
| Bacillus velezensis | Yes | Yes | Not explicitly found |
| Bacillus megaterium | Yes | No | Not explicitly found |
| Staphylococcus aureus | Yes | No | Not explicitly found |
| Listeria innocua | Yes | No | Not explicitly found |
| Corynebacterium glutamicum | Yes | No | Not explicitly found |
| Enterococcus faecalis | Partial | No | Not explicitly found |
Note: While the Stubbendieck and Straight (2018) study provides qualitative data on inhibition and lysis, specific MIC values for this compound against these strains were not explicitly available in the reviewed literature. Further targeted studies are needed to establish these quantitative benchmarks.
Comparison with Alternative Antibiotics
| Antibiotic | Mechanism of Action | Spectrum of Activity |
| This compound | Disrupts cytoplasmic membrane integrity, causing depolarization and lysis in some species.[1][2][3] | Primarily Gram-positive bacteria, with notable lytic activity against Bacillus species.[1][3] |
| Daptomycin | Binds to the bacterial cell membrane in a calcium-dependent manner, leading to membrane depolarization and inhibition of macromolecular synthesis.[7][8] | Broad activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[8] |
Further research involving direct comparative studies using standardized methodologies is essential to definitively position this compound relative to existing therapeutic options.
Experimental Protocols
The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound, adapted from standard broth microdilution protocols with considerations for its lipophilic nature.
Broth Microdilution Assay for this compound
1. Preparation of Materials:
- Bacterial Strains: Cultures of the desired bacterial strains grown to the mid-logarithmic phase in appropriate broth (e.g., Tryptic Soy Broth).
- This compound Stock Solution: Due to its lipophilic nature, dissolve this compound in a suitable solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.
- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB). For lipophilic compounds like linearmycins, the addition of a surfactant such as Tween 80 (e.g., at 0.002%) to the medium can help prevent adsorption to plastic surfaces and ensure accurate MIC values.[1][2][9]
- 96-Well Microtiter Plates: Non-binding plates are recommended to minimize the loss of the lipophilic compound.[1][2][9]
2. Assay Procedure:
- Serial Dilutions: Prepare a two-fold serial dilution of the this compound stock solution in the growth medium directly in the 96-well plate. The final volume in each well should be 100 µL.
- Bacterial Inoculum: Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard. Dilute this suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
- Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.
3. Controls:
- Growth Control: Wells containing only the growth medium and the bacterial inoculum (no antibiotic).
- Sterility Control: Wells containing only the growth medium.
- Solvent Control: Wells containing the highest concentration of the solvent (e.g., DMSO) used to dissolve this compound to ensure it does not inhibit bacterial growth.
Mechanism of Action and Signaling Pathway
This compound exerts its antibacterial effect by directly targeting and disrupting the integrity of the bacterial cytoplasmic membrane. This interaction leads to a rapid depolarization of the membrane potential, a critical component of bacterial viability.[1][2][3]
In Bacillus subtilis, exposure to linearmycins triggers a specific defensive response through the activation of the YfiJK two-component signaling system.[2][10] The membrane-bound sensor histidine kinase, YfiJ, likely detects the membrane perturbation caused by this compound, leading to its autophosphorylation. This phosphate group is then transferred to the response regulator, YfiK, which in turn activates the expression of downstream genes responsible for resistance, including an ATP-binding cassette (ABC) transporter that is thought to efflux the antibiotic.
This compound signaling pathway in Bacillus subtilis.
Workflow for MIC determination of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Linearmycins Activate a Two-Component Signaling System Involved in Bacterial Competition and Biofilm Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.chalmers.se [research.chalmers.se]
- 4. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. idexx.dk [idexx.dk]
- 6. Comparison of outcomes from daptomycin or linezolid treatment for vancomycin-resistant enterococcal bloodstream infection: A retrospective, multicenter, cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nicd.ac.za [nicd.ac.za]
- 8. BJOC - Antibiotics from predatory bacteria [beilstein-journals.org]
- 9. Linearmycins are lytic membrane-targeting antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Linearmycin B: A Guide for Laboratory Professionals
IMMEDIATE SAFETY AND DISPOSAL INFORMATION FOR LINEARMYCIN B
This compound, a polyene antibiotic, requires specialized handling and disposal procedures due to its potential cytotoxic properties. As with many antibiotics and research compounds, it is crucial to manage its waste stream correctly to ensure personnel safety and environmental protection. This guide provides a procedural, step-by-step plan for the proper disposal of this compound, adhering to general best practices for cytotoxic and hazardous chemical waste.
All laboratory waste is subject to institutional, local, and national regulations. Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines.[1]
Core Principles of this compound Disposal
This compound waste should be treated as hazardous chemical waste.[1] Due to its cytotoxic nature, it falls under the category of waste that is toxic to cells.[2] The primary disposal method for such compounds is high-temperature incineration to ensure complete destruction.[2][3]
Personal Protective Equipment (PPE)
When handling this compound, whether in its pure form or as waste, appropriate personal protective equipment must be worn. This includes, but is not limited to:
-
Gloves: Nitrile gloves resistant to chemicals.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A dedicated lab coat.
-
Respiratory Protection: A fume hood should be used when handling the powdered form to avoid inhalation.
Step-by-Step Disposal Procedures
1. Segregation of Waste:
Proper segregation at the point of generation is critical. Do not mix this compound waste with general laboratory trash or other non-hazardous waste streams.
-
Solid Waste: This includes contaminated personal protective equipment (gloves, disposable lab coats), plasticware (pipette tips, tubes), and any other solid materials that have come into contact with this compound.
-
Liquid Waste: This includes stock solutions, used cell culture media containing this compound, and any other aqueous or solvent-based solutions.
-
Sharps Waste: Needles, syringes, and other sharp objects contaminated with this compound must be disposed of in a designated sharps container for cytotoxic waste.[2][4]
2. Waste Containers:
Use appropriate, clearly labeled containers for each waste stream.
-
Solid and Liquid Waste: Collect in a dedicated, leak-proof hazardous waste container. The container should be clearly labeled with "Hazardous Waste," "Cytotoxic Waste," and the specific chemical name, "this compound."[3]
-
Sharps Waste: Use a rigid, puncture-resistant sharps container specifically designated for cytotoxic waste, often color-coded (e.g., yellow with a purple lid).[2]
3. Decontamination of Work Surfaces:
All surfaces and equipment that may have come into contact with this compound should be decontaminated. Use a suitable decontamination solution as recommended by your institution's EHS office.
4. Storage of Waste:
Store hazardous waste containers in a designated, secure area away from general laboratory traffic. The storage area should be well-ventilated.
5. Waste Pickup and Disposal:
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.[5] They will ensure the waste is transported and disposed of in accordance with all applicable regulations, typically via high-temperature incineration.[2]
Quantitative Data Summary
| Parameter | Guideline | Rationale |
| Waste Category | Hazardous Chemical Waste, Cytotoxic Waste | Potential toxicity to cells and environmental harm.[1][2] |
| Primary Disposal Method | High-Temperature Incineration | Ensures complete destruction of the active compound.[2][3] |
| Container Type | Leak-proof, clearly labeled hazardous waste containers. Puncture-resistant for sharps. | Prevents spills, leaks, and accidental exposure.[2][3] |
| Labeling | "Hazardous Waste," "Cytotoxic Waste," "this compound" | Clearly communicates the hazard to all handlers.[3] |
| PPE | Gloves, eye protection, lab coat, respiratory protection (as needed). | Minimizes personnel exposure during handling. |
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound waste is illustrated in the following diagram.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Operational Guidance for Handling Linearmycin B
Audience: Researchers, scientists, and drug development professionals.
This document provides crucial safety protocols and logistical information for the handling and disposal of Linearmycin B. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known properties of the closely related Linearmycin A, general characteristics of polyene antibiotics, and standard laboratory safety practices for handling hazardous compounds.
I. Chemical and Physical Properties
Linearmycins are a family of polyene antibiotics produced by Streptomyces species.[1][2] They are known for their antifungal and antibacterial activities, primarily targeting the cytoplasmic membrane of susceptible organisms.[1][2][3] Due to their long, lipid-like structure, they are generally insoluble in aqueous solutions.[1][4]
| Property | This compound | Linearmycin A |
| Molecular Formula | C66H103NO16[5] | C64H101NO16[6][7] |
| Molecular Weight | ~1166.5 g/mol [5] | ~1140.5 g/mol [6][7] |
| Solubility | Predominantly insoluble in aqueous solutions[1] | Soluble in DMSO and Methanol[6][7] |
| Appearance | Not specified, likely a solid | Solid[7] |
| Storage | Store at -20°C for long-term stability | Store at -20°C[6] |
| Stability | Not specified | Stable for ≥ 4 years at -20°C[6] |
II. Hazard Identification and Personal Protective Equipment (PPE)
Potential Hazards:
-
Harmful if swallowed.
-
May cause skin and serious eye irritation.
-
May cause respiratory irritation if inhaled as a dust.
-
Suspected of damaging fertility or the unborn child.[8]
-
May cause genetic defects.[8]
-
Harmful to aquatic life with long-lasting effects.
Required Personal Protective Equipment (PPE):
| PPE Category | Specific Requirements |
| Hand Protection | Wear inspected, chemical-resistant gloves (e.g., nitrile) before use. Use proper glove removal technique to avoid skin contact. |
| Eye/Face Protection | Use safety glasses with side-shields or chemical safety goggles. A face shield may be necessary for splash hazards. |
| Skin and Body Protection | Wear a laboratory coat. For larger quantities or when there is a risk of significant exposure, consider additional protective clothing. |
| Respiratory Protection | If handling as a powder or creating aerosols, use a certified respirator (e.g., N95 or higher) within a fume hood. |
III. Operational Plan for Safe Handling
This section provides a step-by-step guide for the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (lab coat, gloves, safety glasses) when unpacking.
-
Verify the container label matches the order information.
-
Store the compound in a tightly sealed container in a designated, locked, and well-ventilated area at -20°C.
2. Preparation and Use:
-
All handling of this compound, especially as a solid, should be conducted in a certified chemical fume hood to avoid inhalation of dust.
-
Before use, allow the container to equilibrate to room temperature to prevent condensation.
-
Use dedicated spatulas and weighing boats for handling the solid material.
-
When preparing solutions, add the solvent slowly to the solid to minimize dust generation. As Linearmycin A is soluble in DMSO and methanol, these are likely appropriate solvents for this compound.[6][7]
-
Clearly label all solutions with the compound name, concentration, solvent, date, and appropriate hazard warnings.
3. Disposal Plan:
-
Dispose of all waste materials (empty containers, contaminated gloves, weighing boats, etc.) as hazardous chemical waste in accordance with local, state, and federal regulations.
-
Do not dispose of this compound or its solutions down the drain.
-
Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled waste container.
IV. Experimental Workflow and Emergency Procedures
Standard Operating Procedure for Handling this compound
Caption: Standard operating procedure for handling this compound.
Emergency Procedure for this compound Spill
Caption: Emergency procedure for a this compound spill.
References
- 1. stubbendiecklab.com [stubbendiecklab.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. Linearmycins are lytic membrane-targeting antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Link between Linearmycin Biosynthesis and Extracellular Vesicle Genesis Connects Specialized Metabolism and Bacterial Membrane Physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C66H103NO16 | CID 10328913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Linearmycin A | CAS 163596-98-3 | Cayman Chemical | Biomol.com [biomol.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
